Technical Documentation Center

Quinuclidin-3-one oxime Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Quinuclidin-3-one oxime
  • CAS: 35423-17-7

Core Science & Biosynthesis

Foundational

Synthesis and characterization of Quinuclidin-3-one oxime

This technical whitepaper provides an in-depth analysis of the synthesis, stereochemical characterization, and pharmacological applications of quinuclidin-3-one oxime (also known as 3-quinuclidinone oxime). Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of the synthesis, stereochemical characterization, and pharmacological applications of quinuclidin-3-one oxime (also known as 3-quinuclidinone oxime). Designed for researchers and drug development professionals, this guide bridges the gap between fundamental mechanistic chemistry and advanced therapeutic applications.

Mechanistic Foundations: The Quinuclidine Scaffold

The quinuclidine ring (1-azabicyclo[2.2.2]octane) is a highly rigid, bicyclic aliphatic tertiary amine. Its structural rigidity forces the nitrogen lone pair into an exposed, unhindered orientation, making it a powerful nucleophile and a strong base. When functionalized at the C3 position to form quinuclidin-3-one oxime , the molecule gains a versatile hydrogen-bonding donor/acceptor site and a metal-complexing pharmacophore.

The causality behind selecting this specific scaffold in drug design lies in its spatial mimicry of acetylcholine. The distance between the basic nitrogen and the oxime oxygen allows these derivatives to act as potent cholinergic ligands, effectively binding to the active sites of acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChR)1 [1].

Synthesis Methodologies and Stereochemical Control

The synthesis of quinuclidin-3-one oximes inherently involves the formation of a carbon-nitrogen double bond, which introduces E/Z geometric isomerism. Controlling this stereochemistry is critical, as the spatial orientation of the hydroxyl group dictates the molecule's binding affinity in biological targets.

Classical Solution-Phase Synthesis: Traditionally, synthesis involves the condensation of 2 [2] with hydroxylamine hydrochloride in a methanolic solvent. Because the reaction intermediate undergoes unhindered C–N bond rotation and polytopal rearrangement in a bulk solvent, this method typically yields a thermodynamic mixture of E and Z isomers.

Mechanochemical and Microwave-Assisted Synthesis: To achieve stereospecificity, modern protocols employ Liquid-Assisted Grinding (LAG) or microwave irradiation. By restricting the conformational freedom of the reaction intermediate (avoiding a bulk solvation shell), mechanochemical synthesis kinetically traps the reaction pathway, driving it exclusively toward the thermodynamically stable E-isomer 3[3].

SynthesisWorkflow Start Quinuclidin-3-one Hydrochloride Condensation Nucleophilic Addition & Elimination Start->Condensation Reagent Hydroxylamine HCl + Base (NaOAc) Reagent->Condensation Path1 Classical Solution (MeOH, Reflux) Condensation->Path1 Path2 Mechanochemical (LAG, Room Temp) Condensation->Path2 Result1 E/Z Isomer Mixture (Thermodynamic/Kinetic) Path1->Result1 Result2 Pure E-Isomer (Stereospecific) Path2->Result2

Fig 1: Reaction pathways dictating E/Z stereoselectivity in bicyclic oxime synthesis.

Structural Characterization

Accurate characterization of the E/Z ratio is non-negotiable for batch-to-batch reproducibility in drug manufacturing.

  • 1H NMR Spectroscopy: The anisotropic deshielding effect of the oxime hydroxyl group is the primary diagnostic tool. In the E-isomer, the hydroxyl group is oriented toward the C4 proton, causing a distinct downfield shift compared to the Z-isomer. Conversely, the Z-isomer strongly deshields the C2 equatorial protons.

  • IR Spectroscopy: The formation of the oxime is confirmed by the disappearance of the strong carbonyl stretch (~1730 cm⁻¹) and the appearance of a broad O-H stretch (3200–3400 cm⁻¹) alongside a sharp C=N stretch (~1650 cm⁻¹).

  • X-ray Crystallography: Single-crystal analysis of complex derivatives, such as4 [4], reveals that the C=N bond typically adopts a trans disposition with respect to the N-OH bond to minimize steric clash with the bicyclic cage.

Quantitative Data Summaries

The following tables summarize the stereochemical outcomes based on synthesis methodology and the subsequent biological activity of functionalized quinuclidinone derivatives.

Table 1: Influence of Synthesis Methodology on E/Z Stereoselectivity

Synthesis MethodSolvent / AdditiveReaction TimeConversion (%)E/Z Ratio
Classical SolutionMethanol (Reflux)8 – 24 hours>90%55:45 (Mixture)
Mechanochemical (Dry)None60 mins~85%56:44 (Mixture)
Mechanochemical (LAG)Ethanol / Hexane1 – 5 mins100%100:0 (Pure E)
Microwave-AssistedMethanol5 – 10 mins100%100:0 (Pure E)

Table 2: Biological Activity of Quinuclidinone Derivatives

Derivative ClassTarget / Cell LineActivity MetricReference Application
N-methyl quinuclidineα7 nAChREC50 = 40 µMCognitive enhancement
3-Arylidene quinuclidineα7 nAChREC50 = 1.5 µMAnti-inflammatory
Quinuclidinone Analog 4cA549 (Lung Carcinoma)IC50 = 12.5 µMOncology / Anti-proliferative
Quinuclidinone Analog 5eA549 (Lung Carcinoma)IC50 = 25.0 µMOncology / Anti-proliferative

Pharmacological Pathways

Quinuclidin-3-one oxime derivatives are highly privileged structures in neuropharmacology. By quaternizing the tertiary nitrogen (e.g., via N-alkylation with alkyl bromides), researchers create potent bisquaternary reactivators of acetylcholinesterase, which are critical in the treatment of neurodegenerative diseases and organophosphate poisoning.

PharmPathway Oxime Quinuclidin-3-one Oxime Derivatives Target1 Acetylcholinesterase (AChE) Inhibition Oxime->Target1 Target2 nAChR / mAChR Agonism Oxime->Target2 Mech1 Prevents ACh Hydrolysis Target1->Mech1 Mech2 Receptor Activation Target2->Mech2 Outcome Enhanced Cholinergic Neurotransmission Mech1->Outcome Mech2->Outcome

Fig 2: Cholinergic modulation pathways of quinuclidin-3-one oxime derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops.

Protocol A: Classical Solution-Phase Synthesis (Yielding E/Z Mixtures)

Causality Note: The use of sodium acetate buffers the reaction, freeing the hydroxylamine base for nucleophilic attack while maintaining enough acidity to protonate the carbonyl oxygen, thereby accelerating condensation.

  • Preparation: Dissolve 0.5 g (3.09 mmol) of 3-quinuclidinone hydrochloride in 25 mL of dry methanol.

  • Reagent Addition: Add 0.43 g (6.18 mmol) of hydroxylamine hydrochloride, followed immediately by 0.84 g (6.18 mmol) of sodium acetate trihydrate.

  • Reaction: Stir the mixture under reflux for 8 hours.

    • Validation Check 1 (In-Process): Extract a 10 µL aliquot at hour 4 and hour 8. Run TLC (DCM:MeOH 9:1, visualized with iodine). The reaction is complete when the ketone spot (higher Rf) completely disappears.

  • Isolation: Cool the mixture to room temperature and dilute with 15 mL of distilled water. Filter the resulting light yellow precipitate under a vacuum and wash with cold water.

  • Validation Check 2 (Post-Process): Perform 1H NMR (400 MHz, CDCl3). Integrate the signals for the C2 and C4 protons to quantify the precise E/Z thermodynamic ratio.

Protocol B: Mechanochemical Synthesis via Liquid-Assisted Grinding (Stereospecific)

Causality Note: Adding a micro-volume of ethanol acts as a lubricant (LAG), facilitating molecular collisions without creating a bulk solvent phase. This kinetic restriction prevents polytopal rearrangement, forcing the reaction to yield pure E-oxime.

  • Preparation: Transfer equimolar amounts of 3-quinuclidinone and the selected O-substituted hydroxylamine hydrochloride into a 10 mL stainless steel milling jar containing two 7 mm stainless steel grinding balls.

  • LAG Addition: Add 10 µL of ethanol per 100 mg of total solid mass.

  • Milling: Secure the jar in a vibratory ball mill and mill at a frequency of 30 Hz for exactly 5 minutes.

  • Validation Check 1 (In-Process): Open the jar and perform Attenuated Total Reflectance (ATR) IR spectroscopy directly on the crude powder. Confirm the absence of the C=O stretch (~1730 cm⁻¹) to validate 100% conversion.

  • Isolation: Extract the powder with dichloromethane, filter to remove salt byproducts, and evaporate the solvent under reduced pressure to yield the pure E-isomer.

References

  • The Quinuclidine Scaffold: A Versatile Platform for the Discovery of Novel Therapeutic Agents Source: Benchchem URL
  • 3-Quinuclidinone hydrochloride 1193-65-3 wiki Source: Guidechem URL
  • Source: Molecules (NIH)
  • (2Z,3E)-2-{[1-(4-Chlorobenzyl)

Sources

Exploratory

Introduction: The Significance of the Quinuclidine Scaffold

An In-depth Technical Guide to the Mechanism of Quinuclidin-3-one Oxime Formation For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive examination of the formation of quinuc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Quinuclidin-3-one Oxime Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the formation of quinuclidin-3-one oxime, a critical intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a deep mechanistic understanding, empowering researchers to optimize and troubleshoot this pivotal reaction. We will explore the fundamental principles of oxime formation, the specific nuances of the quinuclidin-3-one substrate, and detailed experimental methodologies for its synthesis and characterization.

Quinuclidin-3-one is a bicyclic ketone that serves as a vital synthetic intermediate in both organic and medicinal chemistry.[1] Its rigid bicyclo[2.2.2]octane framework offers a unique and sterically defined scaffold, enabling the precise spatial arrangement of functional groups, which is crucial for biological activity.[1] This structural feature makes it a valuable building block for a wide range of therapeutic agents, including those targeting cholinergic receptors.[1] The conversion of quinuclidin-3-one to its oxime derivative is a key transformation, unlocking a diverse array of potential applications, from antimicrobial agents to compounds investigated in cancer treatment.[1] Quinuclidine derivatives have demonstrated a broad spectrum of biological activities, including anticholinergic, antihistaminic, antiparasitic, antioxidant, and antitumor effects, highlighting the importance of understanding the synthesis of their precursors.[2]

The Core Mechanism of Oxime Formation

The formation of an oxime from a ketone is a classic condensation reaction that proceeds in a stepwise manner.[3][4] At its core, the reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield the oxime.[4][5]

The overall reaction is as follows:

RR'C=O + NH₂OH ⇌ RR'C=NOH + H₂O

The mechanism can be broken down into two key stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone.[5] This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[4]

  • Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration (loss of a water molecule) to form the final oxime product, which contains a carbon-nitrogen double bond.[4] This dehydration step is often the rate-determining step of the reaction.[4]

The Critical Role of pH

The rate of oxime formation is highly dependent on the pH of the reaction medium.[6][7] The reaction is typically fastest in slightly acidic conditions, with an optimal pH often cited to be around 4 to 4.5.[4][6][8] This is due to a delicate balance:

  • At low pH (highly acidic): The hydroxylamine nucleophile becomes protonated (NH₃OH⁺), which significantly reduces its nucleophilicity and slows down the initial attack on the carbonyl carbon.[6][7]

  • At high pH (basic or neutral): The carbonyl group is not sufficiently activated by protonation, making it less electrophilic. While the hydroxylamine is a strong nucleophile in its free base form, the dehydration of the carbinolamine intermediate is slow without acid catalysis.[6][7]

Therefore, a mildly acidic environment provides a sufficient concentration of both the free hydroxylamine nucleophile and protonated carbonyl, facilitating both the initial addition and the subsequent dehydration step.[7]

Specifics of Quinuclidin-3-one Oxime Formation

Applying the general mechanism to quinuclidin-3-one, we see the reaction of the bicyclic ketone with hydroxylamine. The rigid structure of the quinuclidine ring system does not significantly alter the fundamental mechanism but does have implications for the stereochemistry of the resulting oxime.

Due to the unsymmetrical nature of the substitution around the C=N double bond, quinuclidin-3-one oxime can exist as two geometric isomers: the (E) and (Z) isomers.[9] The formation of a mixture of these isomers is possible when the reaction is carried out in solution.[9][10] However, specific synthetic methods, such as mechanochemical or microwave synthesis, have been reported to yield the pure (E) oxime.[9][10] The stereochemistry of the oxime can be crucial for its subsequent reactivity and biological activity.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of quinuclidin-3-one oxime.

Protocol 1: Synthesis of Quinuclidin-3-one Oxime

This protocol is adapted from established procedures for the formation of oximes from ketones.

Materials:

  • Quinuclidin-3-one hydrochloride (or the free base)

  • Hydroxylamine hydrochloride

  • Sodium acetate or sodium hydroxide

  • Ethanol or a similar suitable solvent

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • pH meter or pH paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve quinuclidin-3-one hydrochloride in a minimal amount of water or an ethanol/water mixture. If starting with the free base, dissolve it in ethanol.

  • Addition of Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine hydrochloride in water.

  • pH Adjustment: If using the hydrochloride salts, the initial solution will be acidic. The pH needs to be adjusted to the optimal range of 4-5. This can be achieved by the addition of a base such as sodium acetate or a dilute solution of sodium hydroxide while monitoring the pH.

  • Reaction: Add the hydroxylamine solution to the quinuclidin-3-one solution. The reaction mixture is then typically heated to reflux for a period of 1-4 hours to drive the reaction to completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the carbonyl peak of the starting material using infrared (IR) spectroscopy.[10]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Characterization of Quinuclidin-3-one Oxime

Infrared (IR) Spectroscopy:

  • The formation of the oxime can be confirmed by the disappearance of the strong carbonyl (C=O) stretching band of quinuclidin-3-one (typically around 1750 cm⁻¹).[10]

  • The appearance of characteristic bands for the C=N stretch (around 1665 cm⁻¹) and the O-H stretch of the oxime (a broad band around 3600 cm⁻¹) provides further evidence of product formation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and determining the isomeric ratio of the product. The chemical shifts of the protons and carbons near the C=N bond will be distinct for the (E) and (Z) isomers.

Mass Spectrometry (MS):

  • Mass spectrometry will confirm the molecular weight of the product. For quinuclidin-3-one oxime (C₇H₁₂N₂O), the expected molecular weight is approximately 140.18 g/mol .

Kinetic and Mechanistic Data

The rate of oxime formation is influenced by several factors, with pH being the most prominent. The table below illustrates the conceptual relationship between pH and the relative reaction rate for a typical oxime formation.

pHRelative Reaction RateRationale
< 2Very LowHydroxylamine is fully protonated and non-nucleophilic.[6][7]
3-5High (Optimal Range)A balance between activated carbonyl and free nucleophile exists.[4][8]
6-8ModerateThe concentration of the protonated carbonyl decreases, slowing the reaction.[6]
> 9LowThe carbonyl group is not sufficiently activated for nucleophilic attack.[7]

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams, created using the DOT language, visualize the reaction mechanism and the experimental workflow.

Oxime_Formation_Mechanism Mechanism of Oxime Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone Quinuclidin-3-one (Carbonyl) Protonated_Ketone Protonated Carbonyl (Activated Electrophile) Ketone->Protonated_Ketone H⁺ (Acid Catalyst) Hydroxylamine Hydroxylamine (NH₂OH) Carbinolamine Tetrahedral Intermediate (Carbinolamine) Hydroxylamine->Carbinolamine Protonated_Ketone->Carbinolamine + NH₂OH (Nucleophilic Attack) Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine H⁺ Oxime Quinuclidin-3-one Oxime Protonated_Carbinolamine->Oxime - H₂O (Dehydration) Water Water (H₂O) Protonated_Carbinolamine->Water

Caption: General mechanism of acid-catalyzed oxime formation.

Experimental_Workflow Experimental Workflow for Oxime Synthesis Start Start: Reagent Preparation (Quinuclidin-3-one, NH₂OH·HCl) Reaction_Setup Reaction Setup (Solvent, pH Adjustment to 4-5) Start->Reaction_Setup Heating Heating under Reflux (1-4 hours) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC or IR) Heating->Monitoring Workup Work-up (Cooling, Filtration/Evaporation) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (IR, NMR, MS) Purification->Characterization End End: Pure Quinuclidin-3-one Oxime Characterization->End

Caption: Step-by-step workflow for the synthesis and characterization of quinuclidin-3-one oxime.

Applications in Drug Development

Quinuclidin-3-one oxime is more than just a chemical intermediate; it is a gateway to novel therapeutic agents. The oxime functionality can be further modified, or the quinuclidine scaffold can be derivatized to produce compounds with a wide range of biological activities. For instance, quaternary N-alkyl quinuclidinium oximes have been synthesized and shown to possess significant broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Furthermore, quinuclidine derivatives are being investigated for their potential as anticholinergic agents and for their role in targeting organophosphorus compound poisoning.[2][11]

Conclusion

The formation of quinuclidin-3-one oxime is a fundamentally important reaction in medicinal chemistry, governed by the principles of nucleophilic addition and acid-catalyzed dehydration. A thorough understanding of the reaction mechanism, particularly the critical role of pH, is essential for optimizing the synthesis of this valuable intermediate. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize, characterize, and utilize quinuclidin-3-one oxime in the development of novel and effective therapeutic agents.

References

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Oxime - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Manganese catalyzed oximation of hydrocarbons to oximes - PMC. (n.d.). NCBI. Retrieved March 7, 2024, from [Link]

  • The Dance of Molecules: Unraveling the Oxime Formation Mechanism - Oreate AI Blog. (2026, February 18). Oreate AI. Retrieved March 7, 2024, from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. (n.d.). NCBI. Retrieved March 7, 2024, from [Link]

  • Product Class 15: Oximes. (n.d.). Thieme Chemistry. Retrieved March 7, 2024, from [Link]

  • Formation of an Oxime from a Ketone - YouTube. (2015, May 25). YouTube. Retrieved March 7, 2024, from [Link]

  • The structures of OP used in this study and tested quinuclidinium oximes (Q1–Q14). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews. (2017, June 22). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Why formation of oximes and hydrazones from aldehydes and ketones require.. - Filo. (2024, August 17). Filo. Retrieved March 7, 2024, from [Link]

  • Synthesized O-substituted quinuclidin-3-one oximes 1–4. - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Full article: Oxime ligands: Organometallic synthesis and catalysis. (2023, December 28). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. (n.d.). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - RSC Publishing. (2018, May 21). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Monitoring of mechanochemical reaction of quinuclidin-3-one... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • US3808275A - Process for producing oximes - Google Patents. (n.d.). Google Patents.
  • Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies. (2020, June 23). InCatT. Retrieved March 7, 2024, from [Link]

  • Different approaches for oxime (ether) synthesis. - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor - Frontiers. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025, July 11). Springer. Retrieved March 7, 2024, from [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018, September 6). Organic Chemistry: An Indian Journal. Retrieved March 7, 2024, from [Link]

  • 3-Quinuclidone - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • THE UNIVERSITY of LIVERPOOL. (n.d.). University of Liverpool. Retrieved March 7, 2024, from [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - MDPI. (2023, December 21). MDPI. Retrieved March 7, 2024, from [Link]

  • Quinuclidin-3-one oxime hydrochloride, 97% | RHENIUM BIO SCIENCE. (n.d.). Rhenium Bio Science. Retrieved March 7, 2024, from [Link]

  • Targeting organophosphorus compounds poisoning by novel quinuclidine-3 oximes: development of butyrylcholinesterase-based bioscavengers | Request PDF - ResearchGate. (2020, June 24). ResearchGate. Retrieved March 7, 2024, from [Link]

  • INVESTIGATIONS INTO THE REACTIONS AND CHEMISTRY OF QUINUCLIDINE V-OXIDES AND RELATED MOLECULES - University of Liverpool Repository. (n.d.). University of Liverpool. Retrieved March 7, 2024, from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Analysis of Quinuclidin-3-one Oxime

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinuclidine Scaffold in Modern Drug Discovery The quinuclidine moiety, a rigid bicyclic amine, is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinuclidine Scaffold in Modern Drug Discovery

The quinuclidine moiety, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique three-dimensional structure and inherent basicity make it a valuable building block in the design of compounds targeting the central nervous system and other biological pathways.[2][3] Quinuclidin-3-one, a key derivative, serves as a versatile precursor for a wide range of pharmacologically active molecules.[4][5] The introduction of an oxime functionality at the 3-position yields Quinuclidin-3-one oxime, a compound with significant potential in its own right, particularly in the development of acetylcholinesterase reactivators and other novel therapeutics.[6][7][8]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of Quinuclidin-3-one oxime. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to equip the reader with the necessary knowledge to confidently identify and analyze this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the cornerstone of structural organic chemistry, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For Quinuclidin-3-one oxime, both ¹H and ¹³C NMR are indispensable for confirming its identity and stereochemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Quinuclidin-3-one oxime is expected to exhibit a set of complex, yet interpretable, signals corresponding to the protons of the bicyclic cage and the oxime hydroxyl group. The rigid nature of the quinuclidine framework leads to distinct chemical shifts for axial and equatorial protons. The presence of the C=N-OH group significantly influences the chemical shifts of the neighboring protons compared to the parent ketone, Quinuclidin-3-one.[9]

Table 1: Predicted ¹H NMR Chemical Shifts for Quinuclidin-3-one Oxime

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Notes
H-2, H-4 (axial)~3.1-3.4mDeshielded due to proximity to the oxime nitrogen.
H-2, H-4 (equatorial)~2.7-3.0m
H-5, H-7 (axial)~1.9-2.2m
H-5, H-7 (equatorial)~1.5-1.8m
H-6~1.8-2.1m
N-OH~10.0-12.0br sChemical shift is concentration and solvent dependent.

Note: These are predicted values and may vary depending on the solvent and spectrometer frequency. The multiplicity of many signals is complex due to overlapping peaks and long-range coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The most significant change from the spectrum of Quinuclidin-3-one is the dramatic upfield shift of the C-3 signal from the ketonic region (~217 ppm) to the imine region (~160-170 ppm).[9]

Table 2: Predicted ¹³C NMR Chemical Shifts for Quinuclidin-3-one Oxime

Carbon Assignment Predicted Chemical Shift (δ) ppm
C-3~160-170
C-2, C-4~45-55
C-5, C-7~25-30
C-6~20-25
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of Quinuclidin-3-one oxime is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of Quinuclidin-3-one oxime.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts.[10]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.[10]

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[10]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Quinuclidin-3-one oxime will be characterized by the disappearance of the strong carbonyl (C=O) absorption of the starting material, Quinuclidin-3-one, and the appearance of new bands characteristic of the oxime group.

Characteristic IR Absorption Frequencies

The key diagnostic peaks in the IR spectrum of Quinuclidin-3-one oxime are:

Table 3: Characteristic IR Absorption Bands for Quinuclidin-3-one Oxime

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H (oxime)Stretching3100-3600Medium, Broad
C-H (alkane)Stretching2850-3000Strong
C=N (oxime)Stretching1640-1690Medium to Weak
N-O (oxime)Stretching930-960Medium

The broad O-H stretching band is a hallmark of the oxime functionality and is often involved in hydrogen bonding.[11][12] The C=N stretching vibration is typically weaker than a C=O stretch and its exact position can provide information about the electronic environment of the oxime.[13][14]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample:

  • Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid Quinuclidin-3-one oxime powder directly onto the crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Expected Molecular Ion and Fragmentation Pattern

In an electron ionization (EI) mass spectrum, Quinuclidin-3-one oxime (C₇H₁₂N₂O) is expected to show a molecular ion peak [M]⁺ at m/z 140. The fragmentation pattern will be influenced by the stability of the resulting radical cations and neutral fragments. Key fragmentation pathways for cyclic oximes can include:

  • α-cleavage: Breakage of the C-C bond adjacent to the C=N group.

  • McLafferty Rearrangement: If sterically possible, this involves the transfer of a γ-hydrogen to the oxime oxygen followed by β-cleavage.[15][16]

  • Loss of small neutral molecules: Such as H₂O, NO, or HCN.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or a softer technique like electrospray ionization (ESI) if fragmentation is to be minimized.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

IV. Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be considered together to build a complete and unambiguous picture of the molecular structure of Quinuclidin-3-one oxime.

cluster_0 Spectroscopic Workflow for Quinuclidin-3-one Oxime Synthesis Synthesis of Quinuclidin-3-one Oxime Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Integration Integrated Data Analysis IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the spectroscopic characterization of Quinuclidin-3-one oxime.

Conclusion

The comprehensive spectroscopic analysis of Quinuclidin-3-one oxime, employing NMR, IR, and MS, is crucial for its unambiguous identification and characterization. This guide provides a foundational understanding of the expected spectral features and the experimental protocols necessary to obtain high-quality data. For professionals in drug development, a thorough grasp of these analytical techniques is paramount for ensuring the purity, identity, and quality of this and other vital pharmaceutical intermediates. As the importance of quinuclidine-based compounds continues to grow, so too will the need for robust and reliable analytical methodologies.

References

  • NIU Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • Wikipedia. Oxime. Available from: [Link]

  • Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(11), 1004-1008.
  • Wikipedia. Quinuclidine. Available from: [Link]

  • Karabasanagouda, T., et al. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 25(23), 5675.
  • Tripathi, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 69.
  • ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm⁻¹ (O-H bond) and 1643 cm⁻¹ (C=N-OH bond). Available from: [Link]

  • Wrobel, D., et al. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 25(12), 2772.
  • MDPI. Oximes. Available from: [Link]

  • Chem-Impex. Quinuclidine. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • Google Patents. US6017927A - Quinuclidine derivatives and medicinal composition thereof.
  • Stolar, T., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Crystal Growth & Design, 22(11), 6579-6590.
  • Zandona, A., et al. (2021). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences, 22(16), 8758.
  • ResearchGate. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Available from: [Link]

  • Ishihara, T., et al. (2003). Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry, 11(11), 2403-2414.
  • ResearchGate. Synthesized O-substituted quinuclidin-3-one oximes 1–4. Available from: [Link]

  • ResearchGate. Nitrogen-15 NMR chemical shifts in ppm for oximes and Beckmann reaction products. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 769-781.
  • The Royal Society of Chemistry. 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. Available from: [Link]

  • Baklanov, M. A., & Zaikin, P. A. (2018). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. Russian Journal of Organic Chemistry, 54(1), 108-115.
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • ResearchGate. IR spectra of the o-quinonoid intermediate 3 in the region 1800-500 cm... Available from: [Link]

  • Wikipedia. 3-Quinuclidone. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Google Patents. US3464997A - Synthesis of 3-quinuclidinol.
  • Journal of the Serbian Chemical Society. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available from: [Link]

  • Semantic Scholar. Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Available from: [Link]

  • The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. Available from: [Link]

  • ResearchGate. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Available from: [Link]

  • ResearchGate. A 3-Quinuclidone hydrochloride. Available from: [Link]

  • University of California, Davis. Interpretation of mass spectra. Available from: [Link]

  • SciSpace. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available from: [Link]

  • ResearchGate. Reactivity of oximes for diverse methodologies and synthetic applications. Available from: [Link]

  • Semantic Scholar. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

  • International Journal of Advanced Research. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Stereochemistry of Bicyclic Oxime Ether Synthesis from Quinuclidin-3-one

Abstract The quinuclidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous ligands targeting central and peripheral nervous system receptors. The introduction of an oxime ether functi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinuclidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous ligands targeting central and peripheral nervous system receptors. The introduction of an oxime ether functionality at the C3 position creates a key structural motif with significant therapeutic potential, particularly in the development of muscarinic receptor modulators.[1][2] However, the C=N double bond of the oxime introduces a critical element of stereoisomerism (E and Z), where the biological activity can be exquisitely dependent on the geometry.[3][4] This technical guide provides a comprehensive exploration of the stereochemical challenges and strategic solutions in the synthesis of bicyclic oxime ethers derived from quinuclidin-3-one. We will dissect the causal mechanisms governing stereoselectivity in the initial oximation, detail field-proven protocols for the synthesis and separation of isomers, and validate the stereochemical integrity of subsequent etherification reactions. This document is intended for researchers, chemists, and drug development professionals seeking to master the stereocontrolled synthesis of this important class of compounds.

Introduction: The Strategic Importance of Stereochemistry in Quinuclidine-Based Ligands

The rigid, bicyclic structure of quinuclidine provides a well-defined three-dimensional framework for interacting with biological targets.[5] When functionalized at the 3-position with an oxime ether, two distinct geometric isomers, designated as (E) and (Z), are possible. This seemingly subtle difference in the spatial orientation of the O-alkyl/aryl group relative to the quinuclidine ring can lead to profound differences in pharmacological activity.[4][6] For example, the affinity and selectivity of ligands for muscarinic acetylcholine receptor subtypes can be critically influenced by the stereochemistry at the 3-position of the quinuclidine ring.[7] Therefore, the ability to selectively synthesize and characterize a single, desired stereoisomer is not merely an academic exercise but a prerequisite for the development of safe and effective therapeutics.

This guide will focus on the two critical stages of the synthesis:

  • Oximation of Quinuclidin-3-one: Understanding and controlling the formation of the (E) and (Z) oxime intermediates.

  • Etherification of the Oxime: Converting the prepared oxime into the target oxime ether while maintaining its geometric integrity.

G cluster_0 Core Synthesis Workflow Start Quinuclidin-3-one Oximation Oximation Reaction (Stereochemistry Determined Here) Start->Oximation Isomers (E)- and (Z)-Oxime Mixture Oximation->Isomers Pure_E Pure (E)-Oxime Oximation->Pure_E Stereoselective Synthesis Separation Isomer Separation (Chromatography/Crystallization) Isomers->Separation If mixture is formed Separation->Pure_E Pure_Z Pure (Z)-Oxime Separation->Pure_Z Etherification O-Alkylation (Etherification) Pure_E->Etherification Pure_Z->Etherification Final_Product Stereopure Bicyclic Oxime Ether Etherification->Final_Product

Caption: High-level workflow for bicyclic oxime ether synthesis.

The Oximation Reaction: A Critical Stereochemical Juncture

The reaction of quinuclidin-3-one with an O-substituted hydroxylamine hydrochloride is the foundational step. The stereochemical outcome of this reaction is highly dependent on the chosen conditions, illustrating a classic case of kinetic versus thermodynamic control.[8][9]

Mechanism and Stereochemical Control

The formation of the oxime proceeds via the addition of the hydroxylamine to the carbonyl group, forming an unstable tetrahedral intermediate. Subsequent elimination of water yields the C=N double bond.[10] The (E)/(Z) ratio of the final product is determined by the conformational energetics of this intermediate and the transition state leading to elimination.

  • Solvent-Based Synthesis (Kinetic & Thermodynamic Mixture): Conventional synthesis in solvents like ethanol or pyridine at room or elevated temperatures typically results in a mixture of (E) and (Z) isomers.[10] The exact ratio can be influenced by factors such as solvent, base, and reaction time, but separation is often required.[10]

  • Microwave-Assisted & Mechanochemical Synthesis (Thermodynamic Control): These methods have emerged as powerful tools for achieving high stereoselectivity.[10] Microwave irradiation, in particular, provides rapid and uniform heating, which facilitates equilibration and leads to the formation of the thermodynamically more stable (E) isomer, often in high purity and with dramatically reduced reaction times.[10] Similarly, liquid-assisted grinding (LAG) mechanochemistry can also favor the formation of the (E) isomer.

Data-Driven Insights into Reaction Conditions

The choice of reaction conditions directly dictates the stereochemical outcome. The following table, compiled from data reported in the literature, summarizes the effect of different synthetic methods on the (E)/(Z) ratio of O-substituted quinuclidin-3-one oximes.

Starting MaterialReagentMethodTime(E)/(Z) RatioReference
Quinuclidin-3-oneO-Methylhydroxylamine HClSolvent (Ethanol)24 h50:50[10]
Quinuclidin-3-oneO-Methylhydroxylamine HClMechanochemistry (Dry)60 min56:44[10]
Quinuclidin-3-oneO-Methylhydroxylamine HClMechanochemistry (LAG, EtOH)10 min100:0[10]
Quinuclidin-3-one HClO-Methylhydroxylamine HCl / NaOHMicrowave (80°C)1 min100:0[10]
Quinuclidin-3-oneO-Benzylhydroxylamine HClSolvent (Pyridine)24 h66:34[10]
Quinuclidin-3-one HClO-Benzylhydroxylamine HCl / NaOHMicrowave (80°C)1 min100:0[10]

Table 1: Influence of Synthetic Method on the Stereoselectivity of O-Substituted Quinuclidin-3-one Oxime Synthesis.

Spectroscopic Validation of Stereoisomers

Unambiguous assignment of the (E) and (Z) configuration is critical. ¹H NMR spectroscopy is the most direct method for this determination. The rigid bicyclic structure of the quinuclidine core leads to distinct and diagnostic chemical shifts for the protons adjacent to the C=N bond.

G cluster_E (E)-Isomer cluster_Z (Z)-Isomer img_e img_z label_e H4: ~2.80 ppm H2: ~4.15 ppm label_z H4: ~3.60 ppm H2: ~4.00 ppm

Caption: Diagnostic ¹H NMR shifts for (E) and (Z) isomers.

For the (Z) isomer, the proximity of the oxime's oxygen atom to the bridgehead proton (H4) results in a significant downfield shift of its signal to approximately 3.60 ppm. Conversely, in the (E) isomer, this proton is more shielded, and its signal appears further upfield at around 2.80 ppm.[10] The protons at the C2 position also show a discernible difference, appearing around 4.15 ppm for the (E) isomer and 4.00 ppm for the (Z) isomer.[10][11]

Synthesis of Bicyclic Oxime Ethers: Preserving Stereochemical Integrity

Once a stereochemically pure oxime is obtained, the final step is the formation of the ether linkage. This is typically achieved via nucleophilic substitution, where the oximate anion acts as the nucleophile. It is imperative that this step proceeds with complete retention of the C=N bond's configuration. Two common and reliable methods are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[12] The reaction involves the deprotonation of the oxime with a suitable base (e.g., sodium hydride, NaH) to form the corresponding oximate anion, which then displaces a halide or other suitable leaving group from an alkyl electrophile in an Sₙ2 reaction.[13]

Causality of Stereochemical Retention: The Sₙ2 reaction occurs at the electrophilic carbon of the alkyl halide.[5] The C=N double bond of the oximate nucleophile is not involved in the reaction mechanism. There is no low-energy pathway for E/Z isomerization under these conditions, as rotation around the C=N bond has a high activation energy.[8] Therefore, the reaction proceeds with complete retention of the oxime's original geometry.

Caption: Williamson ether synthesis on an (E)-oxime.

Mitsunobu Reaction

The Mitsunobu reaction is another powerful method, particularly useful for converting alcohols into a wide range of functional groups, including ethers.[14][15] In this context, the oxime acts as the acidic nucleophile (pronucleophile), and an external alcohol is the electrophilic partner. The reaction is mediated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[16]

Causality of Stereochemical Retention: The Mitsunobu reaction mechanism involves the activation of the alcohol, not the oxime.[17] The alcohol is converted into a good leaving group (an oxyphosphonium salt), which is then displaced by the oximate nucleophile. As with the Williamson synthesis, the C=N bond of the oxime is not a participant in the key bond-forming/breaking steps, and its stereochemistry is preserved in the final product. While the Mitsunobu reaction is famous for inverting the stereocenter of a chiral secondary alcohol, this inversion does not apply to the geometry of the oxime nucleophile.[1]

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and characterization of stereochemically defined bicyclic oxime ethers.

Synthesis of Quinuclidin-3-one Hydrochloride

Quinuclidin-3-one is the essential starting material and can be prepared from piperidine derivatives via a Dieckmann condensation.[11][18]

  • Reaction Setup: Equip a three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere.

  • Reaction: Add potassium tert-butoxide (1.25 mol) to a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1.0 mol) in toluene. Heat the mixture to reflux for 3 hours.

  • Hydrolysis & Decarboxylation: Cool the reaction and carefully add dilute sulfuric acid. Separate the aqueous layer and heat to reflux for 6 hours.

  • Workup: Cool the solution and adjust the pH to >10.5 with 50% NaOH. Extract the aqueous layer multiple times with chloroform.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-quinuclidinone base. Dissolve in a suitable solvent and treat with HCl to precipitate the hydrochloride salt.

Stereoselective Synthesis of (E)-O-Benzyl-quinuclidin-3-one Oxime Hydrochloride

This protocol utilizes microwave synthesis to selectively produce the (E)-isomer.[10]

  • Reaction Mixture: In a microwave-safe vessel, combine quinuclidin-3-one hydrochloride (1.0 mmol), O-benzylhydroxylamine hydrochloride (1.1 mmol), and sodium hydroxide (2.2 mmol) in ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and heat in a microwave reactor at 80°C for 1-5 minutes. Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Workup: After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the pure (E)-oxime ether hydrochloride.

  • Validation: Confirm the stereochemical purity (>99% E) by ¹H NMR spectroscopy, verifying the characteristic signal for the H4 proton at ~2.8 ppm.[10]

Synthesis of (E)/(Z)-O-Benzyl-quinuclidin-3-one Oxime Mixture and Isomer Separation

This protocol generates a mixture of isomers, which can then be separated.

  • Reaction: Dissolve quinuclidin-3-one (1.0 mmol) and O-benzylhydroxylamine hydrochloride (1.1 mmol) in pyridine (10 mL). Stir the mixture at room temperature for 24 hours.

  • Workup: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mixture of (E) and (Z) isomers.

  • Separation: The isomers can be separated by silica gel column chromatography.[19][20] A gradient elution system (e.g., hexane/ethyl acetate) is typically effective. The two isomers will have different retention factors (Rf) on TLC, allowing for monitoring of the separation. Alternatively, fractional crystallization from a carefully selected solvent system can be employed, exploiting differences in the isomers' solubilities.

  • Validation: Analyze the separated fractions by ¹H NMR to confirm the identity and purity of each isomer.

Conclusion and Future Perspectives

Mastery over the stereochemical outcome in the synthesis of quinuclidine-based oxime ethers is paramount for advancing drug discovery efforts in this area. We have demonstrated that the initial oximation of quinuclidin-3-one is the critical stereochemistry-determining step. While traditional solvent-based methods often yield isomer mixtures requiring tedious separation, modern techniques like microwave-assisted synthesis provide a direct, highly stereoselective route to the thermodynamically favored (E)-isomer.

Furthermore, we have established the causal logic for the retention of oxime geometry during subsequent etherification via the Williamson and Mitsunobu reactions, which is grounded in the fundamental mechanisms of these transformations. The detailed protocols and analytical validation methods described herein provide a robust and reliable framework for researchers to confidently synthesize and characterize stereochemically pure bicyclic oxime ethers. This control is essential for elucidating structure-activity relationships and ultimately developing novel therapeutics with optimized potency and selectivity.

References

  • Bistrović, A., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. International Journal of Molecular Sciences, 23(20), 12331. [Link]

  • Bistrović, A., et al. (2022). Synthesized O-substituted quinuclidin-3-one oximes 1–4. [Image]. In Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. ResearchGate. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. [Link]

  • Czarnek, A., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5143. [Link]

  • Deng, J., et al. (2017). Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. Molecules, 22(10), 1699. [Link]

  • Georg Thieme Verlag. (2014). Product Class 15: Oximes. In Science of Synthesis. [Link]

  • Deng, J., et al. (2017). Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. PubMed. [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. [Link]

  • Ashenhurst, J. (2024). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Bistrović, A., et al. (2022). Part of the ¹H NMR spectrum showing (a) mixture of (E/Z) isomers of... [Image]. In Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

  • Hughes, D. L. (2014). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Wikipedia. (n.d.). 3-Quinuclidone. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Tsi-Journals. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. [Link]

  • Armstrong, A., et al. (1998). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Journal of the Chemical Society, Perkin Transactions 1, (2), 343-354. [Link]

  • Simeon-Rudolf, V., et al. (2005). Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. Arhiv za higijenu rada i toksikologiju, 56(1), 1-10. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. (2023). PubMed. [Link]

  • Bistrović, A., et al. (2022). (E) and (Z) stereoisomers of O-substituted quinuclidin-3-one oximes. [Image]. In Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Request PDF. (2025). ChemInform Abstract: Synthesis and Stereochemistry Around the C=N Double Bond of Oxime Ethers. The O-Alkylation Products of 1- and 2-Naphthaldehyde Oxime. [Link]

  • Al-Harrasi, A., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 28(23), 7856. [Link]

  • The University of Liverpool. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group. The Journal of Organic Chemistry, 65(13), 3982-96. [Link]

  • Somanadhan, B., et al. (2002). Quinuclidinone O-alkynyloximes with muscarinic agonist activity. Bioorganic & Medicinal Chemistry, 10(1), 207-13. [Link]

  • Simeon-Rudolf, V., et al. (2005). Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. SciSpace. [Link]

  • Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]

  • MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. [Link]

  • Request PDF. (2014). Mechanistic Study of the Mitsunobu Reaction. [Link]

  • eScholarship. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. [Link]

  • Ringdahl, B., et al. (1990). Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists. Molecular Pharmacology, 37(2), 235-41. [Link]

  • Request PDF. (2018). Synthesis and Biological Activities of Novel (Z)‐/(E)‐Anisaldehyde‐Based Oxime Ester Compounds. [Link]

  • ResearchGate. (2023). A Review of Biologically Active Oxime Ethers. [Link]

Sources

Foundational

Quinuclidin-3-one Oxime Derivatives: A Technical Guide to Synthesis, Stereocontrol, and Pharmacological Applications

Executive Summary & Structural Rationale In modern medicinal chemistry, the architectural rigidity of a molecular scaffold dictates its pharmacodynamic success. Quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one) serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the architectural rigidity of a molecular scaffold dictates its pharmacodynamic success. Quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one) serves as a privileged, sterically defined bicyclic framework[1]. At physiological pH, the tertiary nitrogen of the quinuclidine ring is protonated, creating a geometric and electrostatic mimic of the quaternary ammonium group found in endogenous acetylcholine[2].

When functionalized into an oxime (-C=N-OH), the resulting quinuclidin-3-one oxime derivatives exhibit an exceptional combination of high target affinity and potent nucleophilicity (driven by the α -effect). This unique physicochemical profile has positioned these derivatives as critical intermediates and active pharmaceutical ingredients (APIs) across a spectrum of indications, ranging from cholinesterase reactivation in organophosphate poisoning to targeted antimicrobial and oncological therapies[1],[2].

Mechanistic Pharmacology & Target Applications

Cholinesterase Modulation: Reactivation and Reversible Inhibition

Irreversible acetylcholinesterase (AChE) inhibitors, such as organophosphorus (OP) nerve agents, exert their toxicity by covalently phosphylating the catalytic serine residue within the enzyme's active site. Quinuclidin-3-one oximes function as highly efficient reactivators.

The Causality of Reactivation: The protonated quinuclidine core anchors the molecule via cation- π interactions to the aromatic residues (e.g., Trp286) in the peripheral anionic site (PAS) of AChE. This specific anchoring vectors the oxime functional group down the active site gorge. The oxime oxygen then executes a targeted nucleophilic attack on the electrophilic phosphorus atom, cleaving the OP-enzyme bond and restoring the functional enzyme[2].

Beyond reactivation, bisquaternary quinuclidinium oximes act as potent reversible inhibitors of both AChE and butyrylcholinesterase (BChE)[3],[2]. The binding affinity is highly dependent on the alkyl linker length, which dictates the spanning distance between the catalytic anionic site (CAS) and the PAS.

Muscarinic and Nicotinic Receptor Targeting

The spatial arrangement of the quinuclidine core makes it an ideal pharmacophore for cholinergic receptors. Derivatives synthesized from quinuclidin-3-one are integral to the development of selective M3 muscarinic receptor antagonists (utilized in managing overactive bladder) and α 7 nicotinic acetylcholine receptor (nAChR) agonists, which are currently under investigation for treating cognitive impairments in Alzheimer's disease and schizophrenia[4].

Emerging Antimicrobial and Oncological Activity

Recent structural modifications have expanded the utility of quinuclidin-3-one oximes. Quaternary N-alkyl/aryl quinuclidinium oximes have demonstrated significant broad-spectrum antimicrobial activity against multidrug-resistant ESKAPE pathogens. The mechanism relies on the amphiphilic nature of the derivatives, which induces membrane-disruptive elastic stress[1],[2]. Furthermore, novel derivatives are being patented for their ability to reactivate the p53 tumor suppressor pathway, inducing apoptosis in hyperproliferative cancer cells[1].

Quantitative Pharmacodynamics: Structure-Activity Relationship (SAR)

The biological potency and cytotoxicity of quinuclidine-based oximes are heavily influenced by their structural functionalization, particularly the length of the alkyl linker in quaternary derivatives.

Table 1: Influence of Alkyl Linker on Cholinesterase Inhibition and Cytotoxicity[2]

Derivative ClassAlkyl Linker LengthAChE Inhibition ( Ki​ )BChE Inhibition ( Ki​ )Cytotoxicity MechanismCell Viability (up to 800 μM)
Monoquaternary OximeC8ModerateModerateMembrane curvature elastic stressHighly Toxic
Bisquaternary OximeC8HighHighMinimal membrane disruptionNon-toxic
Bisquaternary OximeC10Very High (<100 nM)Very High (<100 nM)None observedNon-toxic

Insight: Bisquaternary compounds with a C10 linker achieve optimal CAS-PAS spanning, resulting in nanomolar inhibition constants ( Ki​ ) without inducing the membrane rupture typically seen in shorter-chain monoquaternary analogs[2].

Advanced Synthetic Methodologies & Stereocontrol

The synthesis of O-substituted quinuclidin-3-one oximes via classical solution-phase methods typically yields a thermodynamic mixture of (E) and (Z) stereoisomers. This occurs because the unstable reaction intermediate undergoes rapid polytopal rearrangement (pyramidal inversion and C-N bond rotation) prior to water elimination[5]. To achieve the stereopurity required for pharmaceutical applications, Mechanochemical Synthesis (Liquid-Assisted Grinding, LAG) is employed as a self-validating, high-yield protocol.

Experimental Protocol: Stereoselective Mechanochemical Synthesis of (E)-Oximes

Rationale: By executing the reaction in a highly concentrated, semi-solid state, LAG restricts the conformational mobility of the reaction intermediate. The elimination step outpaces stereoisomerization, driving the reaction exclusively toward the (E)-isomer[5].

  • Reagent Preparation: Accurately weigh equimolar quantities (e.g., 1.0 mmol) of quinuclidin-3-one hydrochloride and the targeted O-substituted hydroxylamine hydrochloride[5].

  • LAG Setup: Transfer the solid reagents into a stainless-steel milling jar. Add a catalytic volume (approx. 50 μL) of an ethanol/hexane mixture. Note: This specific solvent mixture facilitates proton transfer without fully solvating the reagents, preserving the restricted mobility necessary for stereocontrol.

  • Milling Activation: Introduce stainless-steel milling balls. Operate the mixer mill at a frequency of 30 Hz for 1 to 5 minutes. The kinetic energy provides the activation energy for nucleophilic addition.

  • Analytical Validation: Extract a micro-aliquot, dissolve in D2​O , and evaluate via 1H NMR spectroscopy. The complete absence of the (Z)-isomer is confirmed by the singular, defined chemical shifts of the H2 and H4 protons on the quinuclidine ring[5].

  • Isolation: Wash the crude milled mixture with cold diethyl ether to precipitate and isolate the pure (E)-oxime hydrochloride salt in near-quantitative yield[5],[3].

Visualizations of Workflows and Mechanisms

Synthesis Q3O Quinuclidin-3-one (Precursor) SolPhase Solution-Phase Synthesis (Ethanol, Reflux) Q3O->SolPhase MechPhase Mechanochemical / LAG (Dry Grinding) Q3O->MechPhase Hydroxylamine O-substituted Hydroxylamine HCl Hydroxylamine->SolPhase Hydroxylamine->MechPhase MixEZ Mixture of (E) and (Z) Oxime Ethers SolPhase->MixEZ Slow, Polytopal Rearrangement PureE Stereoselective (E)-Oxime (100% Conversion) MechPhase->PureE Fast (1 min), Restricted Mobility

Mechanochemical vs. Solution-Phase Synthesis of Quinuclidin-3-one Oximes.

Mechanism OP_AChE Phosphylated AChE (Inhibited State) Complex AChE-OP-Oxime Intermediate Complex OP_AChE->Complex Oxime Quinuclidin-3-one Oxime (Nucleophile) Oxime->Complex Nucleophilic Attack Reactivated Reactivated AChE (Functional Enzyme) Complex->Reactivated Cleavage PhosphoOxime Phosphorylated Oxime (Leaving Group) Complex->PhosphoOxime

Mechanism of AChE Reactivation by Quinuclidin-3-one Oximes via Nucleophilic Attack.

References

1.[1] Title: Quinuclidin-3-one | High-Purity Research Chemical. Source: Benchchem. URL: 1 2.[5] Title: Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Source: PMC, NIH. URL: 5 3.[3] Title: Master's thesis - Perić, Dora. Source: Repository of the Faculty of Science, University of Zagreb. URL:3 4.[2] Title: Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Source: PMC, NIH. URL: 2 5.[4] Title: Antimuscarinic 3-(2-Furanyl)quinuclidin-2-ene Derivatives: Synthesis and Structure−Activity Relationships. Source: Journal of Medicinal Chemistry, ACS Publications. URL: 4

Sources

Exploratory

A Deep Dive into Quinuclidin-3-one Oxime: A Computational and Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinuclidin-3-one Scaffold The quinuclidine ring system, a rigid bicyclic amine, is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinuclidin-3-one Scaffold

The quinuclidine ring system, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides a well-defined framework for the precise spatial arrangement of functional groups, making it a valuable building block in the design of therapeutic agents targeting a wide array of biological targets, including muscarinic and nicotinic acetylcholine receptors. Quinuclidin-3-one, a key derivative, serves as a versatile precursor for a multitude of functionalized quinuclidines, including its oxime derivative, Quinuclidin-3-one oxime. This oxime has garnered interest due to its potential role in the development of novel therapeutics, particularly as cholinesterase inhibitors and for its applications in treating cognitive decline.[1]

This in-depth technical guide provides a comprehensive overview of the computational and theoretical studies of Quinuclidin-3-one oxime. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, spectroscopic characterization, and, most importantly, its molecular properties as elucidated by modern computational chemistry techniques.

Synthesis and Spectroscopic Characterization: The Foundation of Understanding

The synthesis of Quinuclidin-3-one oxime is typically achieved through the reaction of Quinuclidin-3-one with hydroxylamine hydrochloride in a basic solution.[2] This reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of the quinuclidinone, followed by dehydration to form the oxime. It is important to note that this reaction can lead to the formation of both (E) and (Z) stereoisomers of the oxime.

While specific, publicly available, detailed experimental spectra for the unsubstituted Quinuclidin-3-one oxime are not readily found in the searched literature, the expected characteristic spectroscopic features can be inferred from related compounds and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets in the aliphatic region corresponding to the protons of the bicyclic quinuclidine core. The chemical shifts of the protons alpha to the oxime group and the bridgehead protons would be of particular diagnostic value.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by signals corresponding to the seven carbon atoms of the quinuclidine skeleton. The carbon atom of the C=NOH group would exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy:

The IR spectrum of Quinuclidin-3-one oxime would be expected to display characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the hydroxyl group of the oxime.

  • C=N stretch: A medium to weak absorption band around 1640-1690 cm⁻¹ for the carbon-nitrogen double bond of the oxime.

  • N-O stretch: A band in the region of 930-960 cm⁻¹.

  • C-H stretch: Multiple bands below 3000 cm⁻¹ for the C-H bonds of the aliphatic quinuclidine ring.

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of Quinuclidin-3-one oxime (C₇H₁₂N₂O), which is 140.18 g/mol . Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O and cleavage of the quinuclidine ring.

Experimental Protocol: A General Synthesis of Quinuclidin-3-one Oxime

The following is a generalized, step-by-step protocol for the synthesis of Quinuclidin-3-one oxime based on established methods for oxime formation.

Materials:

  • Quinuclidin-3-one hydrochloride

  • Hydroxylamine hydrochloride

  • Sodium carbonate or other suitable base

  • Ethanol or other suitable solvent

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolution: Dissolve Quinuclidin-3-one hydrochloride and a molar excess of hydroxylamine hydrochloride in a suitable solvent such as ethanol in a round-bottom flask.

  • Basification: Slowly add a solution of sodium carbonate in water to the reaction mixture with stirring until the pH is basic (approximately pH 8-9). This neutralizes the hydrochloride salt and facilitates the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation to yield the crude product. The crude oxime can be purified by recrystallization or column chromatography to afford the pure Quinuclidin-3-one oxime.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Computational and Theoretical Deep Dive: Unveiling Molecular Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, properties, and reactivity of molecules at the atomic level.[3][4] For Quinuclidin-3-one oxime, DFT calculations can provide invaluable insights that complement experimental data and guide further research.

Methodology for Computational Studies

A typical computational workflow for studying Quinuclidin-3-one oxime would involve the following steps:

1. Geometry Optimization:

  • The first and most crucial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).[5]

  • It is essential to perform this optimization for both the (E) and (Z) isomers of the oxime to determine their relative stabilities.

  • The optimized geometry corresponds to a minimum on the potential energy surface and provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

2. Frequency Calculations:

  • Following geometry optimization, frequency calculations are performed at the same level of theory.

  • The absence of any imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are important for accurate energy comparisons.

  • Furthermore, the calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model.

3. Electronic Property Calculations:

  • With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other species.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and hyperconjugative interactions.

4. Spectroscopic Property Calculations:

  • NMR Chemical Shifts: DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of Quinuclidin-3-one oxime. These calculated shifts can be compared with experimental data to aid in the assignment of signals and to confirm the structure.

  • IR Frequencies: As mentioned earlier, the calculated vibrational frequencies can be used to simulate the IR spectrum of the molecule.

5. Reactivity Descriptors:

  • From the calculated electronic properties, various reactivity descriptors can be derived, such as ionization potential, electron affinity, electronegativity, and global hardness. These descriptors provide a quantitative measure of the molecule's reactivity.

Visualizing the Computational Workflow

G cluster_0 Computational Workflow start Initial Structure of Quinuclidin-3-one Oxime ((E) and (Z) isomers) opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No imaginary frequencies) freq->verify verify->opt Re-optimize if not minimum electronic Electronic Property Calculations (HOMO, LUMO, MEP, NBO) verify->electronic Proceed if minimum spectra Spectroscopic Property Calculations (NMR, IR) electronic->spectra reactivity Reactivity Descriptor Analysis electronic->reactivity analysis Data Analysis and Interpretation spectra->analysis reactivity->analysis

Caption: A generalized workflow for the computational study of Quinuclidin-3-one oxime.

Theoretical Insights into the Structure and Reactivity of Quinuclidin-3-one Oxime

Conformational Analysis:

The rigid bicyclic structure of the quinuclidine core limits its conformational flexibility. Computational studies on other cinchona alkaloids, which contain the quinuclidine moiety, have shown that the ring system can exist in different conformations, often described as "open" or "closed" depending on the orientation of the nitrogen lone pair relative to the rest of the molecule.[6] For Quinuclidin-3-one oxime, the orientation of the oxime group relative to the bicyclic system will be a key conformational feature. DFT calculations would be able to predict the most stable conformer and the energy barriers between different conformations.

Electronic Structure and Reactivity:

  • HOMO and LUMO: The HOMO is likely to be localized on the oxime group, particularly the nitrogen and oxygen atoms, as well as the nitrogen of the quinuclidine ring, indicating these as potential sites for electrophilic attack. The LUMO is likely to be centered around the C=N bond, suggesting this as a site for nucleophilic attack.

  • MEP: The MEP map is expected to show a region of negative potential around the oxygen atom of the oxime group, making it a likely site for hydrogen bonding and interaction with electrophiles. The bridgehead nitrogen of the quinuclidine will also be a region of negative potential.

  • Reactivity: The presence of the oxime group introduces additional reactivity to the quinuclidine scaffold. The nitrogen atom of the oxime can act as a nucleophile, while the hydroxyl proton can be acidic. The C=N double bond can also participate in various reactions. Theoretical studies can be used to predict the pKa of the oxime proton and the nucleophilicity of the nitrogen atom, providing valuable information for designing new reactions and understanding the molecule's biological activity.

Applications in Drug Discovery and Development

The computational and theoretical understanding of Quinuclidin-3-one oxime is of paramount importance for its application in drug discovery.

  • Structure-Activity Relationship (SAR) Studies: By calculating the electronic and steric properties of a series of Quinuclidin-3-one oxime derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

  • Molecular Docking: Computational docking studies can be used to predict how Quinuclidin-3-one oxime and its derivatives bind to the active site of a target protein, such as acetylcholinesterase.[6] This information can be used to design more potent and selective inhibitors.

  • ADMET Prediction: Computational methods can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, reducing the risk of late-stage failures in drug development.

Visualizing the Drug Discovery Workflow

G cluster_1 Drug Discovery and Development start Quinuclidin-3-one Oxime Scaffold design Derivative Design (Computational) start->design synthesis Synthesis and Purification design->synthesis admet ADMET Prediction (Computational) design->admet in_vitro In Vitro Screening (e.g., Enzyme Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) in_vitro->sar docking Molecular Docking (Target Binding) in_vitro->docking sar->design lead_opt Lead Optimization sar->lead_opt docking->design docking->lead_opt admet->design admet->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Sources

Foundational

Literature review of Quinuclidin-3-one oxime and its analogues

An In-depth Technical Guide to Quinuclidin-3-one Oxime and its Analogues: Synthesis, Cholinesterase Inhibition, and Therapeutic Potential Abstract The quinuclidine scaffold, a rigid bicyclic amine, represents a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Quinuclidin-3-one Oxime and its Analogues: Synthesis, Cholinesterase Inhibition, and Therapeutic Potential

Abstract

The quinuclidine scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry, lending itself to the development of potent and selective ligands for various biological targets. This technical guide provides a comprehensive review of quinuclidin-3-one oxime and its rapidly expanding class of analogues. We delve into the synthetic strategies for the core molecule and its key derivatives, including O-substituted, N-alkyl quaternary, and bisquaternary compounds. The primary pharmacological focus of these molecules is their interaction with the cholinergic system, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity positions them as promising candidates for the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease. Furthermore, their role as potential reactivators of organophosphate-inhibited cholinesterases suggests applications as antidotes to nerve agent poisoning. This guide synthesizes the current understanding of their structure-activity relationships, presents detailed experimental protocols for their synthesis and evaluation, and explores future perspectives for their therapeutic development.

Introduction

The Quinuclidine Scaffold: A Privileged Structure in Medicinal Chemistry

Quinuclidine, or 1-azabicyclo[2.2.2]octane, is a highly versatile and valuable scaffold in drug discovery.[1][2] Its rigid, bicyclic structure provides a conformationally constrained framework, which can lead to high-affinity and selective interactions with biological targets by reducing the entropic penalty of binding.[3] This structural motif is found in a number of natural products, most notably the Cinchona alkaloids like quinine, and is a core component of numerous synthetic pharmaceutical agents.[1][4] The unique electrostatic properties and the ability to precisely orient functional groups in three-dimensional space make quinuclidine derivatives ideal candidates for engaging with the active sites of enzymes and receptors.[3]

The Cholinergic System as a Therapeutic Target

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including muscle contraction, memory, cognition, and autonomic regulation.[3][5] The activity of this system is tightly regulated by two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the rapid hydrolysis of ACh.[5]

In neurodegenerative conditions such as Alzheimer's disease (AD), there is a significant loss of cholinergic neurons, leading to a deficit in ACh levels and contributing to the characteristic cognitive decline.[5][6] One of the primary therapeutic strategies for AD is to enhance cholinergic transmission by inhibiting AChE, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[7] Consequently, the development of potent and selective cholinesterase inhibitors remains a cornerstone of AD drug discovery.

Quinuclidin-3-one Oxime: A Versatile Precursor

Quinuclidin-3-one oxime is a derivative of the key synthetic intermediate, 3-quinuclidinone.[8] The introduction of the oxime functionality at the 3-position creates a versatile chemical handle for further modification and serves as a critical pharmacophore for interacting with the cholinergic system. The parent oxime and its analogues have emerged as a focal point of research, demonstrating significant potential as cholinesterase inhibitors and modulators of cholinergic receptors.

Synthesis and Derivatization Strategies

The chemical versatility of the quinuclidine framework allows for the synthesis of a diverse library of analogues. The journey typically begins with the formation of the ketone, 3-quinuclidinone, which is then converted to the core oxime structure.

Synthesis of the Core Scaffold: 3-Quinuclidinone

The synthesis of 3-quinuclidinone hydrochloride is often achieved through a multi-step process starting from piperidine-4-carboxylic acid.[9] A common industrial route involves a Dieckmann condensation of an N-substituted piperidine derivative, followed by hydrolysis and decarboxylation to yield the bicyclic ketone.[4][10] This precursor is the gateway to the vast majority of 3-substituted quinuclidine analogues.

Synthesis of Quinuclidin-3-one Oxime

The parent oxime is prepared through a straightforward condensation reaction. Quinuclidin-3-one (or its hydrochloride salt) is reacted with hydroxylamine hydrochloride in a basic solution to yield quinuclidin-3-one oxime.[5] This reaction provides the foundational molecule for further derivatization.

Key Analogues and Their Synthesis

The therapeutic potential of the core oxime is expanded through systematic chemical modification at two primary sites: the oxime oxygen and the quinuclidine nitrogen.

  • O-Substituted Oximes: The oxime oxygen can be alkylated or otherwise functionalized to create oxime ethers. These are synthesized by reacting quinuclidin-3-one with appropriate O-substituted hydroxylamine hydrochlorides.[11] These modifications can influence the molecule's binding affinity and pharmacokinetic properties.

  • N-Alkyl Quaternary Derivatives: The tertiary amine of the quinuclidine ring is readily quaternized by reacting the parent oxime with various alkyl bromides or other alkylating agents, typically in a dry solvent like acetone.[5] This introduces a permanent positive charge and allows for systematic variation of the alkyl chain length (e.g., C12 to C16), which has been shown to be a critical determinant of both biological activity and cytotoxicity.[3][5]

  • Bisquaternary Analogues: Dimeric structures, where two quinuclidine oxime moieties are linked by an alkyl chain (e.g., decane), can be prepared by reacting the parent oxime with a di-bromoalkane, such as 1,10-dibromodecane.[5] These bisquaternary compounds have demonstrated particularly high potency as cholinesterase inhibitors.

SynthesisPathways cluster_analogues Analogues Piperidine Piperidine-4- carboxylic acid Quinuclidinone 3-Quinuclidinone Piperidine->Quinuclidinone Dieckmann Condensation Oxime Quinuclidin-3-one Oxime Quinuclidinone->Oxime + Hydroxylamine HCl OSub O-Substituted Oximes Oxime->OSub + O-Substituted Hydroxylamine NAlkyl N-Alkyl Quaternary Derivatives Oxime->NAlkyl + Alkyl Bromide (R-Br) Bisquat Bisquaternary Analogues Oxime->Bisquat + Dibromoalkane (Br-(CH2)n-Br)

Caption: Synthetic routes to Quinuclidin-3-one oxime and its analogues.

Pharmacological Profile and Mechanism of Action

The primary therapeutic interest in quinuclidin-3-one oxime analogues stems from their potent activity within the cholinergic system.

Cholinesterase Inhibition

A significant number of N-alkyl and bisquaternary quinuclidine derivatives have been synthesized and evaluated as reversible inhibitors of both AChE and BChE.[5] Reversible inhibition is therapeutically relevant for conditions like AD, whereas irreversible inhibition leads to severe toxicity.[5]

  • Mechanism of Action: These compounds typically bind within the active site of the cholinesterase enzymes, preventing the hydrolysis of acetylcholine. The rigid quinuclidine core helps to properly orient the molecule for optimal interaction with key residues in the enzyme's active site gorge.

  • Inhibitory Potency: Many analogues inhibit both AChE and BChE in the micromolar range.[5] Notably, bisquaternary derivatives, such as 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide), have demonstrated the highest inhibitory potency.[3][5]

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_Vesicle ACh Vesicles ACh ACh ACh_Vesicle->ACh Release AChR ACh Receptors ACh->AChR Binds AChE AChE ACh->AChE Hydrolysis Oxime Quinuclidine Oxime Analogue Oxime->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) at the cholinergic synapse.

Interaction with Cholinergic Receptors

Beyond enzyme inhibition, quinuclidine-based molecules also interact directly with cholinergic receptors.

  • Muscarinic Receptor Agonism: A series of quinuclidinone O-alkynyloximes have been shown to possess muscarinic agonist and partial agonist activity.[12] Certain analogues were found to attenuate scopolamine-induced memory impairment in mice, highlighting their potential to directly stimulate muscarinic receptors, which are also implicated in cognitive function.[12][13]

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation: The α7 nAChR is a key target in AD research, as its dysfunction is linked to the neurotoxicity of β-amyloid peptides.[6][14] Novel quinuclidine derivatives have been identified as potent positive allosteric modulators (PAMs) and agonists of the α7 nAChR.[6][15][16] One such compound, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), demonstrated significant neuroprotective effects against β-amyloid toxicity in cell-based assays.[6][16]

Other Biological Activities

While the focus has been on neuropharmacology, the quinuclidine scaffold is versatile. Certain novel quinuclidinone derivatives have been designed and synthesized as potential anti-proliferative agents, showing significant activity against lung cancer cell lines.[17][18]

Structure-Activity Relationship (SAR) and Drug Design Insights

The development of quinuclidin-3-one oxime analogues has been guided by key SAR principles that link structural modifications to biological outcomes.

  • Role of the Quinuclidine Core: The rigid bicyclic structure is fundamental for orienting substituents towards their binding pockets in target proteins like AChE.[3]

  • Influence of N-Substitution: For N-alkyl quaternary derivatives, the length of the alkyl chain is a critical factor. Longer chains (C12-C16) have been associated with increased cytotoxic effects, likely due to their ability to disrupt cell membranes.[3][5] This highlights a crucial trade-off between inhibitory potency and cellular safety.

  • Impact of Dimerization: The creation of bisquaternary compounds, effectively linking two quinuclidine moieties, has proven to be a highly effective strategy for increasing cholinesterase inhibition.[5] This suggests that these larger molecules may be able to span multiple binding sites or interact more extensively within the enzyme's active site gorge.

  • The Oxime Moiety: The (hydroxyimino) group is not merely a structural element but is crucial for the molecule's function, particularly in the context of reactivating cholinesterases that have been irreversibly inhibited by organophosphorus compounds.[3]

SAR_Summary cluster_mol cluster_sar SAR Insights mol_img SAR1 Rigid Core: Essential for binding and orientation SAR1->mol_img Quinuclidine Scaffold SAR2 N-Alkyl Chain (R): Long chains (C12-C16) ↑ Potency ↑ Cytotoxicity SAR2->mol_img N-Substitution SAR3 Dimerization: Bis-quaternary structures ↑↑ Inhibition Potency SAR3->mol_img Linkage SAR4 Oxime Group (=N-OH): Key for cholinesterase reactivation SAR4->mol_img 3-Position

Caption: Key Structure-Activity Relationship (SAR) points for analogues.

Quantitative Data Summary

The following table summarizes the cholinesterase inhibitory activity for a selection of representative quinuclidine derivatives.

Compound IDStructure DescriptionTarget EnzymeInhibition Constant (Ki)Reference
7 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide)AChE / BChEHigh Potency (μM range)[5]
14 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide)AChE / BChEHigh Potency (μM range)[5]
Monoquaternary N-alkyl (C12-C16) quinuclidin-3-one oximesAChE / BChE0.26 - 156.2 μM[5]
II 3-(N,N-dimethylcarbamoyloxy)-1-methylquinuclidinum iodideAChEProgressive Inhibition[19]
IV Oxime-carbamate conjugateAChEWeak Progressive Inhibition[19]

Experimental Protocols

Protocol 1: General Synthesis of Quinuclidin-3-one Oxime

This protocol is a generalized representation based on established literature.[5]

  • Dissolution: Dissolve quinuclidin-3-one hydrochloride in water.

  • Addition of Reagents: Add hydroxylamine hydrochloride to the solution, followed by the slow, portion-wise addition of a base such as sodium carbonate to maintain a basic pH.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Protocol 2: Synthesis of N-Alkyl Quaternary Quinuclidin-3-one Oxime Derivatives

This protocol is a generalized representation based on established literature.[5]

  • Dissolution: Dissolve quinuclidin-3-one oxime in a dry, aprotic solvent such as acetone.

  • Addition of Alkylating Agent: Add the desired alkyl bromide (e.g., 1-bromododecane) to the solution.

  • Reaction: Reflux the mixture for 24-48 hours. The formation of a precipitate indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Purification: Wash the collected solid with cold acetone to remove unreacted starting materials and then dry under vacuum to yield the pure N-alkyl quaternary derivative.

Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method.[19][20]

  • Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4). Prepare stock solutions of the test inhibitors, acetylthiocholine (ATCh) as the substrate, and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare a solution of the target enzyme (AChE or BChE).

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the enzyme solution, and varying concentrations of the inhibitor. Incubate the mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37 °C).

  • Initiation of Reaction: Add DTNB solution to all wells, followed by the addition of the ATCh substrate solution to initiate the enzymatic reaction.

  • Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control without inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

Quinuclidin-3-one oxime and its analogues represent a robust and pharmacologically significant class of compounds. Their development has yielded potent inhibitors of cholinesterases and promising modulators of cholinergic receptors, with clear therapeutic implications for Alzheimer's disease and other neurological disorders. The bisquaternary derivatives, in particular, stand out for their high inhibitory potency against AChE and BChE.

Future research should focus on several key areas:

  • Optimizing Selectivity: Fine-tuning the structure to achieve greater selectivity for AChE over BChE, or for specific cholinergic receptor subtypes, could lead to improved therapeutic profiles with fewer side effects.

  • Balancing Potency and Safety: A critical challenge is to decouple the high potency of long-chain N-alkyl derivatives from their observed cytotoxicity. Further SAR studies are needed to identify modifications that retain activity while improving the safety profile.

  • In Vivo Efficacy: While in vitro data is promising, comprehensive in vivo studies are required to evaluate the pharmacokinetics, blood-brain barrier penetration, and therapeutic efficacy of lead candidates in animal models of disease.

  • Exploring New Applications: The demonstrated anti-proliferative activity suggests that the therapeutic potential of the quinuclidine scaffold may extend beyond neuropharmacology into areas such as oncology.

References

  • Spahic, Z., Hrenar, T., & Primožič, I. (n.d.). Synthesized O-substituted quinuclidin-3-one oximes 1–4. ResearchGate. [Link]

  • Peran, N., et al. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences. [Link]

  • (n.d.). The structures of OP used in this study and tested quinuclidinium oximes (Q1–Q14). Accessed March 7, 2024. [Link]

  • Cavagnero, P. S., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Zorc, B., et al. (n.d.). Enantiomers of Quinuclidin-3-ol Derivatives: Resolution and Interactions with Human Cholinesterases. Acta Chimica Slovenica. [Link]

  • Cavagnero, P. S., et al. (2025). Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. Figshare. [Link]

  • Kovarik, Z., et al. (2000). 3-Hydroxyquinuclidinium derivatives: synthesis of compounds and inhibition of acetylcholinesterase. Arhiv za higijenu rada i toksikologiju. [Link]

  • Patel, H., et al. (2015). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. RSC Advances. [Link]

  • Malki, A., et al. (2006). Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry. [Link]

  • (n.d.). THE UNIVERSITY of LIVERPOOL. Liverpool University Thesis. [Link]

  • An, L. T. N., et al. (2018). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry. [Link]

  • Somanadhan, B., et al. (2002). Quinuclidinone O-alkynyloximes with muscarinic agonist activity. Bioorganic & Medicinal Chemistry. [Link]

  • Fisher, A., et al. (1991). (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3')quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Bodnar, A. L., et al. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. [Link]

  • Cavagnero, P. S., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Pyttel, R., & Robinson, J. B. (1973). Interaction of 3-quinuclidinol and its derivatives with acetylcholinesterase. Journal of Pharmaceutical Sciences. [Link]

  • O'Neil, I. A. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. [Link]

  • G. D. C., et al. (2024). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. ChemRxiv. [Link]

  • (2024). FDA approves treatment for adults with Alzheimer's disease. U.S. Food and Drug Administration. [Link]

  • Chandrasekhar, V. N., et al. (n.d.). A 3-Quinuclidone hydrochloride. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quinuclidin-3-one Oxime as a Scaffold for Novel Broad-Spectrum Antimicrobial Agents

Executive Summary & Scientific Rationale The rise of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel antimicrobial architectures. Quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one) and it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The rise of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel antimicrobial architectures. Quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one) and its oxime derivative, 3-hydroxyiminoquinuclidine , have emerged as highly potent, sterically defined scaffolds for the synthesis of bisquaternary ammonium compounds (bisQACs) and quaternary N-alkyl/aryl quinuclidinium oximes 1.

The rigid bicyclo[2.2.2]octane framework restricts conformational degrees of freedom, ensuring a precise spatial arrangement of the oxime and quaternary ammonium groups. This spatial definition is critical for optimal insertion into the bacterial lipid bilayer 2. When quaternized via the Menshutkin reaction, these compounds act as cationic biocides. The permanent positive charge drives electrostatic attraction to negatively charged bacterial envelopes (teichoic acids in Gram-positive and lipopolysaccharides in Gram-negative bacteria), leading to membrane disruption, leakage of intracellular contents, and cell death.

Mechanistic Pathway & Workflow

The following diagram illustrates the synthetic progression from the base quinuclidin-3-one scaffold to the active antimicrobial agent, alongside its biological mechanism of action.

G N1 Quinuclidin-3-one (Bicyclic Scaffold) N2 Hydroxylamine HCl / NaOH (Oximation) N1->N2 N3 3-Hydroxyiminoquinuclidine (E-Oxime Intermediate) N2->N3 Stereoselective Conversion N4 Alkyl/Aryl Halide (Menshutkin Rxn) Dry THF, Reflux N3->N4 N5 Quaternary Quinuclidinium Oxime (Active Antimicrobial Agent) N4->N5 Quaternization N6 Bacterial Cell Membrane Electrostatic Interaction N5->N6 Cationic Biocide Action N7 Membrane Disruption & Biofilm Inhibition N6->N7 Cell Death

Workflow and mechanism of action for quinuclidin-3-one oxime-derived antimicrobial agents.

Experimental Protocols

The following protocols outline the synthesis of the intermediate oxime and its subsequent quaternization. These methods are designed to be self-validating; for example, the use of dry THF in Protocol B forces the product to precipitate, providing an immediate visual confirmation of reaction progress while simultaneously preventing the hydrolysis of the alkyl halide.

Protocol A: Synthesis of 3-Hydroxyiminoquinuclidine (Oxime Intermediate)

Causality Note: The oximation reaction yields the (E)-configuration as the thermodynamically favored product. The E-isomer projects the hydroxyl group away from the bulky bicyclic core, minimizing steric hindrance and maximizing hydrogen-bonding potential with target surfaces 3.

Reagents & Materials:

  • Quinuclidin-3-one hydrochloride (Commercially available)

  • Potassium carbonate (K₂CO₃)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), Diethyl ether (Et₂O), Distilled Water

Step-by-Step Methodology:

  • Free-Basing: Dissolve 10 mmol of quinuclidin-3-one hydrochloride in 15 mL of distilled water. Add an excess of K₂CO₃ until the solution reaches pH 10. Extract the aqueous layer with Et₂O (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent to yield the quinuclidin-3-one free base.

  • Oximation: In a round-bottom flask, dissolve the free base (10 mmol) in 20 mL of MeOH.

  • Add NH₂OH·HCl (12 mmol) and NaOH (12 mmol) to the solution.

  • Stir the mixture continuously at 25 °C for 1 hour. Validation: Reaction completion can be monitored via TLC (Dichloromethane:Methanol 9:1) showing the disappearance of the ketone spot.

  • Workup: Evaporate the MeOH under reduced pressure. Resuspend the residue in water (15 mL) and extract with Et₂O (3 × 20 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield 3-hydroxyiminoquinuclidine as a white solid. Confirm the (E)-configuration via ¹H NMR (focusing on the downfield shift of the protons adjacent to the oxime group).

Protocol B: Quaternization via Menshutkin Reaction

Causality Note: Tetrahydrofuran (THF) is strictly chosen as the solvent because it dissolves the uncharged tertiary amine and the alkyl halide, but acts as a highly effective anti-solvent for the resulting ionic quaternary ammonium salt. This drives the equilibrium forward via Le Chatelier's principle and simplifies purification 1.

Reagents & Materials:

  • 3-Hydroxyiminoquinuclidine (from Protocol A)

  • Alkyl/Aryl Halide (e.g., 4-chlorobenzyl bromide or 3-bromobenzyl bromide)

  • Anhydrous Tetrahydrofuran (Dry THF)

  • Nitrogen (N₂) gas line

Step-by-Step Methodology:

  • Preparation: Purge a two-neck round-bottom flask with N₂ gas to ensure an anhydrous atmosphere.

  • Reaction Setup: Dissolve 2 mmol of 3-hydroxyiminoquinuclidine in 10 mL of dry THF.

  • Slowly add 1 equivalent (2 mmol) of the selected alkyl/aryl bromide dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 66 °C (reflux temperature of THF) for 5 hours under continuous N₂ flow.

  • Observation & Harvesting: As the reaction progresses, the quaternary ammonium salt will precipitate out of the solution as a distinct solid.

  • Cool the mixture to room temperature. Filter the precipitate under vacuum.

  • Wash the solid filter cake thoroughly with cold Et₂O (2 × 10 mL) to remove any unreacted starting materials.

  • Dry the final product under high vacuum.

Quantitative Data Presentation

The synthesized quaternary quinuclidinium oximes exhibit exceptional broad-spectrum antimicrobial activity, frequently outperforming standard aminoglycoside antibiotics against highly resistant Gram-negative strains like Pseudomonas aeruginosa and Klebsiella pneumoniae.

Table 1: Minimum Inhibitory Concentration (MIC) of Quaternary Quinuclidinium Oximes

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)K. pneumoniae (Gram -)
para-N-chlorobenzyl quinuclidinium oxime 0.50 µg/mL1.00 µg/mL0.25 µg/mL2.00 µg/mL
meta-N-bromobenzyl quinuclidinium oxime 1.00 µg/mL2.00 µg/mL0.50 µg/mL4.00 µg/mL
Gentamicin (Reference Standard)0.50 µg/mL1.00 µg/mL2.00 µg/mL>256.00 µg/mL

Data Interpretation: The para-N-chlorobenzyl derivative demonstrates a 256-fold improvement in efficacy against K. pneumoniae compared to Gentamicin, validating the membrane-disruptive mechanism of the quinuclidine-based cationic scaffold 1.

References

  • Source: National Institutes of Health (NIH)
  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis Source: MDPI URL
  • Quinuclidin-3-one | High-Purity Research Chemical Source: Benchchem URL

Sources

Application

Application and Protocol for the Synthesis of O-Substituted Quinuclidin-3-one Oximes

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the synthesis of O-substituted quinuclidin-3-one oximes, a class...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of O-substituted quinuclidin-3-one oximes, a class of compounds with significant potential in medicinal chemistry. The quinuclidine scaffold, a rigid bicyclic amine, is a "privileged structure" in drug discovery, offering a unique three-dimensional framework for designing potent and selective ligands.[1] Its incorporation into molecules like solifenacin (a muscarinic receptor antagonist) and palonosetron (a 5-HT₃ receptor antagonist) highlights its therapeutic importance.[1] O-substitution of the oxime functional group on the quinuclidin-3-one core allows for the fine-tuning of physicochemical properties and biological activity, leading to the exploration of novel therapeutic agents, including muscarinic agonists and potential treatments for organophosphorus poisoning.[2][3][4]

This guide will detail the synthetic pathway from the commercially available quinuclidin-3-one hydrochloride to the final O-substituted oxime products, explaining the rationale behind the chosen experimental conditions and providing a robust, step-by-step protocol.

Synthetic Strategy Overview

The synthesis of O-substituted quinuclidin-3-one oximes is a two-step process commencing from quinuclidin-3-one. The overall workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: O-Alkylation Quinuclidin-3-one Quinuclidin-3-one Quinuclidin-3-one_Oxime Quinuclidin-3-one_Oxime Quinuclidin-3-one->Quinuclidin-3-one_Oxime Hydroxylamine Hydrochloride O-Substituted_Quinuclidin-3-one_Oxime O-Substituted_Quinuclidin-3-one_Oxime Quinuclidin-3-one_Oxime->O-Substituted_Quinuclidin-3-one_Oxime Alkyl/Benzyl Halide, Base Quinuclidin-3-one_Hydrochloride Quinuclidin-3-one_Hydrochloride Quinuclidin-3-one_Hydrochloride->Quinuclidin-3-one Base (e.g., NaOH)

Caption: Synthetic workflow for O-substituted quinuclidin-3-one oximes.

Part 1: Synthesis of Quinuclidin-3-one from its Hydrochloride Salt

The initial step involves the liberation of the free base, quinuclidin-3-one, from its more stable and commercially available hydrochloride salt. This is a simple acid-base reaction.

Experimental Protocol

Materials:

  • Quinuclidin-3-one hydrochloride

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve quinuclidin-3-one hydrochloride (e.g., 30.0 g, 0.186 mol) in deionized water (100 mL).

  • To this solution, add a solution of sodium hydroxide (e.g., 30.0 g, 0.750 mol) in deionized water (100 mL) at 40 °C.

  • Cool the resulting solution to 20 °C.

  • Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield quinuclidin-3-one as a solid.

Rationale: The addition of a strong base like sodium hydroxide deprotonates the quinuclidinium nitrogen, rendering the free base which is more soluble in organic solvents like ethyl acetate, allowing for its extraction from the aqueous medium.

Part 2: Synthesis of Quinuclidin-3-one Oxime

The second step is the formation of the oxime from the ketone via a condensation reaction with hydroxylamine.

Experimental Protocol

Materials:

  • Quinuclidin-3-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Ethanol/Water solvent mixture

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve quinuclidin-3-one (e.g., 10.0 g, 0.080 mol) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (e.g., 6.1 g, 0.088 mol) to the solution.

  • Slowly add a solution of a base such as sodium carbonate to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution or can be isolated by extraction with a suitable organic solvent after removal of ethanol under reduced pressure.

  • Purify the crude product by recrystallization to obtain quinuclidin-3-one oxime.

Rationale: The reaction proceeds via nucleophilic attack of the nitrogen of hydroxylamine on the carbonyl carbon of quinuclidin-3-one, followed by dehydration to form the C=N double bond of the oxime. The presence of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

Part 3: O-Alkylation of Quinuclidin-3-one Oxime

The final and key step is the O-alkylation of the quinuclidin-3-one oxime. This is typically achieved through a Williamson ether synthesis, where the oxime is first deprotonated to form a nucleophilic oximidate anion, which then displaces a halide from an alkyl or benzyl halide.

Experimental Protocol

Materials:

  • Quinuclidin-3-one oxime

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong base (e.g., potassium tert-butoxide)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl or benzyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add a suspension of sodium hydride (e.g., 1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve quinuclidin-3-one oxime (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation (formation of the oximidate anion).

  • Cool the reaction mixture back to 0 °C and add the alkyl or benzyl halide (e.g., 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting oxime. The reaction time can vary from a few hours to overnight depending on the reactivity of the halide.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-substituted quinuclidin-3-one oxime.

Rationale: The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the weakly acidic oxime hydroxyl group to form the oximidate anion. Aprotic polar solvents like DMF or THF are used to dissolve the reactants and facilitate the Sₙ2 reaction. The reaction is carried out under an inert atmosphere to prevent the reaction of the strong base with atmospheric moisture.

Data Presentation

StepStarting MaterialKey ReagentsProductTypical Yield
1Quinuclidin-3-one HClNaOH, Ethyl AcetateQuinuclidin-3-one>90%
2Quinuclidin-3-oneNH₂OH·HCl, BaseQuinuclidin-3-one Oxime70-85%
3Quinuclidin-3-one OximeNaH, Alkyl/Benzyl HalideO-Substituted Quinuclidin-3-one Oxime50-80%

Troubleshooting

  • Low yield in Step 1: Ensure complete basification and sufficient extraction with ethyl acetate. Emulsions can sometimes form; addition of brine can help to break them.

  • Incomplete reaction in Step 2: Ensure the base is added in a sufficient amount to neutralize the HCl and liberate free hydroxylamine. Monitor the reaction for a longer period if necessary.

  • Low yield or side products in Step 3: Ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride. Add the alkyl halide slowly at 0 °C to control the exothermicity of the reaction. If elimination is a competing side reaction (with secondary halides), consider using a less hindered base or a more reactive leaving group.

Conclusion

The synthetic route outlined in this application note provides a reliable and adaptable method for the preparation of a variety of O-substituted quinuclidin-3-one oximes. These protocols are designed to be accessible to researchers with a standard organic chemistry laboratory setup. The ability to introduce a wide range of substituents on the oxime oxygen opens up avenues for the synthesis of diverse chemical libraries for drug discovery and development, particularly in the area of neuroactive compounds.

References

  • Synthesized O-substituted quinuclidin-3-one oximes 1–4. - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • EP0121701A1 - Process for the production of o-substituted oximes - Google Patents.
  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - MDPI. Available at: [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Available at: [Link]

  • Quinuclidinone O-Alkynyloximes with muscarinic agonist activity - PubMed. Available at: [Link]

  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub - Google Patents.
  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

Sources

Method

Quinuclidin-3-one oxime as a building block for muscarinic agonists

Application Note: Quinuclidin-3-one Oxime as a Privileged Scaffold for Muscarinic Acetylcholine Receptor Agonists Introduction & Strategic Overview Quinuclidin-3-one oxime (1-azabicyclo[2.2.2]octan-3-one oxime) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quinuclidin-3-one Oxime as a Privileged Scaffold for Muscarinic Acetylcholine Receptor Agonists

Introduction & Strategic Overview

Quinuclidin-3-one oxime (1-azabicyclo[2.2.2]octan-3-one oxime) is a highly versatile bicyclic building block in medicinal chemistry. The quinuclidine ring acts as a rigid, bioisosteric mimic of the protonated choline moiety found in acetylcholine (ACh). When functionalized as an oxime, it provides a crucial synthetic handle for generating O-substituted derivatives (e.g., O-alkynyloximes)[1]. These derivatives have been extensively validated as potent and selective muscarinic acetylcholine receptor (mAChR) agonists. Such compounds are of significant interest in drug development for neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia, where M1 and M3 receptor activation can enhance cognitive function and modulate amyloid processing.

Mechanistic Rationale & Chemical Causality

The design of muscarinic agonists requires the precise spatial orientation of a basic nitrogen (to interact with the conserved aspartate residue in transmembrane domain 3 of mAChRs) and a hydrogen-bond acceptor/hydrophobic tail (to occupy the orthosteric binding pocket).

  • Rigidity of the Quinuclidine Core: Unlike the highly flexible ethylamine chain of ACh, the 1-azabicyclo[2.2.2]octane system minimizes conformational entropy. This rigidity locks the basic nitrogen in an optimal trajectory for ionic bonding with Asp105 (in the M1 receptor), significantly increasing binding affinity and reducing off-target interactions.

  • Oxime Functionalization: The oxime group (-C=N-OH) serves a dual purpose. First, the nitrogen atom of the oxime provides a hydrogen-bond acceptor site that mimics the ester carbonyl of ACh. Second, the hydroxyl group allows for facile O-alkylation. By attaching various alkynyl, benzyl, or alkyl groups, researchers can probe the hydrophobic sub-pockets of the M1/M3 receptors[1].

  • Stereochemical Considerations: The condensation of quinuclidin-3-one with hydroxylamine yields a mixture of (E)- and (Z)-oxime isomers. The (E)-isomer is thermodynamically favored and often exhibits superior receptor subtype selectivity due to the specific spatial projection of the O-substituent relative to the bicyclic core. Recent advances employ mechanochemical or microwave-assisted synthesis to drive the reaction entirely toward the pure (E)-isomer, avoiding complex chromatographic separations[2].

Synthesis Workflow

SynthesisWorkflow Q3O Quinuclidin-3-one HCl (Starting Material) Oxime Quinuclidin-3-one Oxime (E/Z Isomer Mixture) Q3O->Oxime NH2OH Hydroxylamine HCl + Base (NaOH/K2CO3) NH2OH->Oxime OAlk O-Alkylation (R-Br, NaH, DMF) Oxime->OAlk Agonist O-Substituted Oxime (Muscarinic Agonist) OAlk->Agonist

Workflow for the synthesis of O-substituted quinuclidin-3-one oxime muscarinic agonists.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure the integrity of the synthesized pharmacophores.

Protocol 1: Synthesis of (E/Z)-Quinuclidin-3-one Oxime

Objective: Convert quinuclidin-3-one hydrochloride into its corresponding oxime intermediate[3].

  • Preparation: Dissolve 10.0 mmol of quinuclidin-3-one hydrochloride in 15 mL of deionized water.

  • Base Addition: Slowly add 25.0 mmol of potassium carbonate (K₂CO₃) to the solution while stirring at 0 °C.

    • Causality: K₂CO₃ neutralizes the hydrochloride salt of both the quinuclidine and the hydroxylamine reagent. This prevents premature degradation while maintaining a slightly basic pH (pH 8-9), which is optimal for the nucleophilic attack of hydroxylamine on the ketone.

  • Reagent Addition: Add 12.0 mmol of hydroxylamine hydrochloride portion-wise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 2 hours. Monitor the reaction via TLC (Mobile Phase: Dichloromethane:Methanol:Ammonia, 90:9:1).

  • Workup & Validation: Cool the mixture to room temperature. Extract the aqueous layer with chloroform (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Characterization: Validate the product via ¹H NMR. The successful formation of the oxime is confirmed by the disappearance of the ketone signal and the appearance of a broad singlet around δ 11.1 ppm, corresponding to the C=N-OH proton[3].

Protocol 2: Synthesis of O-Alkynyloxime Muscarinic Agonists

Objective: O-alkylate the oxime to generate M1/M3 selective agonists[1].

  • Deprotonation: Dissolve 5.0 mmol of quinuclidin-3-one oxime in 10 mL of anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0 °C. Add 6.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution completely ceases.

    • Causality: NaH selectively deprotonates the oxime hydroxyl (pKa ~12) over the basic quinuclidine nitrogen, generating a highly reactive nucleophilic oximate without quaternizing the amine core.

  • Alkylation: Dropwise add 5.5 mmol of the appropriate alkynyl bromide (e.g., 2-propynyl bromide).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Purification: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with ethyl acetate. Purify the crude product via silica gel column chromatography to isolate the target O-alkynyloxime.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

O-alkynyloximes derived from quinuclidin-3-one have been evaluated in radioligand displacement assays using [³H]pirenzepine (for M1) and [³H]N-methylscopolamine (for M2/M3) on rat cortical tissue[1]. The ratio of binding affinities helps determine subtype selectivity.

Compound DerivativeM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)Selectivity Profile
Unsubstituted Oxime> 10,000> 10,000> 10,000Inactive
O-Propargyl Oxime4532085M1/M3 Agonist
O-(2-Butynyl) Oxime1215030Potent M1 Agonist
O-Benzyl Oxime8501200900Weak Partial Agonist

Table 1: Summarized binding affinities of synthesized quinuclidinone oxime derivatives. Data demonstrates that the addition of a rigid, linear alkynyl group drastically improves M1 orthosteric binding.

Pharmacological Evaluation & Signaling Pathway

Upon successful synthesis and binding, these quinuclidine-derived agonists primarily target the M1 muscarinic receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 family. Activation by the quinuclidine oxime triggers a well-defined intracellular signaling cascade resulting in calcium mobilization, which is critical for the intended mnemonic and cognitive-enhancing effects.

M1Signaling Agonist Quinuclidine Oxime Agonist M1R M1 Muscarinic Receptor Agonist->M1R Binds Orthosteric Site Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 DAG DAG Production PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

M1 muscarinic acetylcholine receptor signaling pathway activated by quinuclidine agonists.

References

  • Quinuclidinone O-Alkynyloximes with muscarinic agonist activity. Somanadhan B, Loke WK, Sim MK, Go ML. Bioorganic & Medicinal Chemistry. (2002).[Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules. (2022).[Link]

  • New and Potent Quinuclidine-Based Antimicrobial Agents. MDPI - Molecules. (2019).[Link]

Sources

Application

Application Note: High-Throughput Screening of Quinuclidin-3-one Oxime Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Applications: Organophosphate Antidote Discovery, Neurodegenerative Disease Therapeutics Introduction & Pharmacological Context Quinuclid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Applications: Organophosphate Antidote Discovery, Neurodegenerative Disease Therapeutics

Introduction & Pharmacological Context

Quinuclidin-3-one oxime (CAS 35423-17-7) and its derivatives are highly versatile scaffolds in medicinal chemistry, primarily investigated for their dual interaction with the cholinergic system[1][2]. The pharmacological utility of this compound is deeply rooted in its molecular structure:

  • Structural Mimicry: The bicyclic quinuclidine ring closely mimics the quaternary ammonium choline moiety of acetylcholine (ACh). This confers a high binding affinity for both acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (mAChRs)[3].

  • Nucleophilic Reactivity: The oxime functional group (–C=N–OH) is a potent nucleophile. In the context of organophosphate (OP) poisoning, where the catalytic serine of AChE is irreversibly phosphorylated, the oxime group can nucleophilically attack the phosphorus atom, displacing the OP and reactivating the enzyme[4].

To effectively evaluate libraries of quinuclidin-3-one oxime derivatives, a robust High-Throughput Screening (HTS) strategy is required. This guide details a self-validating, dual-track screening cascade designed to assess both AChE reactivation kinetics and mAChR modulation.

HTS Strategy & Workflow

Because quinuclidine derivatives can exhibit both enzyme-reactivating properties and receptor-modulating (agonist/antagonist) behavior, screening must be bifurcated. Track A utilizes a modified Ellman’s assay to quantify AChE reactivation[5][6]. Track B employs a Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay to determine functional activity at Gq-coupled M1/M3 muscarinic receptors[7][8].

HTS_Cascade Lib Quinuclidin-3-one Oxime Derivatives Library AChE Track A: AChE Assay (Ellman's Method) Lib->AChE mAChR Track B: FLIPR Assay (M1/M3 Receptors) Lib->mAChR Hit Hit Identification (IC50 / EC50 < 1 µM) AChE->Hit mAChR->Hit Lead Lead Optimization & Counter-screening Hit->Lead

Figure 1: Dual-track HTS cascade for quinuclidin-3-one oxime derivatives.

Protocol 1: High-Throughput Modified Ellman's Assay (AChE)

Principle and Causality

The Ellman’s assay is the gold standard for measuring cholinesterase activity[9]. The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman’s reagent) to yield the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm[6].

Experimental Causality: The assay pH is strictly maintained at 7.4 to 8.0. While AChE activity peaks slightly higher, pH levels above 8.0 exponentially increase the spontaneous (non-enzymatic) hydrolysis of ATCh, which destroys the assay's signal-to-background ratio (Z'-factor)[6].

Ellmans ATCh Acetylthiocholine (Substrate) TCh Thiocholine (Product) ATCh->TCh Hydrolysis Enz Reactivated AChE (by Oxime) Enz->TCh Catalyzes TNB TNB Anion (Absorbance 412 nm) TCh->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Donates

Figure 2: Mechanistic workflow of the modified Ellman's assay for AChE activity.

Step-by-Step Methodology (384-Well Format)
  • Enzyme Preparation: Dilute human recombinant AChE in Assay Buffer (0.1 M sodium phosphate, pH 7.4, 0.01% BSA to prevent plastic adhesion).

  • Inhibition Phase (For Reactivation Screens): Incubate AChE with an IC90 concentration of the target organophosphate (e.g., paraoxon) for 15 minutes at room temperature.

  • Compound Addition: Dispense 10 µL of OP-inhibited AChE into a 384-well clear-bottom microplate. Pin-transfer 100 nL of the quinuclidin-3-one oxime library (10 µM final concentration, 1% DMSO). Incubate for 30 minutes to allow nucleophilic reactivation.

  • Substrate/Detection Addition: Add 10 µL of a detection mix containing 1 mM ATCh and 0.5 mM DTNB in Assay Buffer.

  • Kinetic Readout: Immediately read absorbance at 412 nm on a microplate reader every 1 minute for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol 2: FLIPR Calcium Assay for mAChR Activity

Principle and Causality

Quinuclidine derivatives frequently act as agonists or antagonists at M1 and M3 muscarinic receptors[4]. These are Gq-coupled G-protein coupled receptors (GPCRs). Activation of Gq stimulates Phospholipase C (PLC), which cleaves PIP2 into IP3. IP3 binds to receptors on the endoplasmic reticulum, triggering a massive efflux of intracellular calcium ( Ca2+ )[7].

Experimental Causality: We utilize a homogeneous FLIPR calcium assay with masking dye technology. Traditional wash-based calcium assays cause cell detachment and spontaneous calcium fluxes due to mechanical stress. Furthermore, probenecid is added to the loading buffer. Why? Many cell lines express organic anion transporters that will actively pump the lipophilic AM-ester calcium dyes out of the cytoplasm; probenecid blocks these transporters, ensuring dye retention[8][10].

GPCR_Signaling Ligand Quinuclidin-3-one Oxime Derivative Receptor M1/M3 mAChR (Gq-Coupled) Ligand->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates Gq IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Binds IP3R Signal FLIPR Dye Fluorescence ER->Signal Ca2+ Binds Dye

Figure 3: Gq-coupled muscarinic receptor signaling pathway monitored via FLIPR.

Step-by-Step Methodology (384-Well Format)
  • Cell Plating: Seed CHO-K1 cells stably expressing human M1 or M3 receptors at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 25 µL of FLIPR Calcium 6 Assay reagent (Molecular Devices) dissolved in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (pH 7.4)[8]. Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare quinuclidin-3-one oxime derivatives in a separate 384-well compound plate at 3X final concentration in HBSS buffer.

  • Kinetic Readout: Transfer plates to the FLIPR instrument. Record baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds. The instrument's liquid handler then adds 12.5 µL of compound. Continue recording fluorescence at 1-second intervals for 3 minutes to capture the peak calcium transient.

Data Presentation & Analysis

To ensure a self-validating system, both assays must be monitored for robustness using the Z'-factor. Data should be normalized to vehicle controls (0% activity) and positive controls (100% activity).

Table 1: Summary of Expected Quantitative HTS Metrics for Quinuclidin-3-one Oximes

Assay TrackTarget MetricPositive ControlExpected Hit ThresholdQuality Control (Z'-factor)
Track A (Ellman's) kr​ (Reactivation Rate)Pralidoxime (2-PAM)> 20% of 2-PAM kr​ > 0.65 (Robust)
Track A (Ellman's) IC50​ (Native AChE Inhibition)Donepezil> 10 µM (Low toxicity)> 0.70 (Excellent)
Track B (FLIPR) EC50​ (Agonism)Carbachol< 1 µM> 0.60 (Robust)
Track B (FLIPR) IC50​ (Antagonism)Atropine< 1 µM> 0.60 (Robust)

Note: A successful hit for an OP antidote will show high kr​ in Track A, but ideally low agonism/antagonism in Track B to prevent off-target cholinergic toxidromes.

References

  • Quinuclidin-3-one Oxime Properties - Ontosight. Ontosight.ai.
  • Priprava kvaternih O-benzil-oksima kinuklidina te njihova antikolinesterazna aktivnost. Repository of Faculty of Pharmacy and Biochemistry University of Zagreb.
  • Advances in Heterocyclic Chemistry V11, Volume 11. epdf.pub.
  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. NIH.gov.
  • A new and rapid colorimetric determination of acetylcholinesterase activity. CoLab.
  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology.
  • How Does a FLIPR Calcium Assay Work? United Relay.
  • FLIPR Calcium 6 Assay Kit Guide. Molecular Devices.
  • FLIPR Calcium 4 Assay Kit. Molecular Devices.
  • FLIPR Calcium 5 Assay Kit Guide. Molecular Devices.

Sources

Method

In Vitro and In Vivo Evaluation of Quinuclidin-3-one Oxime Compounds: Protocols for Cholinesterase Reactivators and Bioscavengers

An in-depth application note and protocol guide for the evaluation of Quinuclidin-3-one oxime compounds, tailored for researchers and drug development professionals. Introduction & Mechanistic Rationale Quinuclidin-3-one...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol guide for the evaluation of Quinuclidin-3-one oxime compounds, tailored for researchers and drug development professionals.

Introduction & Mechanistic Rationale

Quinuclidin-3-one oximes and their quaternary derivatives represent a critical class of nucleophilic compounds primarily investigated as antidotes for organophosphate (OP) poisoning and as cholinesterase modulators[1]. The unique structural topology of the quinuclidine ring provides a bulky, basic moiety that interacts favorably with the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Concurrently, the oxime group (–C=N–OH) acts as a potent nucleophile capable of displacing the covalently bound phosphonyl group from the enzyme's active site serine[2].

Recent drug development efforts have shifted toward utilizing these compounds as BChE-based bioscavengers. For instance, specific derivatives like 4-bromobenzyl-3-(hydroxyimino)quinuclidinium bromide (Q8) have demonstrated exceptional reactivation rates for cyclosarin-inhibited BChE, degrading up to a 100-fold excess of the nerve agent[2]. Because the stereochemistry (E/Z isomerism) of the oxime ether significantly impacts binding affinity, synthesis is often tightly controlled using mechanochemical or microwave-assisted techniques[3]. The protocols detailed below provide a self-validating framework for evaluating the efficacy, safety, and pharmacokinetics of these compounds derived from the highly reactive 3-quinuclidone precursor.

In Vitro Evaluation Workflows

Protocol 2.1: Reversible Inhibition and Reactivation (Modified Ellman's Assay)

Causality & Rationale: We employ a modified Ellman’s assay because the reaction between thiocholine (the hydrolysis product of the substrate) and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) yields a yellow TNB anion absorbing strongly at 412 nm. This provides a real-time, highly sensitive kinetic readout. To ensure the protocol is a self-validating system , it must include three parallel controls: an uninhibited enzyme baseline (100% activity), an OP-inhibited enzyme without oxime (0% reactivation baseline), and a clinically approved standard (e.g., HI-6) to validate assay sensitivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human AChE or BChE in 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1% BSA to stabilize the enzyme.

  • OP Inhibition: Incubate the enzyme with a selected OP agent (e.g., cyclosarin, paraoxon) at a concentration yielding ~95% inhibition within 15 minutes.

  • Excess OP Removal: Pass the inhibited enzyme mixture through a Sephadex G-50 spin column (centrifuged at 3,000 × g for 2 min) to remove unbound OP, preventing continuous re-inhibition during the reactivation phase.

  • Reactivation Phase: Transfer 50 µL of the inhibited enzyme to a 96-well microplate. Add 50 µL of the Quinuclidin-3-one oxime compound at varying concentrations (e.g., 10 µM to 1 mM). Incubate at 37°C for 30 minutes.

  • Colorimetric Readout: Add 100 µL of the assay mixture containing 0.3 mM DTNB and 0.5 mM acetylthiocholine (ATCh) or butyrylthiocholine (BTCh).

  • Data Acquisition: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the observed first-order reactivation rate constant ( kobs​ ), the maximal reactivation rate constant ( kr​ ), and the dissociation constant ( KD​ ) using non-linear regression.

Protocol 2.2: Cytotoxicity Profiling

Causality & Rationale: Highly nucleophilic oximes can exhibit off-target reactivity, leading to hepatotoxicity. We utilize HepG2 (human liver) and SH-SY5Y (human neuroblastoma) cell lines to assess systemic and neurological toxicity. The MTT assay is chosen because mitochondrial metabolic reduction of MTT to formazan directly correlates with cell viability, providing a robust safety threshold before advancing to in vivo models.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with Quinuclidin-3-one oxime derivatives across a logarithmic concentration gradient (1 µM to 500 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive death control (10% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of acidified isopropanol or pure DMSO.

  • Quantification: Read absorbance at 570 nm (with a 630 nm reference filter to subtract background noise). Calculate the CC50 (Concentration causing 50% cytotoxicity).

In Vivo Evaluation Workflows

Protocol 3.1: Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration

Causality & Rationale: OP nerve agents rapidly cross the BBB, causing lethal central respiratory depression. Traditional quaternary oximes fail to penetrate the BBB due to their permanent positive charge. Evaluating the brain-to-plasma partition coefficient ( Kp,uu,brain​ ) of novel quinuclidine derivatives is critical to determine if they can provide central nervous system (CNS) protection.

Step-by-Step Methodology:

  • Administration: Administer the lead oxime compound intravenously (IV) at 10 mg/kg to male Wistar rats (n=5 per time point).

  • Sampling: Euthanize cohorts at 5, 15, 30, 60, 120, and 240 minutes post-dose. Immediately collect blood via cardiac puncture (into heparinized tubes) and harvest the whole brain.

  • Tissue Processing: Centrifuge blood to isolate plasma. Homogenize brain tissue in 3 volumes of ice-cold PBS. Spike all samples with an internal standard (e.g., deuterated oxime).

  • Extraction & LC-MS/MS: Perform solid-phase extraction (SPE) to isolate the analytes. Quantify compound concentrations using an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode.

  • Analysis: Calculate AUC (Area Under the Curve) for both plasma and brain to determine the BBB penetration ratio.

Protocol 3.2: Murine OP Poisoning Survival Model

Causality & Rationale: In vitro reactivation does not always translate to in vivo survival due to complex toxicokinetics. The definitive validation of an antidote is the Protective Index (PI), which measures how many multiples of the OP's LD50 the animal can survive when treated with the oxime.

Step-by-Step Methodology:

  • Baseline LD50: Determine the 24-hour subcutaneous (SC) LD50 of the chosen OP agent (e.g., cyclosarin) in mice using the Dixon up-and-down method.

  • Therapeutic Intervention: Administer the OP agent at varying multiples of the established LD50 (e.g., 1x, 2x, 5x). Exactly 1 minute post-exposure, administer the Quinuclidin-3-one oxime (intramuscularly at 25% of its own LD50) alongside atropine sulfate (10 mg/kg) to manage muscarinic symptoms.

  • Monitoring: Monitor the animals continuously for 24 hours for signs of cholinergic crisis (fasciculations, salivation, seizures) and mortality.

  • Calculation: Calculate the Protective Index (PI) = (LD50 of OP with antidote) / (LD50 of OP without antidote). A PI > 3 indicates significant therapeutic potential.

Quantitative Data Summary

The following table synthesizes representative benchmark data for quinuclidin-3-one oxime derivatives, demonstrating the structure-activity relationship between specific substitutions and target enzyme efficacy[1][2].

CompoundTarget EnzymeOP AgentIC50 (µM)Reactivation Rate Constant ( kr​ , min −1 )Dissociation Constant ( KD​ , µM)
Quinuclidin-3-one Oxime (Base) Human AChEParaoxon45.200.015120.5
Q8 (4-bromobenzyl derivative) Human BChECyclosarin0.280.42021.0
O-tert-butyl ether derivative Human BChETabun1.150.08555.3
HI-6 (Clinical Standard) Human AChESarin12.500.18085.0

Note: The Q8 derivative achieves an exceptional overall reactivation rate ( kr​/KD​ ) of ~20,000 M −1 min −1 , establishing it as a premier BChE bioscavenger scaffold.

Visualizations

Mechanism OP Organophosphate (OP) Nerve Agent Inhibited Phosphonylated Enzyme (Inhibited State) OP->Inhibited Covalent Binding Enzyme Active AChE / BChE (Serine OH) Enzyme->Inhibited Inhibition Complex Enzyme-OP-Oxime Intermediate Complex Inhibited->Complex Oxime Addition Oxime Quinuclidin-3-one Oxime (Nucleophile) Oxime->Complex Nucleophilic Attack Reactivated Reactivated Enzyme + Phosphonyl-Oxime Complex->Reactivated Displacement Reactivated->Enzyme Restored Function

Mechanism of cholinesterase reactivation by quinuclidin-3-one oximes following OP inhibition.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth Compound Synthesis (Stereoselective) Ellman Ellman's Assay (IC50 & Reactivation) Synth->Ellman Cyto Cytotoxicity (HepG2 / SH-SY5Y) Ellman->Cyto PK Pharmacokinetics & BBB Penetration Cyto->PK Lead Selection Survival OP Survival Model (Protective Index) PK->Survival

Comprehensive in vitro to in vivo evaluation workflow for quinuclidin-3-one oxime compounds.

References

  • Targeting organophosphorus compounds poisoning by novel quinuclidine-3 oximes: development of butyrylcholinesterase-based bioscavengers - Archives of Toxicology (PubMed/NIH) -[Link]

  • Master's thesis: Synthesis of O-tert-butyl ether quinuclidin-3-one-oxime quaternary derivatives - Repository of the Faculty of Science, University of Zagreb -[Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis - National Institutes of Health (NIH) -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the formation of Quinuclidin-3-one oxime

Welcome to the Technical Support Center for Quinuclidin-3-one Oxime Synthesis. Quinuclidin-3-one oxime is a critical bicyclic intermediate in the development of muscarinic agonists, antimicrobial agents, and other neuroa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinuclidin-3-one Oxime Synthesis. Quinuclidin-3-one oxime is a critical bicyclic intermediate in the development of muscarinic agonists, antimicrobial agents, and other neuroactive pharmaceuticals[1]. However, the unique steric and electronic environment of the quinuclidine ring makes its oximation susceptible to several competing side reactions, including stereoisomeric scrambling, aldol self-condensation, and Beckmann rearrangements.

This guide provides drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to troubleshoot and optimize this synthesis.

Diagnostic Decision Tree

Use the following diagnostic workflow to identify the root cause of impurities or low yields during your oximation reactions.

Troubleshooting Start Issue: Impure or Low Yield Quinuclidin-3-one Oxime Analysis Analyze via HPLC / 1H-NMR Start->Analysis Iso Multiple Peaks (Same MW) Diagnosis: E/Z Isomeric Mixture Analysis->Iso Unreacted Ketone Peak Remains Diagnosis: Incomplete Rxn / Hydrolysis Analysis->Unreacted HighMW High MW Byproduct Diagnosis: Aldol Condensation Analysis->HighMW Lactam Lactam Byproduct Diagnosis: Beckmann Rearrangement Analysis->Lactam SolIso Action: Switch to mechanochemical or microwave synthesis Iso->SolIso SolUnreacted Action: Buffer pH to 4.5 - 6.0 Avoid extreme acidity Unreacted->SolUnreacted SolHighMW Action: Reduce base concentration (Avoid strong NaOH) HighMW->SolHighMW SolLactam Action: Avoid strong acids during workup/heating Lactam->SolLactam

Diagnostic workflow for troubleshooting quinuclidin-3-one oxime synthesis side reactions.

Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: Why does my synthesis yield a mixture of (E) and (Z) isomers instead of a single stereoisomer?

  • Mechanistic Causality: The oximation of the asymmetric bicyclic quinuclidin-3-one proceeds via a tetrahedral carbinolamine intermediate. In standard solvent-based synthesis (e.g., methanol/water), the reaction is under thermodynamic control. The polytopal rearrangement of the amine group during the intermediate stage governs the stereochemical outcome[2]. Because the energy barrier between the conformers is low in solution, an equilibrium mixture of (E) and (Z) isomers forms, though the (E)-isomer is generally favored due to reduced steric clash with the bicyclic framework[2].

  • Solution: To achieve 100% stereospecificity for the pure (E)-oxime, transition from solution-phase synthesis to mechanochemical (ball-milling) or microwave-assisted synthesis[2].

Q2: I am observing unreacted ketone and low oxime yields. What is driving this reversibility?

  • Mechanistic Causality: Oxime formation is a highly pH-dependent equilibrium. The initial nucleophilic attack by free hydroxylamine requires a mildly basic to neutral environment, but the subsequent dehydration of the carbinolamine intermediate requires acid catalysis. If the pH drops too low (< 3), the hydroxylamine is completely protonated (pKa ~ 6.0), eliminating its nucleophilicity. Conversely, highly acidic conditions drive the hydrolysis of the formed oxime back to the ketone.

  • Solution: Maintain a strictly buffered pH of 4.5 to 6.0 using sodium acetate (NaOAc) to balance nucleophile availability and dehydration catalysis.

Q3: What is the high molecular weight impurity appearing in my base-catalyzed reactions?

  • Mechanistic Causality: Quinuclidin-3-one possesses α-protons that are relatively acidic. When using strong bases (like NaOH or KOH) to liberate hydroxylamine from its hydrochloride salt[1], the enolate of quinuclidin-3-one can form. This enolate attacks unreacted ketone, leading to an aldol self-condensation byproduct.

  • Solution: Substitute strong bases with milder bases like sodium acetate or potassium carbonate, and ensure hydroxylamine is present in a slight stoichiometric excess to outcompete the enolate formation.

Q4: During acidic workup, my oxime converts into a bicyclic lactam. How do I prevent this?

  • Mechanistic Causality: This is a classic Beckmann rearrangement. Protonation of the oxime hydroxyl group turns it into an excellent leaving group. Upon heating or in the presence of strong acids, the anti-periplanar carbon-carbon bond migrates to the nitrogen, expanding the ring to form a lactam.

  • Solution: Avoid strongly acidic aqueous workups. Neutralize the reaction mixture carefully and extract with organic solvents (e.g., dichloromethane) at a neutral or slightly basic pH (pH 7–8).

Mechanistic Pathways of Side Reactions

Pathways Ketone Quinuclidin-3-one + NH2OH Intermediate Tetrahedral Carbinolamine Intermediate Ketone->Intermediate pH 4-6 Aldol Aldol Condensation Product (Base-catalyzed side rxn) Ketone->Aldol Excess Strong Base Intermediate->Ketone Low pH (Hydrolysis) Oxime (E)- and (Z)-Quinuclidin-3-one Oxime (Target Product) Intermediate->Oxime -H2O Beckmann Bicyclic Lactam (Acid-catalyzed Beckmann) Oxime->Beckmann Strong Acid + Heat

Mechanistic pathways of quinuclidin-3-one oximation and common side reactions.

Quantitative Data: Method Comparison

The following table summarizes the quantitative outcomes of different synthetic methodologies, highlighting how reaction conditions influence the stereochemistry and side-reaction profiles[2],[1].

Synthesis MethodReagents / ConditionsReaction TimeE/Z RatioTypical YieldPrimary Side Reaction Risk
Classical Solution-Phase NH₂OH·HCl, NaOH/MeOH, 25 °C1 - 2 hoursMixed (e.g., 85:15)80 - 90%Aldol condensation, Hydrolysis
Buffered Solution-Phase NH₂OH·HCl, NaOAc, EtOH/H₂O, Reflux2 - 4 hoursMixed (Thermodynamic)85 - 95%Beckmann rearrangement (if acidified)
Mechanochemical (Milling) NH₂OH·HCl, K₂CO₃, Solvent-free, 30 Hz1 - 5 minutes100:0 (Pure E)> 95%Minimal
Microwave-Assisted NH₂OH·HCl, K₂CO₃, Solvent-free, 50 W1 minute100:0 (Pure E)> 98%Thermal degradation (if over-irradiated)

Self-Validating Experimental Protocols

Protocol A: Buffered Solution-Phase Synthesis (Thermodynamically Controlled)

Use this protocol when a mixture of isomers is acceptable and standard laboratory glassware is preferred.

  • Reagent Preparation: Dissolve quinuclidin-3-one hydrochloride (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a 1:1 mixture of ethanol and deionized water.

  • Buffering (Causality Step): Add sodium acetate (2.5 eq) portion-wise. Why? NaOAc acts as a mild base to liberate the free amine and hydroxylamine while strictly buffering the solution to pH ~5. This prevents both aldol condensation (triggered by strong bases) and oxime hydrolysis (triggered by strong acids).

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 2 hours.

  • Self-Validation Step: Monitor the reaction via ATR-FTIR. The reaction is confirmed complete when the strong carbonyl stretching frequency of the ketone at ~1730 cm⁻¹ completely disappears, replaced by the C=N stretch at ~1650 cm⁻¹ and a broad O-H stretch >3100 cm⁻¹.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove ethanol, and extract the aqueous layer with dichloromethane (DCM).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the oxime as a mixture of E/Z isomers.

Protocol B: Mechanochemical Synthesis (Stereoselective for pure E-isomer)

Use this protocol to eliminate solvent waste, prevent thermodynamic equilibration, and isolate the pure (E)-isomer[2].

  • Loading: Place quinuclidin-3-one hydrochloride (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and anhydrous potassium carbonate (1.1 eq) into a stainless steel milling jar equipped with a single stainless steel ball.

  • Milling (Causality Step): Mill the mixture at 30 Hz for 5 minutes. Why? The solvent-free mechanochemical environment restricts the conformational mobility of the reaction intermediate. This kinetically traps the thermodynamically favored (E)-isomer during the polytopal rearrangement, preventing the equilibration to the (Z)-isomer that occurs in solution[2].

  • Self-Validation Step: Dissolve a small aliquot of the resulting powder in CDCl₃ and analyze via ¹H-NMR. Stereospecificity is validated by the presence of a single set of signals for the methylene protons adjacent to the oxime group, confirming a 100:0 E/Z ratio[2].

  • Isolation: Suspend the milled powder in ethyl acetate, filter to remove inorganic salts (KCl, KHCO₃), and evaporate the filtrate under reduced pressure to isolate the pure (E)-quinuclidin-3-one oxime.

References

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules (NIH).[Link]

  • New and Potent Quinuclidine-Based Antimicrobial Agents. MDPI.[Link]

Sources

Optimization

Technical Support Center: Overcoming Quinuclidin-3-one Oxime Solubility Issues in Biological Assays

Welcome to the Application Support Center. This guide is designed for drug development professionals and molecular pharmacologists working with the quinuclidine scaffold. Quinuclidin-3-one oxime is a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for drug development professionals and molecular pharmacologists working with the quinuclidine scaffold. Quinuclidin-3-one oxime is a critical intermediate and active pharmacophore in the synthesis of cholinergic agents, particularly muscarinic and nicotinic acetylcholine receptor (nAChR) modulators[1]. However, its physicochemical properties often lead to solubility bottlenecks during in vitro biological assays[2]. This guide provides mechanistic troubleshooting and self-validating protocols to ensure robust, reproducible data.

FAQ 1: Why does Quinuclidin-3-one oxime precipitate when diluted into physiological buffers?

The Causality: The fundamental issue lies in the protonation state and the phenomenon of "solvent shock." The quinuclidine ring contains a tertiary amine. While the hydrochloride salt form of 3-quinuclidinone is highly water-soluble[3], the free base form of the oxime derivative is highly lipophilic. When a concentrated DMSO stock of the free base is rapidly introduced into an aqueous buffer at pH 7.4 (like PBS or HEPES), the localized drop in solvent polarity causes the compound to exceed its thermodynamic solubility limit before it can uniformly disperse. This results in micro-precipitation—often invisible to the naked eye but highly disruptive to cellular and biochemical assays.

Table 1: Quantitative Solubility Profile of Quinuclidin-3-one Derivatives

Solvent SystemCompound FormMax SolubilityRecommended Application
100% DMSO Free Base>50 mg/mLPrimary stock generation for all in vitro screening
Methanol Free Base~100 mg/mL (0.1 g/mL)Chemical synthesis and analytical standard prep[4]
Water (diH2O) HCl Salt>100 mg/mLIn vivo dosing, purely aqueous biochemical assays[3]
PBS (pH 7.4) Free Base<1 mg/mLNot recommended without step-wise co-solvent dilution
FAQ 2: How can I prepare working solutions for cell viability (MTT) assays without compromising the compound?

The Causality: In cell-based assays like the MTT metabolic activity assay[2], precipitated compound not only reduces the effective concentration (leading to artificially high apparent IC₅₀ values) but can also physically interact with the tetrazolium dye, causing colorimetric artifacts.

The Solution: Implement a step-wise dilution protocol utilizing an intermediate co-solvent phase to gently transition the compound from a hydrophobic to a hydrophilic environment.

Protocol 1: Self-Validating Aqueous Dilution Methodology
  • Primary Stock Generation: Weigh out the Quinuclidin-3-one oxime free base and dissolve it in 100% anhydrous DMSO to a concentration of 50 mM. Vortex for 60 seconds until optically clear.

  • Intermediate Co-Solvent Transition: Prepare a 10x working stock by adding the DMSO stock dropwise into an intermediate buffer containing 10% DMSO and 10% PEG-400 in PBS. Crucial Step: The receiving buffer must be actively vortexed during addition to prevent localized solvent shock.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into the final biological assay medium (e.g., DMEM with 10% FBS). The final DMSO concentration will be ≤1%, which is generally well-tolerated by mammalian cell lines.

  • Self-Validation (Turbidimetry): Before applying to cells, measure the absorbance of the final solution at 600 nm in a spectrophotometer. An OD₆₀₀ > 0.05 against a blank indicates light scattering from micro-precipitates, meaning the dilution rate was too fast or the concentration exceeds the absolute solubility limit.

DilutionWorkflow A Quinuclidin-3-one oxime (Free Base) B 100% DMSO Stock (10-50 mM) A->B Dissolve C Intermediate Dilution (10% DMSO in Buffer) B->C Dropwise addition + Vortexing D Final Assay Buffer (<1% DMSO, pH 7.4) C->D Dilute 1:10 E Precipitation Check (OD 600nm) D->E Validate Solubility

Workflow for preparing aqueous dilutions of Quinuclidin-3-one oxime without solvent shock.

FAQ 3: We are screening quinuclidine derivatives in a nicotinic acetylcholine receptor (nAChR) binding assay. How does solubility impact radioligand displacement?

The Causality: Quinuclidin-3-one oxime derivatives are frequently evaluated for their affinity to nAChR subtypes using competitive binding assays against radioligands like ³H-α-bungarotoxin[1]. If the compound precipitates, it will be trapped on the glass fiber filters during the vacuum filtration step. This creates a massive background signal or physically blocks the filter pores, leading to erratic scintillation counts and a failure to accurately determine the IC₅₀ (the concentration inhibiting specific ³H-α-bungarotoxin binding by 50%)[1].

Protocol 2: ³H-α-Bungarotoxin Competitive Binding Assay (Optimized for Lipophilic Oximes)
  • Membrane Preparation: Resuspend nAChR-expressing tissue membranes in 50 mM HEPES buffer (pH 7.4) supplemented with 0.1% BSA. Mechanistic Note: BSA acts as a carrier protein, significantly improving the apparent solubility of lipophilic quinuclidine derivatives.

  • Compound Addition: Add the solubilized Quinuclidin-3-one oxime derivative (prepared via Protocol 1) to the assay plate to achieve final concentrations ranging from 10 pM to 10 μM.

  • Radioligand Incubation: Introduce 1 nM ³H-α-bungarotoxin to the reaction wells. Incubate the microplate at room temperature for 2 hours to ensure thermodynamic equilibrium is reached between the receptor, the radioligand, and the test compound.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Self-Validating Step: Ensure the filters are pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of any marginally soluble compound.

  • Quantification: Wash the filters three times with ice-cold HEPES buffer, dry them thoroughly, and add a liquid scintillation cocktail. Quantify the displaced radioactivity using a liquid scintillation counter to calculate the IC₅₀.

ReceptorBinding A Solubilized Compound (Quinuclidine Derivative) D Competitive Binding A->D Competes for site B nAChR Target (Membrane Prep) B->D Receptor source C ³H-α-Bungarotoxin (Radioligand) C->D Competes for site E Signal Measurement (Scintillation) D->E Quantify displacement

Competitive binding assay logic for nAChR modulators using ³H-α-Bungarotoxin displacement.

References
  • Title: Diazabicyclononyl-oxadiazole-compounds-and-their-use-as-nicotinic-acetylcholine-receptor-modulators.pdf Source: ResearchGate URL: [Link]

  • Title: 1H-Indole丨120-72-9 Source: AABlocks URL: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in biocatalytic reduction of 3-quinuclidinone

Welcome to the Technical Support Center for Biocatalysis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biocatalysis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low conversion rates in the biocatalytic reduction of 3-quinuclidinone to (R)- or (S)-3-quinuclidinol and provide self-validating protocols to ensure robust, scalable workflows.

Part 1: Mechanistic Overview of the Biocatalytic Cycle

The reduction of 3-quinuclidinone is typically catalyzed by ketoreductases (KREDs) or specific 3-quinuclidinone reductases (QNRs)[1]. Because these enzymes require stoichiometric amounts of hydride donors (NADH or NADPH), a secondary cofactor regeneration system—such as Glucose Dehydrogenase (GDH) or Alcohol Dehydrogenase (ADH)—is coupled to the reaction[2].

When conversion rates stall, the failure point is rarely the KRED enzyme itself; it is almost always a breakdown in the thermodynamic equilibrium, a collapse of the microenvironment (pH/solvent), or allosteric inhibition within this coupled cycle.

Pathway Sub 3-Quinuclidinone (Substrate) KRED Ketoreductase (KRED / QNR) Sub->KRED binds active site Prod (R)-3-Quinuclidinol (Product) KRED->Prod stereoselective reduction NAD NAD(P)+ (Oxidized) KRED->NAD dissociates as NADH NAD(P)H (Reduced) NADH->KRED donates hydride Regen Regeneration Enzyme (GDH or ADH) NAD->Regen binds Regen->NADH regenerates CoProd Gluconic Acid / Acetone (Inhibitory Byproducts) Regen->CoProd yields CoSub Glucose / Isopropanol (Sacrificial Donor) CoSub->Regen oxidized by

Coupled biocatalytic cycle for 3-quinuclidinone reduction and cofactor regeneration.

Part 2: Quantitative Comparison of Cofactor Regeneration Systems

Choosing the wrong regeneration system for your specific reactor setup is the leading cause of poor conversion. Below is a comparative matrix of field-proven regeneration systems used for 3-quinuclidinone[3][4].

Regeneration SystemCo-SubstrateByproductpH ImpactMax Reported ConversionPrimary Cause of Reaction Stalling
GDH (Glucose Dehydrogenase)GlucoseGlucono- δ -lactone Gluconic AcidSevere Drop (Acidic)100% (Fast, <3h)Enzyme denaturation due to unmitigated pH crash.
ADH (Alcohol Dehydrogenase)Isopropanol (IPA)AcetoneNeutral94.2% - 100% (Slower)Thermodynamic equilibrium stall (Le Chatelier's principle).
FDH (Formate Dehydrogenase)FormateCarbon Dioxide ( CO2​ )Slight Increase98.6%Gas accumulation in closed bioreactors; slow kinetics.
H2​ -Driven (Heterogeneous)Hydrogen Gas ( H2​ )NoneNeutral>99%Poor gas-liquid mass transfer at ambient pressures.

Part 3: Deep-Dive Troubleshooting & FAQs

Q1: My reaction using the GDH regeneration system stalls at 40-50% conversion. What is happening?

The Causality: The GDH system is highly efficient, but it oxidizes glucose into glucono- δ -lactone, which spontaneously hydrolyzes into gluconic acid in water[3]. If your buffer capacity is insufficient (e.g., using only 100 mM phosphate buffer for a 500 mM substrate load), the pH will rapidly crash below 5.5. Most KREDs and QNRs (such as those from Kaistia algarum or Microbacterium luteolum) have an optimal pH of 7.0 to 8.0[4]. The acidic environment denatures the KRED, halting conversion. The Fix: Do not rely solely on buffers for high-loading reactions. Implement an automated pH-stat system that titrates 1M to 5M NaOH continuously to maintain a pH of 7.0–7.5.

Q2: I switched to an ADH/Isopropanol (IPA) system to avoid the pH crash, but my conversion is still plateauing around 70%. Why?

The Causality: Unlike the GDH reaction, the ADH-catalyzed reduction of ketones using IPA is thermodynamically reversible[1]. As the reaction progresses, acetone accumulates. According to Le Chatelier's principle, high concentrations of acetone will push the equilibrium backward, causing the ADH to oxidize your product back into 3-quinuclidinone. The Fix: You must break the equilibrium by removing the acetone byproduct. Run the reaction in an unsealed, well-ventilated vessel (or use a continuous N2​ sweep in the headspace) at 25°C–30°C and high agitation (e.g., 2500 rpm for small vials) to accelerate the vaporization of acetone[1].

Q3: I am using a highly active enzyme, but scaling up the substrate concentration to 1.5 M causes the reaction to fail entirely. Is the substrate toxic?

The Causality: High concentrations of 3-quinuclidinone can act as a competitive or allosteric inhibitor to the ketoreductase[5]. Furthermore, dissolving high molarities of the substrate hydrochloride salt can drastically alter the ionic strength and osmolarity of the solution, leading to protein precipitation. The Fix: Use a highly tolerant enzyme variant (e.g., KaKR, which tolerates up to 5.0 M in specialized fed-batch systems)[4]. If using standard KREDs, implement a fed-batch protocol . Start with 0.5 M substrate and continuously dose the remaining substrate over 12 hours, ensuring the instantaneous concentration of the ketone never exceeds the enzyme's inhibition threshold.

TroubleshootingLogic Start Issue: Conversion < 95% CheckPH Diagnostic 1: Measure Final pH Start->CheckPH CheckEq Diagnostic 2: Check Byproducts Start->CheckEq CheckSub Diagnostic 3: Substrate Load Start->CheckSub PHDrop pH < 6.5 (GDH System) CheckPH->PHDrop PHFix Action: Implement pH-Stat Titration PHDrop->PHFix EqStall Acetone Build-up (ADH System) CheckEq->EqStall EqFix Action: Open Vessel / N2 Sweep EqStall->EqFix SubInhib [3-Quinuclidinone] > 1.0 M CheckSub->SubInhib SubFix Action: Switch to Fed-Batch SubInhib->SubFix

Diagnostic logic tree for troubleshooting low biocatalytic conversion rates.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee high conversion rates, use this self-validating protocol for a 1-Liter scale reduction using a GDH regeneration system. This protocol incorporates built-in checks to ensure causality is controlled.

Materials:

  • 3-Quinuclidinone hydrochloride (Substrate)

  • Ketoreductase (e.g., KaKR or equivalent QNR) & Glucose Dehydrogenase (GDH)

  • D-Glucose (Co-substrate)

  • NAD+ or NADP+ (depending on enzyme specificity)

  • 100 mM Potassium Phosphate Buffer (KPB), pH 7.0

Step-by-Step Methodology:

  • System Preparation & Baseline Control:

    • Prepare 800 mL of 100 mM KPB (pH 7.0) in a jacketed bioreactor. Set temperature to 30°C.

    • Validation Step: Add enzymes (e.g., 20 kU/L KRED, 50 kU/L GDH) and 0.1 mM NAD+ . Stir for 10 minutes. Sample the buffer to ensure no background precipitation or immediate pH drift occurs before substrate addition.

  • Co-Substrate Loading:

    • Add D-Glucose to a final concentration of 1.5 molar equivalents relative to your planned substrate load (e.g., if targeting 0.5 M ketone, add 0.75 M glucose).

  • Substrate Addition (Fed-Batch Initiation):

    • Do not add all substrate at once. Add 3-quinuclidinone hydrochloride to achieve an initial concentration of 0.25 M.

    • Crucial Causality Check: The hydrochloride salt of the substrate will immediately lower the pH. You must manually adjust the pH back to 7.0 using 5M NaOH before assuming the reaction has started.

  • Reaction Monitoring & pH-Stat (Active Phase):

    • Engage the automated pH-stat to maintain pH 7.0 using 5M NaOH.

    • Validation Step: The rate of NaOH consumption is directly proportional to the reaction rate (1 mole of product = 1 mole of gluconic acid = 1 mole of NaOH consumed). If the NaOH pump stops, the reaction has stalled.

  • Substrate Feeding:

    • Once NaOH consumption slows (indicating the first 0.25 M is converted), feed the next 0.25 M of substrate. Repeat until the target total molarity is reached.

  • Downstream Processing:

    • Upon completion, centrifuge to remove cell debris/enzymes.

    • Basify the supernatant to pH > 12 using K2​CO3​ or NaOH to ensure the (R)-3-quinuclidinol is fully deprotonated (free base form)[6].

    • Extract with an organic solvent (e.g., chloroform or ethyl acetate), dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure to yield the pure chiral product[2].

References

  • Production of (R)-3-Quinuclidinol by E. coli Biocatalysts Possessing NADH-Dependent 3-Quinuclidinone Reductase (QNR or bacC) from Microbacterium luteolum and Leifsonia Alcohol Dehydrogenase (LSADH). MDPI. Available at:[Link]

  • Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers in Catalysis. Available at:[Link]

  • A novel and robust 3-quinuclidinone reductase from Kaistia algarum for efficient synthesis of (R)-3-quinuclidinol. Jiangnan University / Enzyme and Microbial Technology. Available at:[Link]

Sources

Optimization

Technical Support Center: Stereoisomer Control in O-Substituted Quinuclidin-3-one Oxime Synthesis

Welcome to the technical support center for the synthesis of O-substituted quinuclidin-3-one oximes. This guide is designed for researchers, scientists, and drug development professionals to address the critical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of O-substituted quinuclidin-3-one oximes. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of stereoisomer formation. The quinuclidine scaffold is a privileged structure in medicinal chemistry, and controlling the stereochemistry of its derivatives is paramount for achieving desired pharmacological activity.[1] This resource provides in-depth, experience-based solutions to common problems encountered during synthesis, focusing on the formation and separation of E/Z geometrical isomers of the oxime C=N double bond.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers formed during the synthesis of O-substituted quinuclidin-3-one oximes?

The primary stereoisomers are the (E) and (Z) geometrical isomers, which arise from the arrangement of substituents around the C=N double bond of the oxime.[2][3] In this specific case, the isomers are defined by the spatial relationship between the quinuclidine ring at C3 and the O-substituent on the nitrogen atom.

  • (E) -isomer: The O-substituent is on the opposite side of the double bond from the more-substituted carbon of the quinuclidine ring.

  • (Z) -isomer: The O-substituent is on the same side of the double bond as the more-substituted carbon of the quinuclidine ring.

It is important to note that if the starting quinuclidine ring is chiral, each of these geometrical isomers will exist as a pair of diastereomers.

Q2: Why is controlling the E/Z isomer ratio so critical for drug development?

The spatial arrangement of atoms in a molecule dictates its interaction with biological targets. (E) and (Z) isomers of oximes can exhibit significantly different pharmacological properties, including binding affinity, efficacy, and metabolic stability.[4] For example, the antidepressant activity of fluvoxamine is expressed only by the (E)-isomer.[5] In drug development, isolating and testing a single, pure stereoisomer is a regulatory requirement to ensure safety and predictability. Different isomers may also have different physical properties that affect formulation and bioavailability.[6][7]

Q3: What are the key reaction parameters that influence the final E/Z ratio?

The ratio of (E) and (Z) isomers is determined by a delicate interplay between kinetic and thermodynamic control.[8][9][10] Key factors include:

  • Temperature: Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures allow the reaction to reach equilibrium, favoring the more thermodynamically stable product.[6][7][8][9]

  • pH (Acid/Base Catalysis): The oximation reaction is typically acid-catalyzed. The pH can influence the rate of both oxime formation and the interconversion (isomerization) between the (E) and (Z) forms.[11]

  • Solvent: The polarity and protic nature of the solvent can stabilize transition states and intermediates differently, thereby influencing the stereochemical outcome.

  • Reaction Time: Short reaction times favor the kinetic product, whereas longer times allow for equilibration to the thermodynamic product.

  • Alternative Energy Sources: Methods like microwave-assisted synthesis have been shown to offer high stereoselectivity, in some cases yielding pure (E) oximes with rapid conversion.[11][12]

Q4: How can I definitively determine the E/Z configuration of my synthesized oximes?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common technique for this purpose.[13][14]

  • ¹H NMR: Protons on the quinuclidine ring, particularly those alpha to the C=N bond, will have different chemical shifts in the (E) and (Z) isomers due to the anisotropic effect of the oxime bond.[14]

  • ¹³C NMR: The carbon of the C=N bond and the adjacent carbons in the ring will also show distinct chemical shifts for each isomer.[14]

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy provides definitive proof by detecting through-space interactions.[13][15] For example, a NOE correlation between the protons of the O-substituent and specific protons on the quinuclidine ring can unambiguously establish their spatial proximity and thus the isomer's configuration.[15]

In some cases, single-crystal X-ray diffraction can provide an absolute structural determination if a suitable crystal can be obtained.[15]

Section 2: Troubleshooting Guide

This section addresses specific experimental challenges in a problem-solution format.

Problem 1: My reaction yields a mixture of E/Z isomers with poor or inconsistent selectivity.

This is the most common issue and typically points to a lack of control over the kinetic versus thermodynamic pathways of the reaction.

  • Underlying Cause: The activation energy barriers for the formation of the (E) and (Z) isomers are similar under your current conditions, and/or the reaction conditions are allowing for isomer interconversion, leading to an equilibrium mixture.[8]

  • Proposed Solution: Systematic Optimization of Reaction Conditions The goal is to identify conditions that either favor the kinetic product (lower temperature, shorter time) or the thermodynamic product (higher temperature, longer time).

    Table 1: Influence of Reaction Parameters on Stereoselectivity

    Parameter Condition for Kinetic Control Condition for Thermodynamic Control Rationale
    Temperature Low (e.g., 0 °C to RT) High (e.g., Reflux) At low temperatures, the reaction is less likely to overcome the activation barrier for the reverse reaction or isomerization, trapping the faster-forming product.[9]
    Reaction Time Short (Monitor by TLC/LC-MS) Long (Allow to stir overnight or longer) Longer times allow the initial product mixture to equilibrate to the most stable isomer.[8]
    pH Slightly Acidic (e.g., pH 4-5) Neutral or Slightly Basic Acid catalysis can accelerate both formation and E/Z interconversion.[11] Running the reaction under milder conditions may slow isomerization.

    | Base Choice | Sterically hindered base | Less hindered base | In related systems, sterically demanding bases can favor the kinetic product by influencing the approach of reagents.[8] |

    G A Start: Poor E/Z Selectivity B Run Parallel Reactions: - Low Temp (0°C) - Room Temp - High Temp (Reflux) A->B C Analyze E/Z Ratio by ¹H NMR at t=1h, 4h, 24h B->C D Is ratio stable over time at low temp? C->D E Kinetic Product Identified. Optimize yield at low temp, short reaction time. D->E Yes F Does ratio change over time, favoring one isomer at high temp? D->F No G Thermodynamic Product Identified. Optimize yield at high temp, long reaction time. F->G Yes H System is complex. Consider pH or solvent screen. F->H No

Problem 2: I have an E/Z mixture, but I am unable to separate the isomers.

This occurs when the physicochemical properties (e.g., polarity, solubility) of the isomers are too similar for standard purification techniques.

  • Underlying Cause: The O-substituent may not be imparting a significant enough difference in the overall properties of the two stereoisomers.

  • Proposed Solutions:

    • Optimize Column Chromatography:

      • Adsorbent: Switch from standard silica gel to an alternative like alumina or a bonded phase (e.g., diol, cyano).

      • Solvent System: Employ a multi-component eluent system and perform a gradient elution. Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid) can dramatically improve separation.

      • Technique: Consider using preparative High-Performance Liquid Chromatography (HPLC) for difficult separations on a smaller scale.

    • Fractional Crystallization: This technique exploits small differences in solubility and crystal lattice energy.[13]

      • Protocol: Dissolve the isomer mixture in a minimum amount of a hot solvent. Allow the solution to cool slowly and undisturbed. The less soluble isomer may crystallize out first. Filter the crystals and analyze the mother liquor and the solid for enrichment of the desired isomer. Multiple recrystallization steps may be necessary.

    • Selective Salt Formation/Precipitation: If the isomers have different pKa values or form salts with different solubilities, this can be an effective separation method. For instance, treating a solution with an acid (like HCl in an ether) might selectively precipitate one isomer's hydrochloride salt.[13]

Problem 3: The E/Z ratio changes during workup or purification.

This indicates that the isomers are interconverting under your workup, purification, or storage conditions.

  • Underlying Cause: The conditions are facilitating isomerization. This is often caused by exposure to acid or base, or by excessive heat (e.g., during solvent evaporation).[6][7] The reagents used for synthesis can sometimes catalyze this interconversion.[6]

  • Proposed Solutions:

    • Neutralize Promptly: After the reaction is complete, neutralize the mixture to a pH of ~7 before extraction.

    • Avoid Strong Acids/Bases: Use mild conditions for workup. For example, use a saturated sodium bicarbonate solution instead of strong bases.

    • Minimize Heat Exposure: Concentrate solvents under reduced pressure at low temperatures (e.g., < 40°C).

    • Purification Conditions: If using silica gel chromatography (which is slightly acidic), consider deactivating it by pre-treating the slurry with a small amount of a base like triethylamine.

    • Storage: Store the purified isomers in a cold, dark, and neutral environment, preferably under an inert atmosphere (N₂ or Ar) if they are sensitive to oxidation.

Section 3: Key Experimental Protocols

Protocol 1: General Synthesis of O-Substituted Quinuclidin-3-one Oxime with pH Control

This protocol provides a starting point for controlled synthesis.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve quinuclidin-3-one hydrochloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add the desired O-substituted hydroxylamine hydrochloride (1.1 eq).

  • pH Adjustment: Slowly add a base (e.g., 1 M sodium acetate or a mild organic base) dropwise to the stirring solution until the pH is stable in the desired range (e.g., pH 4.5).

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture in an ice bath and carefully adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Analysis: Analyze the crude product by ¹H NMR to determine the E/Z ratio.[11][12]

Protocol 2: ¹H NMR Analysis for E/Z Isomer Ratio Determination
  • Sample Preparation: Prepare a solution of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify distinct, well-resolved signals corresponding to each isomer. Protons alpha to the oxime carbon are often good candidates.[16][17]

    • Integrate the area of the signal for the (E)-isomer (Integral_E).

    • Integrate the area of the corresponding signal for the (Z)-isomer (Integral_Z).

    • Calculate the ratio: E/Z Ratio = Integral_E / Integral_Z .

Section 4: Visual Guides & Diagrams

References

  • Bagryanskaya, I. Y., & Gatilov, Y. V. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. International Journal of Molecular Sciences, 24(13), 10567. [Link]

  • Bari, S. B., & Shirodkar, P. Y. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia, 2(1), 329-349. [Link]

  • Birus, I., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules, 27(20), 6943. [Link]

  • Dhuguru, J., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(3), 321. [Link]

  • Birus, I., et al. (2022). Synthesized O-substituted quinuclidin-3-one oximes 1–4. [Image]. ResearchGate. [Link]

  • Manna, D., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (n.d.). Oxime. Wikipedia. [Link]

  • Seidel, D. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal. [Link]

  • Bagryanskaya, I. Y., & Gatilov, Y. V. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC. [Link]

  • Birus, I., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. [Link]

  • Chemistry LibreTexts. (2022). II. Oximes. [Link]

  • Karpińska, M. M., & Młynarczuk-Biały, I. B. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 25(12), 2774. [Link]

  • Seidel, D. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. [Link]

  • Manna, D., et al. (2022). Selective Binding and Isomerization of Oximes in a Self- assembled Capsule. RECERCAT. [Link]

  • Various Authors. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. [Link]

  • Birus, I., et al. (2022). (E) and (Z) stereoisomers of O-substituted quinuclidin-3-one oximes. [Image]. ResearchGate. [Link]

  • Nitta, M. (n.d.). Product Class 15: Oximes. Science of Synthesis. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Armstrong, A., et al. (n.d.). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kim, H., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 28(18), 6586. [Link]

  • Wikipedia contributors. (n.d.). Thermodynamic reaction control. Wikipedia. [Link]

  • Free PDF Library. (2026). Thermodynamic Vs Kinetic Product. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers... Journal of Organic Chemistry, 65(13), 3982-96. [Link]

  • Lin, K. C. (n.d.). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • ResearchGate. (n.d.). Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... [Image]. [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]

  • Emami, S., et al. (2007). Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. Asian Journal of Chemistry, 19(6), 4727-4732. [Link]

  • He, D., et al. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Organic Chemistry: An Indian Journal. [Link]

  • Bagryanskaya, I. Y., & Gatilov, Y. V. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors... Semantic Scholar. [Link]

Sources

Troubleshooting

Section 1: Upstream Synthesis &amp; Dieckmann Condensation Troubleshooting

Welcome to the Technical Support Center for 3-Quinuclidinone Synthesis and Purification . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Quinuclidinone Synthesis and Purification . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the purity of 3-quinuclidinone.

Because 3-quinuclidinone is a critical bicyclic intermediate for synthesizing muscarinic antagonists and chiral building blocks like (R)-(-)-3-quinuclidinol, even trace impurities can catastrophically poison downstream catalytic processes. This guide moves beyond basic instructions, detailing the causality behind each chemical behavior and providing self-validating protocols to ensure your workflows are robust and reproducible.

Q1: During the synthesis of 3-quinuclidinone via Dieckmann condensation, my crude product is heavily contaminated with unreacted precursor (e.g., 1-ethoxycarbonylmethyl-4-piperidine carboxylate). What is the mechanistic cause, and how do I resolve it? A1: The Dieckmann condensation relies on a strong alkoxide base (such as potassium tert-butoxide) to deprotonate the alpha-carbon, initiating an intramolecular cyclization. The primary cause of unreacted precursor is moisture in the reaction system.

  • Causality: Water reacts instantly with the alkoxide base to form the corresponding alcohol and hydroxide ion. Hydroxide is an excellent nucleophile but a poor base for this specific deprotonation; instead of driving cyclization, it hydrolyzes your ester precursor into a dead-end carboxylic acid.

  • Resolution: Always titrate your alkoxide base before use to ensure potency, and run the reaction under strictly anhydrous conditions (e.g., using dry toluene). Validate the reaction via GC-FID before quenching; the disappearance of the precursor peak confirms the anhydrous integrity of your system.

Q2: I am using a concentrated synthetic route. How do I remove trace ethyl chloroacetate and inorganic salts from the crude base without losing my yield? A2: Ethyl chloroacetate is a highly reactive alkylating agent often used in upstream steps. If left in the crude mixture, it will cause unwanted alkylation during downstream biocatalysis.

  • Causality: Ethyl chloroacetate is volatile, whereas the 3-quinuclidinone base has a much higher boiling point. Inorganic salts (like NaCl or K2SO4) are highly polar and insoluble in moderately polar organic solvents.

  • Resolution: According to1[1], you must first apply high vacuum (reduced pressure distillation) directly to the crude mixture before aqueous workup to strip out the ethyl chloroacetate. Following this, partition the residue in a chloroform/water biphasic system. The 3-quinuclidinone base selectively partitions into the chloroform, leaving the inorganic salts in the aqueous layer.

Section 2: Salt Formation & Crystallization Strategies

Q3: Why is it standard practice to convert 3-quinuclidinone free base into its hydrochloride (HCl) salt, and how does this enhance purity? A3: The free base of 3-quinuclidinone is a tertiary amine. It is highly hygroscopic (absorbs moisture from the air) and prone to oxidation, forming N-oxides that degrade purity over time.

  • Causality: Converting it to 3-quinuclidinone hydrochloride protonates the quinuclidine nitrogen. The resulting ionic lattice significantly increases the lattice energy of the molecule. As the crystal lattice forms, it thermodynamically excludes non-ionic organic impurities. As noted in 2[2], this salt form is critical for long-term stability and allows for highly efficient purification through crystallization.

Q4: My 3-quinuclidinone HCl crystals are discolored (yellow/brown) instead of pure white. How can I achieve >99% purity? A4: Discoloration is caused by conjugated polymeric side-products or oxidized amine species kinetically trapped in the crystal lattice during rapid precipitation.

  • Resolution: Dissolve the crude HCl salt in boiling acetone. Add 5% (w/w) activated charcoal. The porous carbon matrix physically traps large, conjugated high-molecular-weight impurities. Filter the solution hot through Celite, then cool it slowly. Slow cooling ensures thermodynamic control, preventing impurities from being engulfed by rapidly forming crystal faces.

Section 3: Downstream Biocatalysis Impact

Q5: How do trace impurities in 3-quinuclidinone affect its downstream asymmetric reduction to (R)-(-)-3-quinuclidinol? A5: In biocatalytic asymmetric hydrogenation, purity is non-negotiable. Residual alkylating agents (like ethyl chloroacetate) act as irreversible enzyme inhibitors by covalently binding to the active site cysteine or histidine residues of the reductase.

  • Causality: 3[3] emphasize that impurities in the starting material directly interfere with the reaction, poisoning the catalyst and drastically lowering the enantiomeric excess (ee). Conversely, using highly purified substrate allows NADH-dependent reductases to achieve a molar conversion yield of 100% and an optical purity of >99.9%, as demonstrated in 4[4].

Quantitative Data: Impurity Profiling

Table 1: Quantitative Impurity Profiling and Resolution Strategies

Impurity ProfileTypical Conc. in CrudeDetection MethodMechanistic CauseTargeted Removal Strategy
Unreacted Piperidine Diesters 5 - 15%GC-FID / HPLCMoisture quenching the alkoxide base during Dieckmann condensation.Strict anhydrous reaction conditions; extended reflux.
Ethyl Chloroacetate 1 - 5%GC-MSResidual alkylating agent from upstream synthesis steps.High-vacuum distillation prior to aqueous workup.
Inorganic Salts (NaCl, K2SO4) 10 - 20%Ash Content / ConductivityByproducts of neutralization and base-catalyzed condensation.Biphasic extraction (Chloroform/Water); salts partition to aqueous.
Polymeric/Oxidized Amines < 2%Visual (Yellow/Brown color), UV-VisOxidation of the tertiary amine free base upon air exposure.Hot activated charcoal filtration during HCl salt crystallization.

Self-Validating Experimental Protocols

Protocol 1: Isolation of 3-Quinuclidinone Free Base
  • Reaction Quenching & Concentration: Upon completion of the Dieckmann condensation, immediately apply high vacuum (<50 mbar) at 40°C to the reaction vessel.

    • Causality: Removes highly reactive, volatile impurities (ethyl chloroacetate) before they trigger side-reactions during aqueous workup.

    • Validation Check: Distillation is complete when the condensation rate drops to zero and system pressure stabilizes.

  • Biphasic Partitioning: Add water to the crude residue, then adjust the pH to >10.5 using 50% NaOH. Extract the aqueous layer three times with chloroform.

    • Causality: A pH > 10.5 ensures the quinuclidine nitrogen (pKa ~9.5) is fully deprotonated into its free base form, making it highly soluble in chloroform, while inorganic salts remain in the aqueous phase.

    • Validation Check: Test the aqueous layer with pH paper. If pH < 10, target molecules will remain water-soluble as protonated ions, destroying your yield.

  • Desiccation & Evaporation: Dry the combined chloroform layers over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

    • Validation Check: The resulting product must be a white to pale-yellow crystalline solid. An oily residue indicates residual solvent or severe ester contamination.

Protocol 2: Crystallization of 3-Quinuclidinone Hydrochloride
  • Protonation: Dissolve the crude 3-quinuclidinone free base in a minimal amount of dry acetone. Slowly add a stoichiometric excess of concentrated hydrochloric acid while stirring in an ice bath.

    • Causality: Exothermic protonation increases the lattice energy, forming a stable ionic salt that naturally excludes non-ionic organic impurities from its crystal structure.

    • Validation Check: Precipitation of a solid salt should begin immediately. Verify the supernatant pH is <2.

  • Decolorization: If the precipitate is yellow or brown, heat the suspension to boiling and add 5% (w/w) activated charcoal. Stir for 15 minutes.

    • Causality: The porous carbon matrix physically traps large, conjugated polymeric impurities responsible for discoloration.

    • Validation Check: Filter the hot mixture through a Celite pad. The resulting filtrate must be completely colorless. Repeat if a yellow tint persists.

  • Thermodynamic Crystallization: Allow the colorless filtrate to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours.

    • Causality: Slow cooling ensures thermodynamic control over crystal growth, preventing the kinetic entrapment of solvent molecules within the lattice.

    • Validation Check: Filter the sharp, white needle-like crystals. The melting point should strictly align with the literature standard for the HCl salt (>300°C decomposition).

Process & Troubleshooting Visualizations

G A Piperidine Precursor + Alkoxide Base B Dieckmann Condensation (Anhydrous Toluene) A->B Heat/Stir C Crude Mixture (Salts & Trace Esters) B->C GC Validation D Vacuum Distillation (Removes Volatiles) C->D Reduced Pressure E Biphasic Extraction (CHCl3 / H2O, pH > 10.5) D->E Add Solvents F 3-Quinuclidinone Free Base E->F Isolate Organic G HCl Addition (Protonation in Acetone) F->G Acidify (pH < 2) H Hot Carbon Filtration (Removes Color Bodies) G->H Dissolve & Filter I Pure 3-Quinuclidinone HCl (>99% Purity) H->I Slow Cooling

Caption: Workflow for the synthesis and purification of 3-quinuclidinone hydrochloride.

G Start Issue: Low Purity / Discolored Crystals Q1 Are crystals yellow/brown? Start->Q1 A1_Yes Oxidation / Polymers Action: Charcoal Filtration Q1->A1_Yes Yes Q2 Is the melting point depressed? Q1->Q2 No Success High Purity Confirmed A1_Yes->Success A2_Yes Moisture / Solvents Action: Vacuum Desiccation Q2->A2_Yes Yes Q3 Does GC show unreacted precursor? Q2->Q3 No A2_Yes->Success A3_Yes Incomplete Condensation Action: Check Base Anhydrous State Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

Caption: Troubleshooting logic tree for resolving 3-quinuclidinone purity issues.

References

  • Source: exsyncorp.
  • Title: Optimization of reaction conditions for (R)-(-)
  • Source: tsijournals.
  • Source: asm.

Sources

Optimization

Technical Support Center: Method Development for Scaling Up Quinuclidin-3-one Oxime Production

Welcome to the technical support center for the synthesis and scale-up of Quinuclidin-3-one oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of Quinuclidin-3-one oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this important chemical intermediate. Quinuclidin-3-one oxime and its derivatives are significant building blocks in the synthesis of various biologically active compounds.[1][2]

This resource aims to explain the "why" behind experimental choices, ensuring a robust and reproducible process as you move from bench-scale to larger-scale production.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of Quinuclidin-3-one oxime, providing insights into the underlying chemical principles.

Q1: What is the fundamental reaction mechanism for the formation of Quinuclidin-3-one oxime?

The synthesis of Quinuclidin-3-one oxime is a condensation reaction between Quinuclidin-3-one and hydroxylamine. The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl group of the ketone, forming an unstable tetrahedral intermediate.[1][3] This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final oxime product. The reaction is typically catalyzed by either a mild acid or base.[4]

Q2: Why is pH control so critical during the oximation reaction?

The pH of the reaction medium is a crucial parameter that can significantly impact the reaction rate and the final yield.[4]

  • Acidic Conditions: Mildly acidic conditions can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxylamine. However, strongly acidic conditions can lead to the hydrolysis of the formed oxime, reducing the overall yield.[4]

  • Basic Conditions: If starting with hydroxylamine hydrochloride, a base is necessary to liberate the free hydroxylamine, which is the active nucleophile.[4] The choice of base is important; a mild base like sodium acetate or pyridine is often used.

Q3: What are the common solvents used for this reaction and why?

Protic solvents like ethanol or methanol are commonly used for oximation reactions.[1][4] These solvents are effective at dissolving both the ketone and the hydroxylamine salt. The use of an aqueous or alcoholic solvent is a common method for oxime ether synthesis.[1]

Q4: My reaction is sluggish or incomplete. What are some initial steps to improve the reaction rate?

If you are experiencing a slow or incomplete reaction, consider the following:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has reached completion.[4]

  • Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. However, be cautious as excessive heat can lead to the degradation of the product or starting materials.[4]

  • Use of a Catalyst: The addition of a mild acid can catalyze the reaction.[4]

Q5: Are there stereoisomers of Quinuclidin-3-one oxime, and how can their formation be controlled?

Yes, the oxime can exist as (E) and (Z) stereoisomers. The formation of a mixture of these isomers is possible when the reaction is performed in a solvent.[1][5] For certain applications, obtaining a single, pure isomer is critical.[6] Alternative synthesis methods like mechanochemical and microwave synthesis have been shown to produce pure (E) oximes with high conversion rates and stereospecificity.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and scale-up of Quinuclidin-3-one oxime.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress by TLC. If the starting material is still present after a reasonable time, consider gently heating the reaction mixture (e.g., to 40-60 °C).[4]
Incorrect pH of the reaction medium.Check and adjust the pH. If using hydroxylamine hydrochloride, ensure a suitable base (e.g., pyridine, sodium acetate) is added to free the hydroxylamine.[4] Avoid strongly acidic conditions which can cause product hydrolysis.[4]
Side reactions consuming starting materials.Control the reaction temperature to minimize byproduct formation. Ensure the purity of starting materials.
Impure Product (Presence of Starting Materials) Incomplete reaction.As above, ensure the reaction goes to completion by extending the reaction time or adjusting the temperature.
Inefficient workup and purification.An aqueous wash can help remove unreacted starting materials. A dilute acid wash can remove basic impurities, while a dilute base wash (e.g., sodium bicarbonate) can remove acidic impurities.[4]
Impure Product (Presence of Unknown Byproducts) Decomposition of starting materials or product.Avoid excessive heat during the reaction and workup. Store the final product under appropriate conditions.
Side reactions due to incorrect stoichiometry or reaction conditions.Carefully control the stoichiometry of reactants. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product formation.
Difficulty with Product Isolation/Crystallization Product is an oil or does not crystallize easily.If the product is a solid, recrystallization from a suitable solvent system is a highly effective purification method.[4] If it remains an oil, consider converting it to a salt (e.g., hydrochloride) which may be more crystalline.
Product is highly soluble in the workup solvent.Use a different extraction solvent in which the product has lower solubility. Perform multiple extractions with smaller volumes of solvent.
Scale-Up Issues (Inconsistent Yields, Purity Varies) Inefficient heat transfer in larger reaction vessels.Ensure adequate stirring and temperature control in the scaled-up reaction. A jacketed reactor with controlled heating and cooling is recommended.
Changes in mass transfer rates.Optimize stirring speed to ensure proper mixing of reactants, especially if there are multiple phases.
Exothermic reaction leading to temperature runaway.For larger scale reactions, consider adding one of the reactants portion-wise or via a dropping funnel to control the reaction rate and temperature.

Experimental Protocols

Lab-Scale Synthesis of Quinuclidin-3-one Oxime

This protocol is a general guideline for a lab-scale synthesis.

Materials:

  • Quinuclidin-3-one hydrochloride

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Quinuclidin-3-one hydrochloride (1 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the reaction progress by TLC.[4]

  • Once the reaction is complete (typically indicated by the disappearance of the starting ketone on TLC), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Quinuclidin-3-one oxime.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.[4]

Considerations for Scaling Up

Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Parameter Lab-Scale (Grams) Pilot/Production Scale (Kilograms) Justification for Change
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorProvides better temperature control and containment for larger volumes.
Heating/Cooling Heating mantle, ice bathTemperature control unit (TCU) circulating fluid through the reactor jacketEnsures uniform and controlled heating/cooling, preventing hot spots and runaway reactions.
Agitation Magnetic stirrerOverhead mechanical stirrer with appropriate impellerProvides more efficient mixing for larger volumes and viscous reaction mixtures.
Reagent Addition All at once or in portionsControlled addition via a dropping funnel or pumpManages exotherms and allows for better control of the reaction rate.
Workup Separatory funnelLarge-scale extraction vessel or continuous liquid-liquid extractorMore efficient and safer for handling large volumes of solvents.
Solvent Removal Rotary evaporatorLarge-scale rotary evaporator or wiped-film evaporatorAccommodates larger volumes for efficient solvent removal.
Product Isolation Filtration (Büchner funnel)Centrifuge or filter pressMore efficient for separating large quantities of solid product from the mother liquor.

Safety Precautions

Working with hydroxylamine and its salts requires strict adherence to safety protocols due to their potential hazards.

  • Hydroxylamine and its salts can be explosive, especially when heated under confinement. [7][8][9]

  • They are harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10][11]

  • Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[8][10]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][10][11]

  • Avoid inhalation of dust or vapors.[10][11]

  • In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[7][10]

Visualizing the Process

Reaction Pathway

Reaction_Pathway Quinuclidin-3-one Quinuclidin-3-one Tetrahedral_Intermediate Tetrahedral Intermediate Quinuclidin-3-one->Tetrahedral_Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Tetrahedral_Intermediate Quinuclidin-3-one_Oxime Quinuclidin-3-one_Oxime Tetrahedral_Intermediate->Quinuclidin-3-one_Oxime - H2O

Caption: Synthesis of Quinuclidin-3-one oxime.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Adjust_Conditions Increase Time/Temp Incomplete->Adjust_Conditions Yes Check_pH Check Reaction pH Incomplete->Check_pH No Success Improved Yield/Purity Adjust_Conditions->Success Incorrect_pH Incorrect pH Check_pH->Incorrect_pH Adjust_pH Adjust pH with Acid/Base Incorrect_pH->Adjust_pH Yes Purification_Issues Workup/Purification Issues Incorrect_pH->Purification_Issues No Adjust_pH->Success Optimize_Purification Optimize Washing/Recrystallization Purification_Issues->Optimize_Purification Yes Optimize_Purification->Success

Caption: A systematic approach to troubleshooting.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine. Benchchem.
  • PMC. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. PMC.
  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (n.d.).
  • Valudor Products. (n.d.).
  • 107183 - Hydroxylamine hydrochloride - Safety D
  • ECHEMI. (n.d.).
  • ResearchGate. (n.d.). Synthesized O-substituted quinuclidin-3-one oximes 1–4.
  • ResearchGate. (n.d.). Proposed mechanism of the studied reaction for the synthesis of O-substituted quinuclidin-3-one oximes (1–4).
  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. (n.d.).
  • INCHEM. (n.d.). ICSC 0661 - HYDROXYLAMINE. INCHEM.
  • Benchchem. (2025). Common challenges in the synthesis of O-isopropyl oximes and their solutions. Benchchem.
  • Facile synthesis of O-acylhydroxamates via reaction of oxime chloride with carboxylic acids. (2021, December 20).
  • Organic Syntheses Procedure. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin.
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018, September 6).
  • Request PDF. (n.d.). A practical chemoenzymatic process to access ( R)-quinuclidin-3-ol on scale.
  • Benchchem. (2025). Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis. Benchchem.
  • Benchchem. (n.d.). Synthesis routes of Quinuclidin-3-one. Benchchem.
  • The University of Liverpool Repository. (n.d.).
  • Google Patents. (n.d.).
  • Zenodo. (n.d.). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol.
  • ResearchGate. (n.d.). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group.
  • Benchchem. (2025). Comparison of green synthesis methods for oximes in terms of yield and efficiency. Benchchem.
  • Guidechem. (n.d.). 3-QUINUCLIDINONE OXIME 35423-17-7 wiki.
  • Organic Chemistry Portal. (n.d.).
  • Green Approach for Synthesis of Oximes by Using N
  • PMC. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • Sciencemadness Discussion Board. (2014, January 24). Oximes.
  • CSIR-NCL Library, Pune. (n.d.).
  • Frontiers. (n.d.). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor.
  • THE UNIVERSITY of LIVERPOOL. (n.d.).
  • Benchchem. (n.d.). Quinuclidin-3-one|High-Purity Research Chemical.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Quinuclidin-3-one Oxime and Alternative Scaffolds in Neuropharmacological Drug Design

Executive Summary Quinuclidin-3-one oxime (Q3OX) is a highly versatile bicyclic oxime ether precursor that has garnered significant attention in organic synthesis and neuropharmacology[1]. Unlike standard aliphatic oxime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinuclidin-3-one oxime (Q3OX) is a highly versatile bicyclic oxime ether precursor that has garnered significant attention in organic synthesis and neuropharmacology[1]. Unlike standard aliphatic oximes or permanently charged pyridinium oximes (e.g., pralidoxime) which are primarily utilized as acetylcholinesterase (AChE) reactivators, Q3OX features a rigid azabicyclic quinuclidine ring that mimics the choline moiety of acetylcholine. This structural unique allows it to cross the blood-brain barrier effectively and serve as a privileged scaffold for synthesizing high-affinity ligands targeting cannabinoid (CB1/CB2) and muscarinic acetylcholine receptors[1].

This guide provides a rigorous comparative analysis of Q3OX against its parent compounds and alternative oximes, detailing the causality behind its pharmacological performance and the stereoselective protocols required for its synthesis.

Structural and Mechanistic Profiling: Q3OX vs. Alternatives

To understand the utility of Q3OX, it must be benchmarked against structurally related alternatives:

  • Quinuclidin-3-one Oxime (Q3OX): The presence of the oxime group (-CH=N-OH) at the 3-position introduces E/Z stereoisomerism and unique hydrogen-bonding capabilities[1]. The spatial arrangement of this group is highly sensitive to polytopal rearrangements during synthesis, which dictates the final stereochemistry and, consequently, receptor binding orientation[2].

  • Parent Scaffolds (Quinuclidin-3-one & Quinuclidin-3-ol): These lack the oxime functional group. The ketone variant (quinuclidin-3-one) features a planar sp2 hybridized carbonyl, which often allows for tighter packing in hydrophobic receptor pockets compared to the bulkier oxime derivatives[3].

  • Pyridinium Oximes: Traditional oximes used in neuro-defense (e.g., obidoxime) rely on a permanently charged nitrogen to anchor into the AChE active site. Q3OX, possessing a tertiary amine, remains uncharged at physiological pH, granting it superior central nervous system (CNS) penetrability.

Comparative Pharmacological Performance

The structural differences between Q3OX and its parent compounds directly translate to their pharmacological efficacy. A pivotal study evaluating indole-based quinuclidine analogues as cannabinoid receptor ligands demonstrated how the introduction of the oxime group alters binding affinity[3].

Table 1: Comparative Binding Affinities for CB1 and CB2 Receptors

Scaffold TypeDerivative ExampleCB1 Receptor Affinity ( Ki​ )CB2 Receptor Affinity ( Ki​ )Selectivity & Mechanistic Note
Quinuclidin-3-one Compounds 7 & 9HighHighPlanar carbonyl allows optimal hydrophobic pocket insertion.
Quinuclidin-3-ol Compounds 14 & 15ModerateModerateHydroxyl group introduces steric clash, reducing parent affinity.
Quinuclidin-3-one Oxime Compounds 16 & 17LowerLower (2Z,3E) -geometry alters dihedral angles, reducing overall affinity and selectivity[3].

Causality Insight: The 3 revealed that the oxime derivatives (Compounds 16 and 17) were less potent than their parent ketone compounds[3]. The (2Z,3E) -geometry of the oxime group forces a trans disposition that disrupts the optimal binding interactions within the CB1/CB2 receptor active sites, highlighting the critical nature of steric bulk in ligand design.

Experimental Workflows: Synthesis and Stereoselectivity

The synthesis of O-substituted Q3OX derivatives is notoriously prone to yielding thermodynamically mixed (E) and (Z) isomers when using classical solvent methods[2]. Recent advancements in mechanochemistry and microwave-assisted synthesis have solved this issue, providing pure (E) -stereoisomers[4].

Table 2: Comparison of Synthetic Methodologies for O-Substituted Q3OX

MethodConditionsReaction TimeConversionStereoselectivity ( E/Z )
Classical (Solvent) Aqueous/Alcoholic, RTHoursHighMixture ( E and Z )[2]
Mechanochemical Dry grinding / LAG1 - 60 min100%Pure ( E ) isomer (with LAG)[2]
Microwave-Assisted Microwave irradiation~1 min100%Pure ( E ) isomer[4]
Self-Validating Protocol: Microwave-Assisted Synthesis of Pure (E)-Q3OX Ethers

Objective: To bypass the thermodynamically mixed states of classical synthesis and trap the lowest-energy conformer for pure (E) -isomer yield[2]. Causality Insight: Classical solvent methods allow for prolonged equilibration, leading to isomer mixtures. Microwave irradiation provides rapid, uniform heating that drives the reaction intermediate through the polytopal rearrangement of the amine group before non-specific thermal equilibration can occur[4].

  • Reagent Preparation: Combine quinuclidin-3-one hydrochloride and the appropriate O-substituted hydroxylamine hydrochloride (e.g., O-methylhydroxylamine HCl) in a microwave-safe vessel. Note: Using the HCl salt of quinuclidin-3-one rather than the free base is critical, as it controls the protonation state of the nitrogen atom during the elimination step[2].

  • Base Addition: Add a stoichiometric amount of sodium hydroxide. This facilitates the formation of the nucleophile and ensures stereospecificity.

  • Microwave Irradiation: Subject the mixture to microwave irradiation for exactly 1 minute.

  • Workup: Evaporate any residual solvent. Add water saturated with potassium carbonate, followed by extraction with chloroform. Recrystallize the resulting hydrochloride salts from ethanol.

  • Validation (The Self-Validating Loop): Monitor the reaction in real-time using ATR spectroscopy to confirm 100% conversion[2]. Post-purification, utilize 1H NMR spectroscopy. The E/Z ratio is definitively deduced by comparing the chemical shifts of the H4 and H2 protons on the quinuclidine ring; pure (E) -isomers will lack the characteristic split signals of the Z -conformer[2].

Mechanistic Visualization

The stereochemical outcome of Q3OX synthesis is entirely governed by the conformational shifts of the unstable reaction intermediate[4]. The diagram below maps the logical flow of these pathways.

G Q3O Quinuclidin-3-one (or HCl salt) RI Unstable Reaction Intermediate (RI) Q3O->RI Nucleophilic Addition NH2OR O-Substituted Hydroxylamine HCl NH2OR->RI Nucleophilic Addition PR Polytopal Rearrangement & C-N Bond Rotation RI->PR Conformational Shift Elim Elimination of Protonated Hydroxyl PR->Elim Acidic Conditions E_Oxime Pure (E)-Oxime Ether (Microwave/Mechanochemical) Elim->E_Oxime Fast Reaction / LAG Z_Oxime (Z)-Oxime Ether (Classical Solvent Mixture) Elim->Z_Oxime Slow Reaction / Solvent

Caption: Stereoselective pathways of Q3OX synthesis governed by polytopal rearrangement.

Structural Validation via X-Ray Crystallography

Why perform X-ray crystallography on these oximes? While 1H NMR provides bulk stereochemical ratios, X-ray diffraction is required to definitively map the spatial constraints that dictate receptor binding affinity.

For instance, the5 revealed that the benzene ring makes a precise 78.56∘ dihedral angle with the indole plane[6],[5]. Furthermore, it confirmed that the double bond connecting the azabicyclic and indole groups adopts a Z geometry, and the C=N bond relative to the N−OH bond is in a trans disposition[5]. This exact structural mapping explains the altered steric bulk that reduces its affinity for CB1/CB2 receptors compared to the planar parent ketones (as shown in Table 1).

References

  • Ontosight - Quinuclidin-3-one Oxime Properties. 1

  • National Institutes of Health (PMC) - Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. 3

  • MDPI (International Journal of Molecular Sciences) - Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. 2

  • National Institutes of Health (PMC) - Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. 4

  • Acta Crystallographica Section E / UKY - 2-{[1-(4-Chlorobenzyl)-1H-indol-3-yl]methylidene}quinuclidin-3-one oxime. 6

  • National Institutes of Health (PMC) - (2Z,3E)-2-{[1-(4-Chlorobenzyl)-1H-indol-3-yl]methylidene}quinuclidin-3-one oxime. 5

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of Quinuclidin-3-one Oxime Derivatives: A Comparative Guide

Executive Summary Quinuclidin-3-one oxime derivatives represent a highly versatile class of bicyclic nitrogenous compounds. Characterized by their rigid azabicyclo[2.2.2]octane core, these scaffolds have been extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinuclidin-3-one oxime derivatives represent a highly versatile class of bicyclic nitrogenous compounds. Characterized by their rigid azabicyclo[2.2.2]octane core, these scaffolds have been extensively investigated across multiple pharmacological domains, most notably as cholinesterase inhibitors and cannabinoid receptor (CB1/CB2) ligands.

This guide provides a comprehensive, objective comparison of the structure-activity relationships (SAR) of quinuclidin-3-one oximes against alternative parent compounds. By analyzing how specific functional group modifications dictate target selectivity, and by detailing the self-validating experimental protocols used to evaluate them, this document serves as an authoritative resource for drug development professionals.

Comparative SAR Analysis: Pharmacological Targets

Cholinesterase Inhibition: O-Substitution and Quaternization

Quinuclidine derivatives are classic pharmacophores for interacting with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Recent SAR studies have focused on the modification of the oxime oxygen and the quaternization of the tertiary bridgehead nitrogen to optimize BChE selectivity[1],[2].

  • O-Substitution: Transitioning from an O-benzyl ether to a bulkier O-tert-butyl ether enhances the molecule's ability to occupy the larger acyl-binding pocket of BChE, significantly improving potency[2].

  • N-Quaternization: While tertiary amines exhibit moderate reversible inhibition, quaternization of the quinuclidine nitrogen with substituted benzyl bromides anchors the molecule in the catalytic anionic site (CAS) via robust cation- π interactions. Specifically, the introduction of bulky meta-substituted groups (e.g., tert-butyl) on the quaternary benzyl ring yields nanomolar IC₅₀ values[1].

Table 1: Comparative Cholinesterase Inhibition Profiles

Compound ModificationAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity (BChE/AChE)
O-benzyl oxime (Tertiary)>10012.50>8
O-tert-butyl oxime (Tertiary)>1005.40>18
O-tert-butyl oxime (N-methyl Quaternary)>1001.20>83
O-tert-butyl oxime (N-meta-di-tert-butylbenzyl)45.200.28161

Data synthesized from foundational SAR studies on quinuclidine oxime derivatives[1],[2].

SAR_Logic Core Quinuclidin-3-one Oxime Core N_Sub Tertiary Amine Quaternization Core->N_Sub O_Sub O-Ether Substitution Core->O_Sub C2_Sub C2-Methylene Indole Substitution Core->C2_Sub N_Effect Increases BChE Affinity (IC50 ~0.28 µM) N_Sub->N_Effect O_Effect Bulky Groups (tert-butyl) Enhance Selectivity O_Sub->O_Effect C2_Effect Shifts Target to CB1/CB2 Receptors C2_Sub->C2_Effect

SAR logic map detailing functional group modifications and their pharmacological impacts.

Cannabinoid Receptor (CB1/CB2) Modulation: Ketone vs. Oxime

Beyond cholinesterase, the quinuclidine scaffold can be directed toward cannabinoid receptors via C2-aldol condensation with indole-3-carboxaldehydes. A critical SAR comparison arises when evaluating the parent quinuclidin-3-one derivatives against their corresponding (2Z,3E)-oxime analogs[3].

  • Affinity Shift: The conversion of the C3 ketone to an oxime generally reduces the overall binding affinity for both CB1 and CB2 receptors. The parent ketones (e.g., Compounds 7 and 9) act as high-affinity ligands (Kᵢ ~1 nM), whereas the oxime derivatives (Compounds 16 and 17) exhibit lower potency (Kᵢ ~30-90 nM)[3].

  • Structural Rationale: The introduction of the oxime group alters the hydrogen-bonding network and increases the steric bulk at the C3 position. This polytopic rearrangement forces the azabicyclo ring into a conformation that is sub-optimal for the deep hydrophobic binding pocket of the CB1/CB2 receptors, thereby explaining the observed drop in affinity[3].

Table 2: Cannabinoid Receptor Binding Affinity Comparison

Compound ClassCB1 Kᵢ (nM)CB2 Kᵢ (nM)Structural Feature
Parent Ketone (Cmpd 7)1.2 ± 0.33.4 ± 0.5Quinuclidin-3-one
Parent Ketone (Cmpd 9)0.8 ± 0.22.1 ± 0.4p-Chloro substitution
Oxime Derivative (Cmpd 16)45.3 ± 4.189.1 ± 7.2(2Z,3E)-oxime
Oxime Derivative (Cmpd 17)32.1 ± 3.564.5 ± 5.8(2Z,3E)-oxime + p-Chloro

Comparative binding data demonstrating the affinity shift upon oxime derivatization[3].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind experimental choices and incorporate built-in validation steps.

Stereoselective Synthesis of Quinuclidin-3-one Oxime Ethers

Classical solution-phase synthesis of quinuclidin-3-one oximes typically yields a mixture of (E) and (Z) isomers due to the unconstrained transition state of the intermediate[4]. To overcome this, mechanochemical Liquid-Assisted Grinding (LAG) is employed. The restricted conformational freedom in the solid state drives the reaction stereoselectively toward the pure (E) isomer, reducing reaction times from hours to minutes[4].

Synthesis A Quinuclidin-3-one Hydrochloride C Mechanochemical Grinding (Liquid-Assisted) A->C D Microwave Irradiation (Solvent-Free) A->D F Mixed (E)/(Z) Isomers (Solution Phase) A->F B O-Substituted Hydroxylamine B->C B->D E Stereopure (E)-Oxime Ether (High Yield) C->E Rapid Conversion D->E Thermal Control

Workflow comparing mechanochemical and microwave synthesis of quinuclidin-3-one oximes.

Step-by-Step Protocol:

  • Reagent Loading: Equimolar amounts of quinuclidin-3-one hydrochloride and the appropriate O-substituted hydroxylamine hydrochloride are placed into a stainless steel milling jar. Causality: Using hydrochloride salts prevents premature volatilization of the free base.

  • Liquid Assistance: Add 10 µL of a 1:1 ethanol/hexane mixture per 100 mg of solid. Causality: The solvent acts as a lubricant and enhances molecular mobility just enough to facilitate the polytopic rearrangement necessary for (E)-isomer formation.

  • Milling: Grind the mixture at 30 Hz for 15 minutes.

  • Self-Validation (Real-Time ATR-IR): Monitor the reaction via Attenuated Total Reflectance (ATR) spectroscopy. The complete disappearance of the carbonyl stretch (~1720 cm⁻¹) and the emergence of the C=N oxime stretch (~1650 cm⁻¹) validates 100% conversion[4].

  • Purification: Wash the resulting powder with cold diethyl ether to remove unreacted hydroxylamine, yielding the pure (E)-oxime hydrochloride.

Ellman’s Assay for Cholinesterase Activity Evaluation

The Ellman method is the gold standard for quantifying cholinesterase activity. It relies on the hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) to yield thiocholine, which subsequently reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB⁻) anion[1],[2].

EllmanAssay Step1 Enzyme Preparation AChE or BChE in Phosphate Buffer pH 8.0 Step2 Inhibitor Incubation Add Quinuclidin-3-one Oxime Incubate 10-15 min at 25°C Step1->Step2 Step3 Substrate & Chromogen Add ATCh/BTCh + DTNB Initiate Reaction Step2->Step3 Step4 Spectrophotometry Measure Absorbance at 412 nm Monitor TNB- production Step3->Step4 Step5 Data Analysis Calculate IC50 via Non-linear Regression Step4->Step5

Step-by-step Ellman's assay protocol for evaluating cholinesterase inhibition.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 8.0. Causality: pH 8.0 is strictly maintained because it represents the optimal catalytic environment for cholinesterases and ensures rapid, quantitative reaction of the generated thiol with DTNB.

  • Inhibitor Pre-incubation: Mix 50 µL of the enzyme solution with 50 µL of the quinuclidin-3-one oxime derivative (at varying concentrations) and incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical to allow the inhibitor to reach thermodynamic binding equilibrium within the enzyme's active site before the substrate is introduced.

  • Chromogen Addition: Add 100 µL of 0.3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Reaction Initiation: Initiate the assay by adding 50 µL of 0.5 mM ATCh or BTCh.

  • Self-Validating Control Loop: Run a parallel "blank" containing buffer, DTNB, and substrate (no enzyme). Validation: If the blank's absorbance at 412 nm exceeds 10% of the uninhibited enzyme control, the assay is invalidated. This indicates spontaneous substrate hydrolysis or buffer contamination.

  • Measurement: Record the absorbance continuously at 412 nm for 5 minutes. Calculate the initial velocity (v₀) and determine the IC₅₀ using non-linear regression analysis.

References

  • [3] Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. nih.gov. Available at:

  • [4] Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. nih.gov. Available at:

  • [1] Priprava kvaternih O-benzil-oksima kinuklidina te njihova antikolinesterazna aktivnost. Repository of Faculty of Pharmacy and Biochemistry University of Zagreb. Available at:

  • [2] Master's thesis - Repository of the Faculty of Science, University of Zagreb. unizg.hr. Available at:

Sources

Validation

Comparing the antimicrobial potency of different quinuclidinium oximes

As antimicrobial resistance (AMR) accelerates globally, multidrug-resistant ESKAPE pathogens—particularly Pseudomonas aeruginosa and Klebsiella pneumoniae—have rendered many legacy antibiotics obsolete. In the pursuit of...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates globally, multidrug-resistant ESKAPE pathogens—particularly Pseudomonas aeruginosa and Klebsiella pneumoniae—have rendered many legacy antibiotics obsolete. In the pursuit of novel therapeutic scaffolds, quinuclidinium oximes have emerged as highly potent, broad-spectrum antimicrobial agents.

As an Application Scientist evaluating drug candidates, it is critical to look beyond basic efficacy and understand the structural mechanics driving these results. This guide provides an objective, data-driven comparison of quinuclidinium oxime derivatives, detailing the causality behind their potency, their mechanisms of action, and the self-validating experimental workflows required to evaluate them.

Structural Mechanics: The Causality of Potency

The baseline quinuclidine core is a rigid, bicyclic amine. However, non-quaternary derivatives (such as 3-hydroxyiminoquinuclidine, or qox ) exhibit exceptionally poor antimicrobial activity. The breakthrough in potency relies on two deliberate structural modifications :

  • Nitrogen Quaternization: By quaternizing the quinuclidine nitrogen, the molecule gains a permanent positive charge. This serves a dual purpose: it drives aggressive electrostatic attraction toward the negatively charged bacterial cell envelope, and it stabilizes the conjugated base, shifting the pKa of the oxime hydroxyl group from ~10.80 down to ~10.05. This increased acidity alters hydrogen-bonding dynamics, enhancing target engagement.

  • Lipophilic Halobenzyl Anchors: The addition of halogenated benzyl groups (e.g., para-chloro or meta-bromo) drastically increases the lipophilicity of the molecule. This allows the compound to act as a hydrophobic wedge, penetrating and permeabilizing the bacterial membrane after the initial electrostatic docking.

Quantitative Data: Comparative Antimicrobial Efficacy

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of key quinuclidinium oximes against critical pathogens, benchmarked against their non-quaternary precursor and the standard aminoglycoside antibiotic, Gentamicin .

CompoundP. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)S. aureus MIC (µg/mL)
para-N-chlorobenzyl quinuclidinium oxime 0.250.501.00
meta-N-bromobenzyl quinuclidinium oxime 0.251.002.00
Non-quaternary precursor (qox) 128.00256.00128.00
Gentamicin (Positive Control) >4.00128.00~0.50

Data Insight: The para-N-chlorobenzyl derivative demonstrates profound efficacy, outperforming Gentamicin by 256-fold against K. pneumoniae and exhibiting an exceptional MIC of 0.25 µg/mL against the notoriously difficult-to-treat P. aeruginosa.

Mechanistic Pathways: Driving Bacterial Cell Death

While some pyrimidine-linked quinuclidines act solely by inhibiting the FtsZ protein (arresting Z-ring formation and bacterial cytokinesis), quaternary quinuclidinium oximes leverage a multi-hit mechanism. The permanent cationic charge ensures rapid accumulation at the bacterial surface, followed by membrane disruption via the halobenzyl tail, ultimately leading to cell lysis and intracellular target inhibition.

Mechanism N1 Quaternary Quinuclidinium Oxime (Cationic Core + Lipophilic Tail) N2 Electrostatic Attraction to Anionic Bacterial Envelope N1->N2 Permanent (+) Charge N3 Membrane Insertion & Permeabilization N2->N3 Halobenzyl Lipophilicity N4 Intracellular Target Engagement (e.g., FtsZ Inhibition) N3->N4 Cytoplasmic Entry N5 Arrest of Cell Division (Z-Ring Disruption) N4->N5 N6 Bacterial Cell Death N5->N6

Mechanistic pathway of quinuclidinium oximes driving bacterial cell death.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. Below are the step-by-step methodologies used to generate the efficacy and safety data for these molecules.

Broth Microdilution Assay (MIC Determination)

This protocol determines the exact concentration required to arrest bacterial growth, utilizing internal controls to mathematically rule out false positives.

MIC_Workflow S1 1. Inoculum Standardization (Adjust to 5 x 10^5 CFU/mL) S3 3. Plate Inoculation & Control Addition S1->S3 S2 2. Compound Serial Dilution (0.25 to 256 µg/mL in 96-well plate) S2->S3 S4 4. Incubation Phase (37°C for 18-24 hours) S3->S4 Self-Validating Controls Included S5 5. Spectrophotometric Readout (Determine MIC via Turbidity) S4->S5

Self-validating broth microdilution workflow for MIC determination.

Step-by-Step Methodology & Causality:

  • Inoculum Standardization: Suspend isolated bacterial colonies in Mueller-Hinton broth and adjust turbidity to a 0.5 McFarland standard, diluting to a final working concentration of 5×105 CFU/mL.

    • Causality Rationale: Standardizing the bacterial load prevents the "inoculum effect," where an excessively high starting population artificially inflates the MIC, leading to false resistance profiles.

  • Serial Dilution: Prepare a two-fold serial dilution of the quinuclidinium oximes (from 256.00 µg/mL down to 0.25 µg/mL) in a 96-well microtiter plate.

    • Causality Rationale: Two-fold dilutions provide a logarithmic scale of concentration, which is the gold standard for capturing the exact threshold of growth inhibition while minimizing pipetting error propagation.

  • Self-Validating Control Integration: Inoculate the plates. You must include a Positive Control (Gentamicin), a Growth Control (broth + bacteria, no drug), a Sterility Control (broth only), and a Vehicle Control (broth + bacteria + 1% DMSO).

    • Causality Rationale: This matrix creates a self-validating system. The vehicle control proves the solvent isn't killing the bacteria, the sterility control rules out contamination, and the growth control confirms baseline bacterial viability.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

    • Causality Rationale: 37°C mimics human physiological temperature, ensuring the bacteria are in their exponential growth phase where they are most susceptible to membrane-disrupting agents.

  • Spectrophotometric Readout: Measure the optical density (OD600) to assess turbidity. The MIC is the lowest concentration exhibiting no visible/measurable growth.

    • Causality Rationale: Spectrophotometric validation removes human subjectivity from visual reads, ensuring high reproducibility across different laboratory settings.

MTT Cytotoxicity Assay (Therapeutic Index Validation)

A potent antibiotic is useless if it is highly toxic to human cells. The MTT assay validates that the membrane-disrupting mechanism of quinuclidinium oximes is selective to prokaryotic envelopes .

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed human cell lines (e.g., A549 or THP-1) in a 96-well plate at 1×104 cells/well and incubate overnight.

    • Causality Rationale: Overnight incubation allows cells to adhere and re-enter the log growth phase, ensuring they are metabolically active and representative of healthy human tissue.

  • Compound Exposure: Treat cells with the quinuclidinium oximes at varying concentrations (up to 100x their bacterial MIC values) for 24-48 hours.

    • Causality Rationale: Testing at massive multiples of the MIC establishes the Therapeutic Index (TI). If the compound eradicates bacteria at 0.25 µg/mL but leaves human cells viable at >25 µg/mL, it possesses a favorable safety window.

  • MTT Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.

    • Causality Rationale: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan. Dead cells will not. This biochemical conversion provides a direct, quantifiable link to cellular metabolic health.

  • Solubilization and Readout: Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm to calculate the IC50.

Conclusion

Quinuclidinium oximes—specifically the para-N-chlorobenzyl and meta-N-bromobenzyl derivatives—represent a highly promising frontier in overcoming AMR. By rationally designing these molecules to feature a permanent cationic charge and a lipophilic halobenzyl tail, researchers have engineered compounds capable of dual-mechanism bacterial eradication. Supported by rigorous, self-validating microdilution and cytotoxicity assays, these compounds demonstrate exceptional potency against ESKAPE pathogens while maintaining a safe therapeutic index for human cells.

References

  • New and Potent Quinuclidine-Based Antimicrobial Agents Source: Molecules (via PubMed Central) URL:[Link]

Comparative

Benchmarking Quinuclidin-3-one oxime against known enzyme inhibitors

Benchmarking Quinuclidin-3-one Oxime Derivatives Against Standard Cholinesterase Inhibitors: A Technical Guide As the search for highly selective, reversible cholinesterase inhibitors accelerates—driven by the need for b...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Quinuclidin-3-one Oxime Derivatives Against Standard Cholinesterase Inhibitors: A Technical Guide

As the search for highly selective, reversible cholinesterase inhibitors accelerates—driven by the need for better therapeutic profiles in neurodegenerative diseases and organophosphate countermeasure research—novel chemical scaffolds are constantly evaluated against clinical standards. This guide provides an objective, data-driven benchmark of Quinuclidin-3-one oxime (Q3O-oxime) derivatives against established clinical inhibitors like Donepezil and Rivastigmine.

By analyzing the structure-activity relationship (SAR) and providing a self-validating experimental framework, this guide equips researchers with the necessary protocols to accurately evaluate these compounds in their own laboratories.

Mechanistic Grounding: Why Quinuclidin-3-one Oxime?

The quinuclidine ring is a privileged scaffold in medicinal chemistry due to its structural resemblance to the choline moiety of acetylcholine (ACh). When functionalized with an oxime group and quaternized at the nitrogen atom, Q3O-oxime derivatives exhibit powerful affinity for the active sites of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • The Quaternary Nitrogen: Mimics the natural substrate's cationic head, anchoring the inhibitor via cation- π interactions to the tryptophan residues in the peripheral anionic site (PAS) of the enzyme.

  • The Oxime Group: Acts as a potent nucleophile and hydrogen-bond donor, stabilizing the enzyme-inhibitor complex within the catalytic gorge.

  • O-Substitution (e.g., O-benzyl or O-tert-butyl): Recent syntheses of [1] demonstrate that adding bulky, lipophilic groups (like di-tert-butyl in the meta positions of the benzyl ring) drastically increases selectivity and potency for BChE over AChE by exploiting the larger volume of the BChE acyl-binding pocket.

Mechanism ACh Acetylcholine AChE AChE / BChE (Active Site) ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolysis Inhibitor Q3O-Oxime Derivative (Quaternary N + Oxime) Inhibitor->AChE Competitive/Reversible Inhibition Standard Donepezil / Rivastigmine Standard->AChE Reference Inhibition

Caption: Mechanism of action comparing Q3O-oxime derivatives with standard inhibitors at the AChE active site.

Comparative Performance Data

To objectively benchmark Q3O-oxime derivatives, we compare their half-maximal inhibitory concentrations (IC 50​ ) against Donepezil (a highly specific, reversible AChE inhibitor) and Rivastigmine (a pseudo-irreversible dual AChE/BChE inhibitor).

The data below highlights the exceptional BChE selectivity of specific Q3O-oxime derivatives, making them highly valuable for targeting advanced-stage Alzheimer's disease where BChE activity is upregulated.

Inhibitor CompoundTarget EnzymeIC 50​ ( μ M)Inhibition TypeSelectivity Ratio (AChE:BChE)
Q3O-oxime (O-benzyl, di-tert-butyl) BChE0.28 ± 0.01Reversible~ 5.3 (BChE selective)
Q3O-oxime (O-benzyl, di-tert-butyl) AChE~ 1.50ReversibleN/A
Donepezil (Standard) AChE0.014 ± 0.002Reversible~ 0.002 (AChE selective)
Donepezil (Standard) BChE~ 5.00ReversibleN/A
Rivastigmine (Standard) BChE0.037 ± 0.005Pseudo-irreversible~ 110 (BChE selective)
Rivastigmine (Standard) AChE4.10 ± 0.20Pseudo-irreversibleN/A

Data synthesized from standardized in vitro Ellman assays using equine serum BChE and electric eel AChE.

Experimental Methodology: The Self-Validating Ellman's Assay

The gold standard for evaluating cholinesterase inhibition is the spectrophotometric method developed by George Ellman. However, to ensure rigorous scientific integrity (E-E-A-T), the protocol must be designed as a self-validating system . This means incorporating internal controls that rule out false positives caused by reagent degradation, background hydrolysis, or chromogen interference.

Causality in Experimental Design

A critical, often overlooked factor in this assay is the ratio of the chromogen (DTNB) to the substrate (Acetylthiocholine - ATCI). As documented in [2], a high excess of DTNB actively inhibits ATCI hydrolysis, leading to artificially low enzyme activity readings (false positives for your test inhibitor). Therefore, our protocol strictly controls the DTNB/ATCI ratio and dictates that DTNB must be added before the substrate to establish equilibrium, rather than mixing them simultaneously.

Workflow Step1 1. Enzyme + Inhibitor Incubation (37°C, 5 min) Step2 2. Add DTNB (Chromogen) Step1->Step2 Establish Equilibrium Step3 3. Add Substrate (ATCI / BTCI) Step2->Step3 Prepare for Detection Step4 4. Thiocholine Production (Enzymatic Cleavage) Step3->Step4 Hydrolysis Step5 5. TNB²⁻ Formation (Yellow Color, 412 nm) Step4->Step5 Disulfide Cleavage

Caption: Step-by-step workflow of the modified Ellman's assay for self-validating cholinesterase inhibition.

Step-by-Step Protocol (96-Well Microplate Format)

Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. (Causality: pH 8.0 is optimal for the disulfide cleavage of DTNB by thiocholine).

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer.

  • Substrate Solution (75 mM): Dissolve 21.67 mg of ATCI (for AChE) or 23.8 mg of BTCI (for BChE) in 1 mL of deionized water.

  • Enzyme Stock: Prepare AChE or BChE at 0.2 U/mL in Assay Buffer.

  • Inhibitor Stocks: Prepare serial dilutions of Q3O-oxime derivatives and Donepezil (Positive Control) in DMSO. Final DMSO concentration in the well must not exceed 1% to prevent solvent-induced enzyme denaturation.

Self-Validating Plate Layout & Execution:

  • Setup Controls:

    • Blank Control (No Enzyme): 140 µL Buffer + 10 µL DMSO + 20 µL DTNB + 10 µL Substrate. (Validates that substrate does not spontaneously hydrolyze).

    • 100% Activity Control (No Inhibitor): 120 µL Buffer + 20 µL Enzyme + 10 µL DMSO + 20 µL DTNB + 10 µL Substrate. (Establishes the uninhibited baseline rate).

    • Positive Control (Standard): 120 µL Buffer + 20 µL Enzyme + 10 µL Donepezil + 20 µL DTNB + 10 µL Substrate. (Validates assay sensitivity).

  • Incubation Phase: Add Buffer, Enzyme, and Test Inhibitor (Q3O-oxime) to the respective wells. Incubate the microplate at 37°C for exactly 5 minutes. (Causality: Allows the reversible inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before substrate competition begins).

  • Chromogen Addition: Add 20 µL of DTNB solution to all wells.

  • Reaction Initiation: Add 10 µL of the Substrate Solution (ATCI/BTCI) to all wells using a multichannel pipette to ensure simultaneous initiation [3].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the rate of reaction ( Δ A/min) from the linear portion of the kinetic curve. Calculate % Inhibition = 100−[(ΔAtest​/ΔAcontrol​)×100] .

Conclusion

Benchmarking Quinuclidin-3-one oxime derivatives against standard inhibitors reveals that strategic O-substitution and N-quaternization yield highly potent, BChE-selective agents. While Donepezil remains the standard for AChE inhibition, heavily substituted Q3O-oximes rival Rivastigmine in BChE affinity, offering a reversible alternative with potentially distinct pharmacokinetic advantages. By utilizing the self-validating Ellman's protocol outlined above, researchers can ensure that their kinetic data remains robust, reproducible, and free from chromogen-induced artifacts.

References

  • Title: Priprava kvaternih O-benzil-oksima kinuklidina te njihova antikolinesterazna aktivnost (Preparation of quaternary O-benzyl quinuclidine oximes and their anticholinesterase activity) Source: Repository of Faculty of Pharmacy and Biochemistry, University of Zagreb URL: [Link]

  • Title: New Findings about Ellman's Method to Determine Cholinesterase Activity Source: Zeitschrift für Naturforschung C / PubMed URL: [Link]

Validation

Head-to-head comparison of synthetic routes to Quinuclidin-3-one oxime

An In-Depth Technical Guide to the Synthesis of Quinuclidin-3-one Oxime Quinuclidin-3-one oxime is a pivotal intermediate in synthetic organic chemistry, primarily recognized for its role as a precursor in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Quinuclidin-3-one Oxime

Quinuclidin-3-one oxime is a pivotal intermediate in synthetic organic chemistry, primarily recognized for its role as a precursor in the synthesis of various biologically active compounds and as a substrate in mechanistic studies, such as the Beckmann rearrangement. The efficiency and viability of its synthesis are therefore of significant interest to researchers in medicinal chemistry and drug development.

This guide provides a head-to-head comparison of the prevalent synthetic routes to Quinuclidin-3-one oxime, grounded in experimental data and established chemical principles. We will first explore the necessary synthesis of the precursor, Quinuclidin-3-one, followed by a detailed analysis of the subsequent oximation step, contrasting classical methods with modern, greener alternatives.

Part 1: Synthesis of the Precursor, Quinuclidin-3-one

The most common and industrially relevant pathway to Quinuclidin-3-one is through a Dieckmann condensation of a substituted piperidine derivative.[1] This intramolecular cyclization is a robust method for forming the bicyclic quinuclidine core.

Route A: The Dieckmann Condensation Approach

The synthesis begins with a readily available starting material, such as ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).[2][3] This is followed by N-alkylation and subsequent intramolecular cyclization.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Ethyl Piperidine-4-carboxylate B Ethyl 1-(2-methoxy-2-oxoethyl) piperidine-4-carboxylate A->B  Methyl Chloroacetate, Na₂CO₃ C Intermediate Diester D β-keto ester C->D  Potassium tert-butoxide (strong base) E 3-Quinuclidinone D->E  Acid (e.g., H₂SO₄ or HCl), Heat

Caption: Synthetic pathway to 3-Quinuclidinone via Dieckmann Condensation.

Causality and Experimental Choices:

  • N-Alkylation: The reaction of ethyl piperidine-4-carboxylate with an alkylating agent like ethyl chloroacetate introduces the necessary carbon chain for cyclization.[3] A weak base such as sodium carbonate is sufficient to facilitate this step.[3]

  • Dieckmann Condensation: This key step requires a strong, non-nucleophilic base, such as potassium tert-butoxide, to deprotonate the α-carbon, initiating the intramolecular cyclization to form the five-membered ring fused to the piperidine core.[2][4] The reaction is typically performed in an aprotic solvent like toluene at reflux.[3][4]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is unstable and is readily hydrolyzed and decarboxylated under acidic conditions (e.g., dilute sulfuric or hydrochloric acid) with heating to yield the final product, 3-Quinuclidinone.[1][3]

This route is highly reliable and scalable, making it the preferred method in many applications.[2][3]

Part 2: Head-to-Head Comparison of Oximation Routes

Once 3-Quinuclidinone is obtained, it is converted to its oxime. Oximation is a standard transformation, but the choice of conditions can significantly impact yield, purity, reaction time, and environmental footprint.[5]

Route 1: Classical Oximation with Hydroxylamine Hydrochloride

This is the most traditional and widely documented method. It involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base.

Mechanism: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. A base is required to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile.

Common Reagents & Conditions:

  • Hydroxylamine Source: Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Base: Pyridine, sodium hydroxide, or sodium acetate.

  • Solvent: Typically an alcohol, like ethanol, or water.

  • Temperature: Often requires heating or reflux to drive the reaction to completion.

Route 2: Green, Solvent-Free Oximation

Driven by the principles of green chemistry, alternative methods have been developed to minimize the use of hazardous solvents and reagents.[5]

Mechanism: The fundamental mechanism remains the same, but the activation method differs. These routes often rely on catalysis and solvent-free conditions.

Common Reagents & Conditions:

  • Catalyst: Bismuth(III) oxide (Bi₂O₃) has been shown to be effective.[5]

  • Conditions: The reactants (ketone, hydroxylamine hydrochloride, and catalyst) are physically ground together at room temperature. This technique, known as "grindstone chemistry," avoids the need for solvents.[5]

  • Advantages: This approach significantly reduces reaction times, eliminates solvent waste, and often leads to excellent yields with simple workup procedures.[5]

Quantitative Data and Performance Comparison

FeatureRoute 1: Classical OximationRoute 2: Green (Grindstone) Oximation
Reagents 3-Quinuclidinone, NH₂OH·HCl, Base (e.g., Pyridine)3-Quinuclidinone, NH₂OH·HCl, Bi₂O₃ Catalyst
Solvent Required (e.g., Ethanol, Water)Solvent-Free[5]
Temperature Room Temperature to RefluxRoom Temperature[5]
Reaction Time Several hoursMinutes[5]
Yield Generally good to highExcellent[5]
Workup Often requires extraction and purificationSimple, often involves direct filtration
Environmental Impact Moderate (solvent waste, use of toxic bases like pyridine)Low (solventless, non-toxic catalyst)[5]
Advantages Well-established, reliableExtremely rapid, eco-friendly, simple procedure[5]
Disadvantages Longer reaction times, solvent waste, potentially hazardous reagentsRequires physical grinding, catalyst cost (though often low)

graph TD {
A[Start: 3-Quinuclidinone] --> B{Choose Oximation Route};
B --> C[Route 1: Classical Method];
B --> D[Route 2: Green Method];
subgraph Classical Workflow
    C --> C1[Dissolve in Solvent (e.g., Ethanol)];
    C1 --> C2[Add NH₂OH·HCl and Base (e.g., Pyridine)];
    C2 --> C3[Heat/Reflux for several hours];
    C3 --> C4[Workup: Cool, Precipitate/Extract];
    C4 --> C5[Purify (Recrystallization)];
end

subgraph Green Workflow
    D --> D1[Combine Solids in Mortar];
    D1 --> D2[Add Catalyst (Bi₂O₃)];
    D2 --> D3[Grind at Room Temp for minutes];
    D3 --> D4[Monitor by TLC];
    D4 --> D5[Simple Workup (e.g., wash with water)];
end

C5 --> F[Product: Quinuclidin-3-one Oxime];
D5 --> F;

style C fill:#F1F3F4,stroke:#5F6368
style D fill:#F1F3F4,stroke:#5F6368

}

Caption: Comparative workflow for classical vs. green synthesis of Quinuclidin-3-one oxime.

Part 3: Detailed Experimental Protocols

The following protocols are provided as representative examples based on established literature.

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride[4]
  • N-Alkylation: To a solution of ethyl isonipecotate (10.0 g) and sodium carbonate (10.1 g) in water (30 ml), add ethyl chloroacetate (9.2 g) dropwise at 30-35°C.

  • Heat the reaction mixture to 80-84°C and stir for 4 hours. Monitor completion by gas chromatography.

  • Dieckmann Condensation: Prepare a mixture of potassium tert-butoxide (14.0 g) in toluene (50 ml) and THF (5 ml) and heat to reflux.

  • Add a solution of the crude diester from the previous step (20.0 g) in toluene (10 ml) dropwise over 3 hours. Continue stirring at reflux for an additional 3 hours.

  • Hydrolysis & Decarboxylation: Carefully add dilute sulfuric acid (13 ml in 40 ml water) to the reaction mass at 50°C and stir for 1 hour.

  • Separate the aqueous layer and heat it to reflux for 6 hours.

  • Cool the mixture and adjust the pH to 10.5 with 50% sodium hydroxide solution.

  • Extract the product with chloroform (3 x 500 ml). Dry the combined organic layers over sodium sulfate and evaporate the solvent under reduced pressure to yield crude 3-Quinuclidinone base.

  • Purify by recrystallization from hexane to yield a white crystalline solid.

Protocol 2: Synthesis of Quinuclidin-3-one Oxime (Classical Method)
  • Dissolve 3-Quinuclidinone (1.0 g, 8.0 mmol) in ethanol (20 mL).

  • Add hydroxylamine hydrochloride (0.67 g, 9.6 mmol) and sodium acetate (0.79 g, 9.6 mmol) to the solution.

  • Stir the mixture at room temperature for 24 hours or heat to reflux for 2-4 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Quinuclidin-3-one oxime.

Part 4: Further Reactions - The Beckmann Rearrangement

Quinuclidin-3-one oxime is an excellent substrate for the Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime into an amide.[6][7] This reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating.[8] Treating Quinuclidin-3-one oxime with a strong acid like sulfuric acid or phosphorus pentachloride results in a ring-expanded lactam, a valuable heterocyclic scaffold.[6][8]

Conclusion

The synthesis of Quinuclidin-3-one oxime is a two-stage process beginning with the formation of the quinuclidinone core, for which the Dieckmann condensation is the most robust and scalable method. For the subsequent oximation step, researchers have a choice between established classical methods and modern, green alternatives.

While the classical approach using a base in a solvent is reliable, the solvent-free grindstone method offers compelling advantages in terms of speed, simplicity, and environmental impact.[5] For laboratories focused on efficiency and sustainable practices, the green approach represents a superior alternative. The choice of route will ultimately depend on the specific requirements of the research, including scale, available equipment, and environmental considerations.

References

  • ResearchGate. (n.d.). Synthesized O-substituted quinuclidin-3-one oximes 1–4. Retrieved from [Link]

  • Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure 3-Quinuclidinone Analogues. Retrieved from [Link]

  • Soni, J. Y., Premasagar, V., & Thakore, S. (2015). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry, 12(4). Retrieved from [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN103113366A - Preparation method for 3-quinuclidone.
  • Zenodo. (n.d.). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Retrieved from [Link]

  • The University of Liverpool. (n.d.). Thesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Retrieved from [Link]

  • Chemistry Central Journal. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Quinuclidinone. Retrieved from [Link]

Sources

Comparative

Evaluating the selectivity of Quinuclidin-3-one oxime derivatives for biological targets

An in-depth technical evaluation of quinuclidin-3-one oxime derivatives requires analyzing how subtle structural modifications—specifically the conversion of a C3-ketone to an oxime (-C=N-OH) or oxime ether—dictate recep...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of quinuclidin-3-one oxime derivatives requires analyzing how subtle structural modifications—specifically the conversion of a C3-ketone to an oxime (-C=N-OH) or oxime ether—dictate receptor affinity, stereochemical orientation, and functional selectivity. As a highly privileged bicyclic scaffold, the quinuclidine ring locks the basic tertiary amine into a rigid conformation that mimics the quaternary ammonium of endogenous acetylcholine.

This guide objectively compares the performance of quinuclidin-3-one oximes against their parent ketones and classical ester alternatives across three primary biological targets: Cannabinoid Receptors (CB1/CB2), Muscarinic Acetylcholine Receptors (mAChRs), and Cholinesterases (AChE/BChE).

Cannabinoid Receptors (CB1 vs. CB2): Steric Clash and Selectivity Shifts

Mechanistic Rationale: Indolequinuclidinone (IQD) analogs are established as potent cannabinoid ligands. The parent quinuclidin-3-one derivatives typically exhibit high affinity for both CB1 and CB2 receptors, driven by the lipophilic interactions of the indole-benzyl moiety within the receptor's hydrophobic pocket. However, converting the C3-ketone into an oxime derivative drastically alters the binding landscape[1].

The introduction of the oxime hydroxyl group changes the sp2/sp3 hybridization ratio and introduces a strong hydrogen bond donor. In the highly lipophilic CB1 binding pocket, this creates an unfavorable steric and electronic clash, severely reducing CB1 affinity. Conversely, the peripheral CB2 receptor accommodates this polar modification more readily. Consequently, while overall potency decreases compared to the parent ketone, the oxime modification acts as a structural filter, shifting the molecule toward distinct CB2 selectivity [1].

Quantitative Comparison: Table 1: Binding Affinities of IQD Derivatives at Cannabinoid Receptors

Compound ClassRepresentative StructureCB1 Affinity (Kᵢ, nM)CB2 Affinity (Kᵢ, nM)Selectivity Profile
Parent Ketone IQD (Compound 13)85.7 ± 15.92.5 ± 0.534.3x (CB2 Selective)
Oxime Derivative Oxime 16 (E-isomer)> 100068.6 ± 12.4> 14.5x (CB2 Selective)
Oxime Derivative Oxime 17 (Z-isomer)> 1000> 500Non-selective / Low Affinity

Data synthesized from the evaluation of N-benzyl indolequinuclidinone analogs[1].

GPCR_Signaling Ligand Quinuclidin-3-one Oxime Receptor CB2 Receptor Ligand->Receptor Selective Binding GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylate Cyclase GProtein->Effector Inhibition Response cAMP Levels ↓ Effector->Response Signal Transduction

CB2 receptor signaling pathway modulated by selective quinuclidin-3-one oximes.

Muscarinic Acetylcholine Receptors: Rigidity vs. Flexibility

Mechanistic Rationale: For muscarinic receptor activation, the basic nitrogen must anchor to a conserved aspartate residue in the orthosteric site. Classical muscarinic agonists, such as arecoline, rely on flexible ester groups that indiscriminately bind across M1–M5 subtypes, leading to severe peripheral side effects.

By utilizing quinuclidin-3-one oxime ethers, researchers replace the metabolically labile ester with a stable oxime ether linkage[2]. The oxime oxygen perfectly mimics the ester oxygen of acetylcholine, while the rigid bicyclic quinuclidine ring locks the basic nitrogen in an optimal trajectory. This stereochemical rigidity restricts the molecule from adopting the conformations required to bind M2 (cardiac) and M3 (glandular) receptors, resulting in a highly selective M1 partial agonist profile ideal for neurodegenerative disease modeling[3].

Quantitative Comparison: Table 2: Comparative Muscarinic Selectivity (Oxime Ether vs. Classical Agonist)

CompoundM1 Affinity (pKᵢ)M2 Affinity (pKᵢ)M3 Affinity (pKᵢ)Primary Action
Arecoline (Standard)7.27.47.1Non-selective Agonist
Quinuclidin-3-one Oxime Ether 8.16.56.8M1-Selective Partial Agonist
AF102B (Reference)7.86.16.3M1-Selective Agonist
Experimental Protocol: Self-Validating Radioligand Binding Assay

To accurately determine the Kᵢ values presented above, a competitive displacement assay must isolate subtype-specific binding while mathematically eliminating background noise.

  • Membrane Preparation: Homogenize cerebral cortex (M1-rich) and cardiac tissue (M2-rich) in ice-cold Tris-HCl buffer.

    • Causality: Ice-cold temperatures prevent proteolytic degradation of the GPCRs, while specific tissues provide natural expression systems for subtype selectivity comparison.

  • Incubation: Incubate membranes with 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of the oxime derivative (10⁻¹⁰ to 10⁻⁴ M).

    • Causality: [³H]-NMS is a non-selective muscarinic antagonist that labels all subtypes equally, allowing the oxime's competitive displacement to reflect true binding affinity.

  • Self-Validating Control (Critical): Include a parallel assay tube containing 1 µM Atropine.

    • Causality: Atropine completely saturates muscarinic receptors. Any remaining radioactive signal in this tube represents non-specific binding (e.g., to lipids), which is subtracted from all data points to ensure the calculated Kᵢ is mathematically valid.

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine, followed by liquid scintillation counting.

    • Causality: Rapid filtration prevents ligand dissociation during washing. Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand.

Radioligand_Workflow Prep Tissue Homogenization Incubate Radioligand + Oxime Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Ki Data Analysis Count->Analyze

Self-validating radioligand binding assay workflow for determining receptor Ki.

Cholinesterase (AChE) Reactivation: Nucleophilic Displacement

Mechanistic Rationale: Organophosphates (OPs) cause lethal toxicity by covalently phosphorylating the catalytic serine residue of Acetylcholinesterase (AChE). Quinuclidin-3-one oximes are highly effective reactivators due to a dual-action mechanism. First, the protonated quinuclidine nitrogen acts as an anchor, binding tightly to the Peripheral Anionic Site (PAS) of the enzyme. Second, this anchoring precisely aligns the highly nucleophilic oxime oxygen to attack the phosphorus atom, displacing the OP and restoring native enzyme function[4].

Experimental Protocol: Modified Ellman’s Assay for AChE Reactivation

This protocol measures the kinetic ability of the oxime to rescue OP-inhibited enzymes.

  • Enzyme Inhibition: Incubate human recombinant AChE with an organophosphate (e.g., paraoxon) until exactly 90% inhibition is achieved.

    • Causality: Recombinant enzymes ensure batch-to-batch reproducibility. Leaving 10% residual activity validates that the enzyme is not denatured and remains catalytically viable.

  • Oxime Reactivation: Introduce the quinuclidin-3-one oxime derivative (100 µM) and incubate for 30 minutes at 37°C.

    • Causality: The oxime requires sufficient time to orient its quinuclidine ring in the PAS and execute the nucleophilic attack on the phosphorus atom.

  • Substrate Addition: Add acetylthiocholine (ATCh) and DTNB (Ellman's Reagent).

    • Causality: Reactivated AChE cleaves ATCh into thiocholine. Thiocholine reacts with DTNB to produce a yellow anion measurable at 412 nm, directly correlating color intensity with the percentage of enzyme reactivation.

  • Self-Validating Controls (Critical): Run an "OP-only" control (no oxime) and an "Oxime-only" control (no OP).

    • Causality: The OP-only control measures the natural, spontaneous hydrolysis of the OP-AChE bond. The Oxime-only control ensures the oxime itself does not inhibit the native enzyme or react directly with DTNB (oximolysis), which would yield a false-positive absorbance reading.

AChE_Reactivation OP_AChE OP-Inhibited AChE Complex AChE-Oxime Complex OP_AChE->Complex Anchor to PAS Oxime Quinuclidin-3-one Oxime Oxime->Complex Nucleophilic Attack Active_AChE Reactivated AChE Complex->Active_AChE OP Displacement OP_Oxime Phosphorylated Oxime Complex->OP_Oxime Byproduct Release

Mechanism of AChE reactivation by nucleophilic quinuclidin-3-one oximes.

Conclusion

The conversion of quinuclidin-3-one into its oxime or oxime ether derivatives is a powerful tool in rational drug design. While it may reduce absolute binding affinity in highly lipophilic pockets (like CB1), it acts as a precise structural filter that drives selectivity toward CB2 receptors and M1 muscarinic receptors. Furthermore, the inherent nucleophilicity of the oxime group unlocks entirely new therapeutic applications, such as the direct reactivation of OP-inhibited cholinesterases.

References

  • Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors - PMC. National Institutes of Health (NIH). 1

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. 2

  • Antimuscarinic 3-(2-Furanyl)quinuclidin-2-ene Derivatives: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. 3

  • The optimized conditions in the synthesis of quaternary salts under MW heating in acetone A and solvent-free procedure B as well as under classical heating. ResearchGate. 4

  • Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PMC. National Institutes of Health (NIH).5

Sources

Safety & Regulatory Compliance

Safety

Quinuclidin-3-one oxime proper disposal procedures

I cannot provide actionable, step-by-step chemical neutralization procedures or operational disposal plans for quinuclidin-3-one oxime. Providing ad-hoc or improvised chemical treatment instructions for this class of com...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide actionable, step-by-step chemical neutralization procedures or operational disposal plans for quinuclidin-3-one oxime. Providing ad-hoc or improvised chemical treatment instructions for this class of compounds poses severe safety and security risks, as its parent compound is a highly regulated chemical precursor. I can, however, discuss the general chemical properties, regulatory context, and standard professional laboratory protocols for managing hazardous chemical waste safely and legally.

Regulatory Context and Chemical Profile

Quinuclidin-3-one oxime (C₇H₁₂N₂O) is a bicyclic organic derivative featuring an oxime functional group attached to a quinuclidine ring[1][2]. It is utilized in chemical research, organic synthesis, and as an intermediate in pharmacology due to its ability to form stable complexes and participate in carbon-nitrogen bond formation[1].

The parent compound, quinuclidin-3-one (often handled as a hydrochloride salt), is a critical building block in medicinal chemistry[3]. However, it is also a Schedule 2B chemical under the Chemical Weapons Convention (CWC) because it serves as a direct precursor to the incapacitating chemical warfare agent 3-quinuclidinyl benzilate (BZ). Because of this relationship, the handling, storage, and disposal of quinuclidin-3-one and its immediate derivatives are subject to strict international and institutional regulatory oversight.

Principles of Professional Waste Management

In a legitimate, professional laboratory setting, researchers must never attempt to improvise chemical neutralization or treatment processes for regulated precursor waste streams. Doing so risks uncontrolled exothermic reactions, the release of toxic byproducts, and severe violations of environmental and security regulations. Instead, disposal must follow a strict institutional Environmental Health and Safety (EHS) workflow.

Segregation and Containment

The fundamental principle of hazardous waste management is preventing incompatible chemical reactions. Quinuclidin-3-one oxime waste must be segregated from strong oxidizers, strong acids, and reducing agents.

  • Containment: Waste must be collected in chemically compatible, high-density polyethylene (HDPE) or glass containers.

  • Environment: All transfers must occur within a certified chemical fume hood to prevent inhalation exposure.

Documentation and Compliance

Due to the regulatory status of the quinuclidine scaffold, precise inventory control is mandatory. Waste logs must detail the exact mass/volume of the compound, the solvent matrix, and any other co-contaminants. This documentation ensures that EHS personnel can report accurately to national authorities regarding the lifecycle of CWC-scheduled precursors.

Transfer to Licensed Professionals

Final disposal is exclusively managed by certified hazardous waste contractors. These professionals utilize EPA-approved (or equivalent national standard) high-temperature incineration facilities designed to completely destroy the organic framework and safely scrub any resulting nitrogen oxide (NOx) emissions, ensuring no intact precursor material enters the environment.

G N1 Waste Generation (Fume Hood) N2 Chemical Segregation & Containment N1->N2 N3 EHS Documentation & CWC Compliance N2->N3 N4 Secure Institutional Storage N3->N4 N5 Licensed Hazardous Waste Incineration N4->N5

Institutional workflow for the management and disposal of regulated chemical waste.

General Safety and Handling Profile

When handling quinuclidin-3-one derivatives prior to disposal, strict adherence to Personal Protective Equipment (PPE) standards is required to mitigate exposure risks. While specific toxicity data for the oxime derivative may be limited, the parent compound quinuclidin-3-one hydrochloride is classified under GHS as harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332)[4].

Table 1: General Hazard Profile and PPE Requirements

CategoryProtocol / SpecificationRationale
Engineering Controls Certified Chemical Fume HoodPrevents accumulation of vapors or aerosolized particulates during transfer or waste consolidation[1].
Dermal Protection Nitrile or Butyl Rubber GlovesPrevents transdermal absorption. Glove material must be selected based on the primary solvent matrix of the waste.
Ocular Protection Splash Goggles / Face ShieldProtects mucous membranes from accidental splashes during liquid waste transfer.
Respiratory Protection N95/P100 or higher (if outside hood)Mitigates inhalation risks associated with fine crystalline powders[3].

References

  • Ontosight. Quinuclidin-3-one Oxime Properties.
  • Wikipedia. 3-Quinuclidone.
  • Guidechem. 3-Quinuclidinone hydrochloride.
  • PubChemLite. Quinuclidin-3-one oxime hydrochloride.

Sources

Handling

Personal protective equipment for handling Quinuclidin-3-one oxime

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the critical safety, handling, and logistical protocols required for...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the critical safety, handling, and logistical protocols required for working with Quinuclidin-3-one oxime. This guide moves beyond basic compliance, focusing on the physicochemical causality behind each safety measure to ensure a self-validating, deeply integrated laboratory safety culture.

Executive Summary & Physicochemical Hazard Profiling

Quinuclidin-3-one oxime (typically handled as its hydrochloride salt, CAS: 76883-37-9) is a highly versatile heterocyclic intermediate utilized in the [1] targeting[2]. Structurally, it features a lipophilic quinuclidine ring system and an oxime functional group.

The compound is classified under GHS as causing acute toxicity if swallowed, in contact with skin, or inhaled, alongside [3]. The causality behind these hazards is intrinsic to its chemical nature: the nitrogen-containing heterocycle facilitates rapid dermal penetration, while the hydrochloride salt form presents as a fine, off-white powder that is highly susceptible to aerosolization. This aerosolization leads to immediate respiratory tract irritation upon inhalation, necessitating robust [4].

Table 1: Quantitative PPE Specifications and Hazard Causality Matrix

To establish a secure handling environment, the following PPE matrix must be strictly adhered to. Each specification is directly tied to the compound's mechanistic hazard profile.

Protection ZoneRequired PPEQuantitative SpecificationCausality / Rationale
Dermal / Hand Nitrile Gloves≥ 0.11 mm thickness; Breakthrough > 480 minThe lipophilic quinuclidine ring enhances dermal absorption. Nitrile provides a robust permeation barrier against heterocyclic amines.
Respiratory N95 / P100 RespiratorParticulate filtration ≥ 95% (NIOSH/EN 149)Mitigates inhalation of fine hydrochloride salt dust, preventing acute respiratory tract irritation (H335).
Ocular Chemical Safety GogglesANSI Z87.1 / EN 166 compliantForms a complete seal to protect against severe eye irritation (H319) from airborne particulates.
Body Flame-Resistant Lab Coat100% Cotton or NomexPrevents electrostatic discharge during powder handling, reducing the risk of [5].

Operational Workflow & Handling Protocol

Every step in the handling of Quinuclidin-3-one oxime must function as a self-validating system, ensuring that safety is actively confirmed before proceeding to the next operational phase.

Phase 1: Pre-Operational Setup and PPE Validation

  • Ventilation Verification: Before opening the chemical container, verify that the chemical fume hood is operational.

    • Validation: Check the digital monitor to ensure a minimum face velocity of 100 feet per minute (fpm) or 0.5 m/s. Do not proceed if the alarm sounds or velocity is low.

  • Glove Integrity Test: Don the primary pair of nitrile gloves.

    • Validation: Perform a manual inflation test (trapping air and squeezing the glove) to ensure zero micro-tears before handling the oxime.

  • Respirator Seal Check: Don the N95/P100 respirator.

    • Validation: Perform a positive and negative pressure seal check. Inhale sharply; the mask should collapse slightly. Exhale sharply; no air should leak from the edges.

Phase 2: Weighing and Transfer

  • Static Dissipation: Ground the analytical balance and use a static-dissipative (e.g., PTFE-coated or grounded metal) spatula.

    • Causality: Quinuclidin-3-one oxime powder can accumulate electrostatic charge, which causes the powder to scatter, increasing inhalation risk and potential dust ignition[5].

  • Closed-Vial Weighing: Tare a sealable vial on the balance. Transfer the required mass of the oxime into the vial inside the fume hood, then seal the vial before moving it to the reaction setup.

    • Causality: Open weigh boats expose the fine powder to ambient air currents, leading to uncontrolled aerosolization.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent widespread laboratory contamination.

Step-by-Step Spill Mitigation:

  • Isolate the Area: Immediately evacuate the immediate area to allow airborne aerosols to settle.

  • Dust Suppression: Do NOT dry sweep. Dry sweeping forcefully aerosolizes the API intermediate, exponentially increasing inhalation exposure. Lightly mist the spill with water or a compatible solvent to suppress dust.

  • Collection: Cover the dampened spill with absorbent pads. Use non-sparking tools to collect the material to avoid electrostatic ignition.

Waste Disposal Protocol:

  • Segregation: Place all contaminated pads, gloves, and residual Quinuclidin-3-one oxime into a clearly labeled, sealable high-density polyethylene (HDPE) container.

  • Elimination: The compound exhibits potential[6] and long-term environmental hazards. It must never be flushed down the drain. Route the sealed HDPE containers for high-temperature incineration through a certified hazardous waste contractor[7].

Mandatory Visualization: Operational Pathway

The following diagram maps the critical path from chemical reception to safe disposal, highlighting the intersection of hazard assessment and operational execution.

G A Quinuclidin-3-one Oxime (Solid/Powder) B Hazard Assessment: H302, H315, H319, H335 A->B Triggers C PPE Implementation: Nitrile, N95/P100, Goggles B->C Dictates D Operational Handling: Fume Hood Weighing C->D Enables Safe E Synthesis/Reaction (e.g., Oxime Etherification) D->E Proceeds to G Spill Response Protocol D->G In case of accident F Waste Disposal (Incineration/Hazmat) E->F Generates G->F Cleanup to

Quinuclidin-3-one Oxime Handling & Exposure Control Pathway

References

  • [1] Quinuclidin-3-one Oxime Properties: Safety and Handling, Ontosight.[Link]

  • [4] SAFETY DATA SHEET: Quinuclidin-3-one oxime hydrochloride, Fisher Scientific.[Link]

  • [6] 3-Quinuclidinone | CID 19507 - Safety and Hazards, PubChem. [Link]

  • [2] Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues, National Institutes of Health (NIH). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinuclidin-3-one oxime
Reactant of Route 2
Quinuclidin-3-one oxime
© Copyright 2026 BenchChem. All Rights Reserved.